Gallium-67
Description
Properties
CAS No. |
14119-09-6 |
|---|---|
Molecular Formula |
Ga |
Molecular Weight |
66.9282 g/mol |
IUPAC Name |
gallium-67 |
InChI |
InChI=1S/Ga/i1-3 |
InChI Key |
GYHNNYVSQQEPJS-OIOBTWANSA-N |
SMILES |
[Ga] |
Isomeric SMILES |
[67Ga] |
Canonical SMILES |
[Ga] |
Synonyms |
67Ga radioisotope Ga-67 radioisotope Gallium-67 |
Origin of Product |
United States |
Foundational & Exploratory
Gallium-67 physical properties half-life and decay scheme
A comprehensive technical guide on the physical properties of Gallium-67, including its half-life and decay scheme, designed for researchers, scientists, and drug development professionals.
Introduction
This compound (⁶⁷Ga) is a cyclotron-produced radionuclide that plays a significant role in nuclear medicine, particularly for tumor and inflammation imaging.[1] Its utility stems from its favorable physical and chemical properties, which allow for its incorporation into various radiopharmaceuticals. This guide provides an in-depth overview of the core physical characteristics of ⁶⁷Ga, its decay scheme, and the experimental methodologies used to determine these properties.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below.
| Property | Value | Units |
| Atomic Number (Z) | 31 | - |
| Mass Number (A) | 67 | - |
| Neutron Number (N) | 36 | - |
| Isotopic Mass | 66.9282023 | u |
| Half-Life (T₁⸝₂) | 78.269 ± 0.012 | hours |
| 3.2612 ± 0.0005 | days | |
| Decay Mode | Electron Capture (EC) | - |
| Daughter Nuclide | Zinc-67 (⁶⁷Zn) (Stable) | - |
| Specific Activity | 2.21 x 10¹⁶ | Bq/g |
Radioactive Decay Scheme
This compound decays to the stable isotope Zinc-67 (⁶⁷Zn) exclusively through electron capture.[2] In this process, an inner atomic electron is captured by a proton in the nucleus, forming a neutron and emitting a neutrino. This capture leaves the daughter nucleus in various excited states, which then de-excite by emitting gamma rays and conversion electrons.
The decay of ⁶⁷Ga does not involve beta or alpha particle emission.[3] The subsequent de-excitation of the ⁶⁷Zn nucleus results in a spectrum of gamma emissions, the most prominent of which are utilized for medical imaging.
Gamma and X-ray Emissions
The principal gamma and X-ray emissions from the decay of this compound are detailed in the following table. For imaging purposes, multiple energy windows are often centered around the 93, 185, and 300 keV photopeaks.[3]
| Radiation Type | Energy (keV) | Emission Probability (%) |
| Gamma | 93.31 | 39.2 |
| Gamma | 184.58 | 21.2 |
| Gamma | 300.22 | 16.8 |
| Gamma | 393.53 | 4.68 |
| Gamma | 208.95 | 2.40 |
| X-ray (Kα) | 8.6 | ~49 |
| X-ray (Kβ) | 9.5 | ~5 |
Electron Emissions
The decay of this compound also results in the emission of conversion and Auger electrons. The most significant of these are listed below.
| Radiation Type | Energy (keV) | Emission Probability (%) |
| Auger Electron (KLL) | 7.5 | ~60 |
| Conversion Electron | 84 | ~27 |
| Conversion Electron | 92 | ~6 |
| Auger Electron (LMM) | 1.0 | ~165 |
This compound Decay Scheme Diagram
The following diagram illustrates the decay scheme of this compound to stable Zinc-67, showing the principal energy levels and gamma transitions.
Caption: this compound decay scheme to stable Zinc-67.
Experimental Protocols
The determination of the physical properties of this compound requires precise experimental techniques. The following sections detail the methodologies for measuring its half-life and characterizing its decay scheme.
Half-Life Measurement
The half-life of ⁶⁷Ga is determined by measuring its activity over a period of time and observing the exponential decay.
Methodology:
-
Sample Preparation: A sample of high-purity ⁶⁷Ga is prepared and its initial activity is measured.
-
Instrumentation: A calibrated ionization chamber or a high-purity germanium (HPGe) detector is used to measure the activity.
-
Data Acquisition: The activity of the ⁶⁷Ga sample is measured at regular intervals over a period of several half-lives (e.g., 2-3 weeks). Background radiation measurements are also taken to subtract from the sample measurements.
-
Data Analysis:
-
The net count rate is plotted against time on a semi-logarithmic graph.
-
A linear fit is applied to the data points.
-
The decay constant (λ) is determined from the slope of the line.
-
The half-life (T₁⸝₂) is calculated using the formula: T₁⸝₂ = ln(2) / λ.
-
The following diagram illustrates the experimental workflow for half-life determination.
Caption: Experimental workflow for this compound half-life measurement.
Decay Scheme Characterization
The energies and emission probabilities of the gamma rays from ⁶⁷Ga decay are determined using gamma-ray spectroscopy. Coincidence counting techniques are employed for more complex decay scheme analysis and standardization.
4.2.1 Gamma-Ray Spectroscopy
Methodology:
-
Instrumentation: A high-resolution HPGe detector is used to distinguish the various gamma-ray energies. The detector is coupled with a multichannel analyzer (MCA) to generate a gamma-ray spectrum.
-
Energy and Efficiency Calibration: The spectrometer is calibrated using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹³³Ba, ¹⁵²Eu).
-
Data Acquisition: The ⁶⁷Ga sample is placed at a known distance from the detector, and the gamma-ray spectrum is acquired for a sufficient time to obtain good statistics.
-
Data Analysis:
-
The photopeaks in the spectrum are identified, and their energies are determined based on the energy calibration.
-
The net area under each photopeak is calculated.
-
The emission probability of each gamma ray is determined by correcting the peak area for the detector efficiency at that energy and the acquisition time.
-
4.2.2 4πβ-γ Coincidence Counting
For accurate activity measurements and to resolve complex decay schemes, the 4πβ-γ coincidence counting method is utilized. This is particularly important for radionuclides like ⁶⁷Ga that decay via electron capture.
Methodology:
-
Instrumentation: The system consists of two detectors: a 4π proportional counter or liquid scintillator sensitive to electrons (β) and a NaI(Tl) or HPGe detector for gamma rays (γ).
-
Principle: The technique relies on the simultaneous detection of radiations emitted in a decay cascade. For ⁶⁷Ga, this involves detecting the Auger/conversion electrons (in the β detector) in coincidence with the subsequent gamma rays (in the γ detector).
-
Data Acquisition: The count rates in the β channel (Nβ), the γ channel (Nγ), and the coincidence channel (Nc) are recorded.
-
Data Analysis: The absolute activity (A) of the source can be calculated using the formula A = (Nβ * Nγ) / Nc, after applying corrections for factors such as detector dead time, accidental coincidences, and decay scheme complexities. The presence of a metastable state in one of the decay pathways of ⁶⁷Ga requires specific timing adjustments and corrections in the coincidence electronics.
The following diagram outlines the logical relationship in a coincidence counting experiment.
Caption: Logical flow in a 4πβ-γ coincidence counting setup.
Conclusion
A thorough understanding of the physical properties of this compound, including its half-life and decay scheme, is fundamental for its application in research and clinical settings. The data and experimental methodologies presented in this guide provide a comprehensive technical resource for scientists and professionals working with this important radionuclide. Accurate characterization through rigorous experimental protocols ensures the safe and effective use of ⁶⁷Ga in diagnostic imaging and drug development.
References
Cyclotron production of Gallium-67 from zinc-68 target
An In-depth Technical Guide to the Cyclotron Production of Gallium-67 from a Zinc-68 Target
Introduction
This compound (⁶⁷Ga) is a crucial radionuclide utilized in nuclear medicine for Single Photon Emission Computed Tomography (SPECT) imaging, particularly for the diagnosis of tumors and inflammatory diseases. With a convenient half-life of 78.3 hours and principal gamma-ray emissions at 93, 185, 300, and 394 keV, it allows for imaging several days after administration. The most common and efficient method for producing high-purity ⁶⁷Ga is through the proton bombardment of an enriched Zinc-68 (⁶⁸Zn) target in a medical cyclotron.
This guide provides a comprehensive overview of the entire production process, from the fundamental nuclear reaction and target preparation to irradiation parameters and the final radiochemical separation.
The ⁶⁸Zn(p,2n)⁶⁷Ga Nuclear Reaction
The primary nuclear reaction for the production of this compound involves bombarding a stable ⁶⁸Zn nucleus with a proton (p), which results in the ejection of two neutrons (2n) and the formation of a ⁶⁷Ga nucleus.
Reaction: ⁶⁸Zn + p → ⁶⁷Ga + 2n
To maximize the yield of ⁶⁷Ga while minimizing the formation of radionuclidic impurities, the energy of the incident proton beam must be carefully selected. The optimal energy range for the ⁶⁸Zn(p,2n)⁶⁷Ga reaction is typically between 20 and 40 MeV.[1] Using proton energies below the reaction threshold of competing reactions is critical for ensuring the radionuclidic purity of the final product.
Competing Nuclear Reactions:
-
⁶⁸Zn(p,n)⁶⁸Ga: Produces Gallium-68, a positron emitter with a short half-life (68 min). This reaction has a lower energy threshold.
-
⁶⁸Zn(p,3n)⁶⁶Ga: Produces Gallium-66, another positron emitter. This reaction requires higher proton energies.[2]
-
⁶⁸Zn(p,2p)⁶⁷Cu: Can produce Copper-67, a beta and gamma emitter.[3]
-
⁶⁷Zn(p,n)⁶⁷Ga: If the target is not fully enriched in ⁶⁸Zn, the presence of ⁶⁷Zn can also produce the desired product, though this is a minor pathway when using enriched material.[4][5]
The cross-section of a nuclear reaction is a measure of its probability. The table below summarizes the cross-section data for the ⁶⁸Zn(p,2n)⁶⁷Ga reaction at various proton energies.
Table 1: Cross-Section Data for the ⁶⁸Zn(p,2n)⁶⁷Ga Reaction
| Proton Energy (MeV) | Cross-Section (mb) | Reference |
|---|---|---|
| 15 | ~50 | [4] |
| 20 | ~450 | [4] |
| 25 | ~650 | [4] |
| 30 | ~500 | [4] |
| 40 | ~200 |[3] |
Note: Cross-section values are approximate and can vary between different experimental measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cross-section measurements for 68Zn(p,2p)67Cu and 68Zn(p,2n)67Ga reactions using a newly developed separation method for the superposed γ-ray spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 68Zn(p,2n)67Ga [nuclear.csdb.cn]
- 5. www-nds.iaea.org [www-nds.iaea.org]
An In-depth Technical Guide to the Radiochemistry of Gallium-67 and the Synthesis of Gallium Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the radiochemistry of Gallium-67 (⁶⁷Ga) and the synthesis of ⁶⁷Ga-citrate, a key radiopharmaceutical for diagnostic imaging. This document outlines the production of ⁶⁷Ga, the formulation of ⁶⁷Ga-citrate, its mechanism of action, and the requisite quality control procedures, presented with detailed methodologies and data for the scientific community.
Radiochemistry of this compound
This compound is a cyclotron-produced radionuclide valued for its favorable decay characteristics for single-photon emission computed tomography (SPECT) imaging.
Physical Properties
This compound decays by electron capture to stable Zinc-67 with a physical half-life of 78.3 hours (3.26 days).[1][2] This half-life is advantageous as it allows for transport to facilities without on-site production capabilities.[3] The principal gamma photon emissions useful for imaging are detailed in Table 1.
| Physical Characteristic | Value |
| Half-life | 78.3 hours[1][2] |
| Decay Mode | Electron Capture[3] |
| Principal Gamma Emissions | 93 keV (39%), 185 keV (21%), 300 keV (17%), 394 keV (4.7%)[3] |
| Specific Gamma Ray Constant | 5.58 µC/kg-hr-MBq (0.80 R/hr-mCi) at 1 cm |
Table 1: Physical Properties of this compound
Production of this compound
The primary method for producing this compound is the proton bombardment of an isotopically enriched Zinc-68 (⁶⁸Zn) target in a cyclotron.[4][5] The most common nuclear reaction is ⁶⁸Zn(p,2n)⁶⁷Ga.[5]
Experimental Protocol: Cyclotron Production of this compound
-
Target Preparation: An enriched ⁶⁸Zn target is prepared. This can be in the form of a solid target created by electroplating or disposition of ⁶⁸Zn.
-
Irradiation: The ⁶⁸Zn target is irradiated with protons in a cyclotron. Proton energies are typically in the range of 15 to 40 MeV. To minimize the co-production of ⁶⁷Ga through the ⁶⁸Zn(p,2n)⁶⁷Ga reaction, the proton beam energy can be degraded to a nominal 14.3 MeV.
-
Target Dissolution: Following irradiation, the target is dissolved in a strong acid, typically 7N to 12N hydrochloric acid. This brings the ⁶⁷Ga and the remaining ⁶⁸Zn into solution.
-
Separation of ⁶⁷Ga: The ⁶⁷Ga is separated from the bulk target material using ion-exchange chromatography. The acidic solution is passed through a cation-exchange column which traps the zinc and gallium isotopes. The ⁶⁸Zn can be eluted and recovered for future use. The ⁶⁷Ga is then eluted from the column using a different concentration of acid, yielding a solution of ⁶⁷GaCl₃.
Production Yields
The yield of ⁶⁷Ga is dependent on several factors including proton energy, beam current, and irradiation time. Calculated yields for the ⁶⁸Zn(p,2n)⁶⁷Ga reaction can reach up to 46.99 MBq/µAh with a 30 MeV proton bombardment of an enriched ⁶⁸Zn target.[6][7][8]
| Production Parameter | Value | Reference |
| Target Material | Enriched Zinc-68 (⁶⁸Zn) | [4][5] |
| Nuclear Reaction | ⁶⁸Zn(p,2n)⁶⁷Ga | [5] |
| Proton Energy | 15 - 40 MeV | |
| Calculated Yield | up to 46.99 MBq/µAh | [6][7][8] |
Table 2: this compound Production Parameters
Synthesis of this compound Citrate
This compound, in the form of ⁶⁷GaCl₃, is complexed with sodium citrate to form the radiopharmaceutical ⁶⁷Ga-citrate for intravenous administration.
Experimental Protocol: Synthesis of this compound Citrate Injection
-
Complexation: A sterile, non-pyrogenic solution of ⁶⁷GaCl₃ is added to an isotonic solution containing sodium citrate.
-
Formulation: The final formulation is an isotonic solution containing the ⁶⁷Ga-citrate complex. A typical formulation per milliliter contains:
-
74 MBq (2 mCi) of this compound
-
2 mg of sodium citrate
-
6.8 mg of sodium chloride
-
9 mg of benzyl alcohol as a preservative
-
-
pH Adjustment: The pH of the final solution is adjusted to between 4.5 and 8.0 using hydrochloric acid and/or sodium hydroxide.[9]
-
Sterile Filtration: The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Mechanism of Localization and Biodistribution
The diagnostic utility of ⁶⁷Ga-citrate stems from its ability to localize in areas of inflammation, infection, and some tumors.
Signaling Pathway of Cellular Uptake
The mechanism of ⁶⁷Ga-citrate uptake is multifaceted and relies on its chemical similarity to ferric iron (Fe³⁺).[3]
-
Binding to Transferrin: Once injected intravenously, ⁶⁷Ga dissociates from the citrate complex and rapidly binds to transferrin, a plasma protein responsible for iron transport.[3]
-
Transport to Target Tissues: The ⁶⁷Ga-transferrin complex circulates in the bloodstream and is delivered to various tissues.
-
Receptor-Mediated Endocytosis: Cells in inflammatory or tumor sites often have an increased expression of transferrin receptors on their surface.[3] The ⁶⁷Ga-transferrin complex binds to these receptors and is internalized by the cell through receptor-mediated endocytosis.[4][10][11]
-
Intracellular Localization: Inside the cell, the ⁶⁷Ga is released from the transferrin complex and localizes within lysosomes.[3]
Cellular uptake pathway of this compound.
Biodistribution
Following intravenous injection, ⁶⁷Ga-citrate is cleared from the bloodstream and distributes to various tissues. The highest initial concentration is in the renal cortex. Over time, the concentration shifts to the liver, spleen, bone marrow, and lymph nodes.[9] Excretion is primarily renal in the first 24 hours, after which colonic excretion becomes the main pathway.
Quality Control
To ensure the safety and efficacy of ⁶⁷Ga-citrate injection, a series of quality control tests are performed. The acceptance criteria are typically defined by pharmacopeias such as the USP.
| Test | Method | Acceptance Criteria | Reference |
| Radionuclide Identification | Gamma-ray Spectroscopy | Spectrum identical to a known ⁶⁷Ga standard with major photopeaks at 93.3, 184.6, and 300.2 keV. | [12] |
| Radionuclidic Purity | Gamma-ray Spectroscopy | Not less than 99% of total radioactivity is from ⁶⁷Ga at calibration. | [12] |
| At calibration: ≤0.02% ⁶⁶Ga, ≤0.2% ⁶⁵Zn. | [1][2] | ||
| At expiration: ≤0.001% ⁶⁶Ga, ≤1.0% ⁶⁵Zn. | [1][2] | ||
| Radiochemical Purity | Paper Chromatography | Not less than 97.0% of the total radioactivity is found as gallium citrate (Rf value ≥ 0.9). | [12] |
| pH | pH meter | Between 4.5 and 8.0. | [12] |
| Bacterial Endotoxins | LAL Test | Not more than 175/V USP Endotoxin Unit per mL, where V is the maximum recommended total dose in mL. | [12] |
| Sterility | Membrane Filtration | Meets the requirements of the sterility test. | |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter. |
Table 3: Quality Control Specifications for this compound Citrate Injection
Experimental Workflows
The production and synthesis of ⁶⁷Ga-citrate follow a well-defined workflow to ensure a sterile and high-quality final product, compliant with Good Manufacturing Practices (GMP).
Production and synthesis workflow for this compound Citrate.
This guide provides a foundational understanding of the processes involved in the production and synthesis of this compound citrate. Adherence to detailed, validated protocols and stringent quality control is paramount for the safe and effective clinical use of this important radiopharmaceutical.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Common pathway for tumor cell uptake of this compound and iron-59 via a transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A transferrin-mediated uptake of this compound by EMT-6 sarcoma. I. Studies in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
The Dual Affinity: A Technical Guide to Gall-67's Localization in Tumors and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-67 (⁶⁷Ga), a radionuclide with a physical half-life of 78.3 hours, has long been a valuable tool in nuclear medicine for the imaging of both tumors and inflammatory lesions. Its ability to localize in these distinct pathological processes stems from a complex interplay of physiological and cellular mechanisms that mimic the body's iron metabolism pathways. This technical guide provides an in-depth exploration of the core mechanisms governing ⁶⁷Ga localization, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding these mechanisms is crucial for the interpretation of ⁶⁷Ga scintigraphy and for the development of novel radiopharmaceuticals that leverage these biological pathways for targeted diagnosis and therapy.
Core Mechanisms of this compound Localization
The localization of ⁶⁷Ga is a multifactorial process that can be broadly divided into systemic transport and tissue-level accumulation. As a trivalent cation, Ga³⁺ shares chemical similarities with Fe³⁺, allowing it to bind to iron-transport and storage proteins.
Systemic Transport: The Role of Transferrin
Upon intravenous administration as ⁶⁷Ga-citrate, the citrate is rapidly displaced, and ⁶⁷Ga binds with high affinity to plasma transferrin, the primary iron transport protein in the blood.[1] This ⁶⁷Ga-transferrin complex is the main vehicle for delivering the radionuclide throughout the body. The binding of gallium to transferrin is a critical initial step for its subsequent uptake in both tumors and inflammatory sites.
Localization in Tumors: A Transferrin-Receptor Mediated Process
The accumulation of ⁶⁷Ga in many tumors is primarily driven by the overexpression of transferrin receptors (TfR) on the surface of cancer cells.[1][2] Rapidly proliferating tumor cells have a high metabolic demand for iron, leading to an upregulation of TfR to facilitate iron uptake. The ⁶⁷Ga-transferrin complex is recognized by these receptors and internalized into the cell via endocytosis.
Once inside the cell, the acidic environment of the endosome facilitates the dissociation of ⁶⁷Ga from transferrin. The liberated ⁶⁷Ga is then believed to bind to intracellular components, such as ferritin, or other macromolecules within lysosomes and the endoplasmic reticulum, leading to its retention within the tumor cell.[1][3]
Localization in Inflammation: A Multifaceted Mechanism
The accumulation of ⁶⁷Ga in inflammatory lesions is more complex and involves several contributing factors:
-
Increased Vascular Permeability: Inflammation leads to increased blood flow and capillary permeability at the site of injury or infection. This allows the ⁶⁷Ga-transferrin complex to leak from the bloodstream into the interstitial fluid of the inflamed tissue.[4]
-
Leukocyte Uptake: Polymorphonuclear leukocytes (neutrophils) and macrophages, which are recruited to inflammatory sites, can directly take up ⁶⁷Ga. While the exact mechanism is not fully elucidated, it is believed to involve both transferrin-dependent and independent pathways.[5]
-
Lactoferrin Binding: Activated neutrophils release lactoferrin, an iron-binding protein with an even higher affinity for Ga³⁺ than transferrin.[6] This extracellular lactoferrin can chelate ⁶⁷Ga that has extravasated into the inflammatory focus, leading to its retention.[6]
-
Bacterial Siderophores: In cases of bacterial infection, bacteria secrete low molecular weight iron chelators called siderophores to scavenge iron from the host environment. Siderophores have an extremely high affinity for Ga³⁺ and can effectively strip it from transferrin.[7] The resulting ⁶⁷Ga-siderophore complex is then taken up by the bacteria through specific transport mechanisms, leading to direct bacterial accumulation of the radionuclide.[7]
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data related to the binding and uptake of this compound.
Table 1: Binding Affinities of this compound to Key Proteins
| Protein | Ligand | Binding Constant (K) | Conditions | Reference |
| Human Serum Transferrin | Ga³⁺ | log K₁ = 20.3, log K₂ = 19.3 | pH 7.4, 27 mM NaHCO₃ | [8] |
| Human Lactoferrin | Ga³⁺ | Binds more avidly than transferrin | Qualitative comparison | [1] |
Table 2: Quantitative this compound Uptake in Cellular Models
| Cell Type | Condition | ⁶⁷Ga Uptake | Reference |
| Human Lymphoid Cell Lines (Jurkat, DG75, etc.) | TfR-dependent | Positive correlation with TfR density (r=0.99) | [9] |
| Human Lymphoma Cell Line (U-715) | Transferrin-dependent | 3-fold increase with TfR upregulation | [10] |
| Human Polymorphonuclear Leukocytes (PMNs) | In vitro incubation | Highly variable (0.026-10% cell-labeling efficiency) | [11] |
| Ustilago sphaerogena (microorganism) | Siderophore-mediated | Almost quantitative uptake within 90 min | [12] |
| Breast Cancer Cells (MCF-7) | In vitro | TfR1 expression: 6.1 ± 0.2 nmol/L | [2] |
| Breast Cancer Cells (MDA-MB-231) | In vitro | TfR1 expression: 24 ± 3 nmol/L | [2] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are outlines of key experimental protocols for studying this compound localization.
Protocol 1: In Vitro this compound Cellular Uptake Assay
This protocol describes a general method for quantifying the uptake of ⁶⁷Ga by adherent tumor cells.
Materials:
-
Adherent tumor cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
⁶⁷Ga-citrate solution
-
Human serum transferrin
-
Trypsin-EDTA solution
-
Gamma counter
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Preparation of ⁶⁷Ga-Transferrin: Prepare a solution of ⁶⁷Ga-transferrin by incubating ⁶⁷Ga-citrate with an appropriate concentration of human serum transferrin in serum-free medium for 1 hour at 37°C.
-
Uptake Incubation:
-
Wash the confluent cell monolayers twice with warm PBS.
-
Add the ⁶⁷Ga-transferrin solution to each well. For control wells (to measure non-specific binding), add a large excess of unlabeled ("cold") gallium or transferrin.
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
-
Termination of Uptake:
-
Remove the radioactive medium from the wells.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove unbound ⁶⁷Ga.
-
-
Cell Lysis and Counting:
-
Add a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent) to each well and incubate to ensure complete cell lysis.
-
Transfer the cell lysates to counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Express the ⁶⁷Ga uptake as counts per minute (CPM) per milligram of protein or as a percentage of the total added radioactivity.
-
Subtract the non-specific binding (from control wells) from the total binding to determine the specific uptake.
-
Protocol 2: Radiolabeling of Proteins with this compound
This protocol provides a general method for labeling proteins, such as antibodies, with ⁶⁷Ga using a bifunctional chelator.
Materials:
-
Protein to be labeled (e.g., monoclonal antibody)
-
Bifunctional chelator (e.g., a derivative of DOTA or NOTA with a reactive group for protein conjugation)
-
⁶⁷Ga-chloride or ⁶⁷Ga-citrate
-
Metal-free buffers (e.g., HEPES or acetate buffer), pH adjusted
-
Size-exclusion chromatography column (e.g., PD-10)
-
Instant thin-layer chromatography (ITLC) system
Procedure:
-
Conjugation of Chelator to Protein:
-
Dissolve the protein in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0).
-
Add the bifunctional chelator (dissolved in a small amount of organic solvent like DMSO if necessary) to the protein solution. The molar ratio of chelator to protein needs to be optimized for each protein.
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-24 hours) with gentle mixing.
-
Purify the protein-chelator conjugate from the unreacted chelator using a size-exclusion chromatography column.
-
-
Radiolabeling with ⁶⁷Ga:
-
Adjust the pH of the ⁶⁷Ga solution to the optimal range for the chelator (typically pH 4-6).
-
Add the ⁶⁷Ga solution to the purified protein-chelator conjugate.
-
Incubate the reaction mixture at an optimized temperature (can range from room temperature to 95°C depending on the chelator) for a specific duration (e.g., 15-60 minutes).
-
-
Purification of the Radiolabeled Protein:
-
Purify the ⁶⁷Ga-labeled protein from unbound ⁶⁷Ga using a size-exclusion chromatography column.
-
-
Quality Control:
-
Determine the radiolabeling efficiency and radiochemical purity using ITLC.
-
Assess the biological activity of the radiolabeled protein (e.g., immunoreactivity for antibodies) using an appropriate binding assay.
-
Conclusion
The localization of this compound in tumors and inflammatory sites is a fascinating example of how a metallic radionuclide can exploit fundamental biological pathways. In tumors, the high expression of transferrin receptors provides a gateway for ⁶⁷Ga entry, while in inflammation, a combination of increased vascular permeability, leukocyte activity, lactoferrin binding, and bacterial siderophores contributes to its accumulation. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate these mechanisms and to design new diagnostic and therapeutic agents that target these pathways with greater specificity and efficacy. The continued exploration of these intricate processes will undoubtedly lead to advancements in nuclear medicine and oncology.
References
- 1. The association of Ga-67 and lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of localization of this compound in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of iron-binding proteins and enhanced capillary permeability on the accumulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Transferrin Receptor 1 (TfR1) Overexpressed in Lung Cancer Cells, and Internalization of Magnetic Au-CoFe2O4 Core-Shell Nanoparticles Functionalized with Its Ligand in a Cellular Model of Small Cell Lung Cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of distribution of gallium 67 in mouse tumour hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Siderophore-mediated mechanism of gallium uptake demonstrated in the microorganism Ustilago sphaerogena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Transferrin Receptor 1 (TfR1) in Individual Breast Cancer Cells by Means of Labeled Antibodies and Elemental (ICP-MS) Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism involved in this compound (Ga-67) uptake by human lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gallium 67 in the human lymphoid cell line U-715: uptake, cytotoxicity and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactoferrin: its role as a Ga-67-binding protein in polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
The Pivotal Role of Transferrin and Lactoferrin in the Biodistribution of Gallium-67
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gallium-67 (⁶⁷Ga), a gamma-emitting radionuclide, has long been a valuable tool in nuclear medicine for the diagnosis of tumors and inflammatory lesions. Its biodistribution is not random; rather, it is intricately governed by its interaction with specific iron-binding proteins, primarily transferrin and lactoferrin. Understanding the molecular mechanisms and pharmacokinetics of these interactions is paramount for optimizing diagnostic imaging and for the development of novel radiopharmaceuticals. This technical guide provides a comprehensive overview of the roles of transferrin and lactoferrin in ⁶⁷Ga biodistribution, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Upon intravenous administration, typically as ⁶⁷Ga-citrate, the trivalent gallium ion (Ga³⁺) rapidly dissociates and avidly binds to plasma proteins.[1] Its chemical similarity to the ferric iron ion (Fe³⁺) is the cornerstone of its biological behavior, allowing it to hijack the body's iron transport and storage systems.[2] The two key players in this process are transferrin, the primary iron transport protein in the blood, and lactoferrin, an iron-binding protein abundant at sites of inflammation and in bodily secretions.[2][3] The differential expression of receptors for these proteins and their presence in various microenvironments dictates the localization of ⁶⁷Ga in both healthy and pathological tissues.
Quantitative Analysis of this compound Binding and Distribution
The affinity of ⁶⁷Ga for transferrin and its subsequent tissue distribution have been quantified in numerous studies. While direct comparative binding affinities for lactoferrin are less commonly reported, the available data underscores the stability of these complexes and their influence on ⁶⁷Ga's fate in vivo.
Binding Affinities
The binding of Ga³⁺ to transferrin is a high-affinity interaction, crucial for its transport in the bloodstream and subsequent uptake by cells via transferrin receptors.
Table 1: Thermodynamic Binding Constants for Gallium-Transferrin Complex
| Binding Site | Conditional Constant (log K) | Experimental Conditions | Reference |
| Site 1 (K1) | 20.3 | pH 7.4, 27 mM NaHCO₃ | [4] |
| Site 2 (K2) | 19.3 | pH 7.4, 27 mM NaHCO₃ | [4] |
| Relative Intrinsic Association Constant | 5.4 (log K = 2.5 x 10⁵ L/mol) | Waymouth's tissue-culture medium | [5][6][7] |
Note: The thermodynamic constants represent the stability of the gallium-transferrin complex. Higher log K values indicate stronger binding.
Biodistribution Data
The influence of the body's iron status on ⁶⁷Ga biodistribution highlights the competitive nature of Ga³⁺ and Fe³⁺ for transferrin binding. Studies in iron-deficient animal models have demonstrated significantly altered uptake in various organs.
Table 2: Effect of Iron Deficiency on ⁶⁷Ga-Citrate Biodistribution in Rats (48 hours post-injection)
| Tissue | Control (% ID/g ± SEM) | Iron-Deficient (% ID/g ± SEM) | p-value | Reference |
| Liver | 0.89 ± 0.05 | 2.53 ± 0.16 | < .001 | [2][8] |
| Spleen | 0.69 ± 0.04 | 2.37 ± 0.17 | < .001 | [2][8] |
| Blood | 1.13 ± 0.08 | 0.38 ± 0.03 | < .001 | [2][8] |
| Kidney | 0.60 ± 0.02 | 0.58 ± 0.03 | NS | [2][8] |
| Femur | 0.44 ± 0.02 | 0.46 ± 0.02 | NS | [2][8] |
| Muscle | 0.14 ± 0.01 | 0.10 ± 0.01 | < .01 | [2][8] |
| Tumor | 1.95 ± 0.19 | 2.05 ± 0.16 | NS | [2][8] |
% ID/g = Percentage of Injected Dose per gram of tissue. NS = Not Significant.
Mechanisms of Cellular Uptake and Localization
The accumulation of ⁶⁷Ga in specific tissues is a multi-step process mediated by transferrin and lactoferrin, each playing a distinct role in tumor and inflammation imaging.
Transferrin-Mediated Uptake in Tumors
The "transferrin receptor hypothesis" is the most widely accepted mechanism for ⁶⁷Ga uptake in tumors.[9] Many tumor cells overexpress transferrin receptors (TfR) to meet their high demand for iron required for rapid proliferation.[10] The ⁶⁷Ga-transferrin complex binds to these receptors and is internalized through endocytosis.
Lactoferrin-Mediated Localization in Inflammation
At sites of inflammation, lactoferrin plays a crucial role in ⁶⁷Ga accumulation.[3] Neutrophils, which are abundant in inflammatory exudates, release lactoferrin.[10] This locally high concentration of lactoferrin can bind ⁶⁷Ga that has extravasated from permeable capillaries, effectively trapping the radionuclide at the site of inflammation.
Experimental Protocols
Reproducible and well-documented protocols are essential for studying ⁶⁷Ga biodistribution. The following sections outline key experimental methodologies synthesized from various research publications.
Preparation of ⁶⁷Ga-Citrate for Injection
⁶⁷Ga is typically supplied as ⁶⁷Ga-chloride in a sterile solution. For in vivo studies, it is complexed with citrate to prevent the formation of gallium hydroxide at physiological pH.
-
Materials:
-
⁶⁷Ga-chloride solution (carrier-free)
-
Sterile sodium citrate dihydrate solution (e.g., 1.9 mg/mL)
-
Sterile sodium chloride solution (e.g., 7.8 mg/mL)
-
Benzyl alcohol (0.9% v/v) as a preservative
-
Sterile hydrochloric acid and/or sodium hydroxide for pH adjustment
-
Sterile, pyrogen-free vials
-
-
Procedure:
-
In a sterile vial, combine the ⁶⁷Ga-chloride with the sodium citrate dihydrate and sodium chloride solutions.[11]
-
Add benzyl alcohol as a preservative.
-
Adjust the pH of the final solution to between 5.5 and 8.0 using hydrochloric acid or sodium hydroxide.[11]
-
The final solution should be isotonic, sterile, and non-pyrogenic. Each milliliter typically contains 74 MBq (2 mCi) of ⁶⁷Ga.[11]
-
Visually inspect the final product for any particulate matter or discoloration before use.
-
In Vitro Cellular Uptake Assay
This protocol is designed to quantify the uptake of ⁶⁷Ga in adherent tumor cell lines.
-
Materials:
-
Adherent tumor cell line (e.g., EMT-6)[12]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
⁶⁷Ga-citrate solution
-
Human serum transferrin
-
24-well or 96-well cell culture plates
-
Gamma counter
-
-
Procedure:
-
Seed cells in culture plates and grow to near confluence.[13]
-
On the day of the assay, replace the growth medium with fresh assay buffer (e.g., HBSS-HEPES, pH 7.4).
-
For transferrin-dependent uptake studies, add varying concentrations of human serum transferrin to the wells.[12]
-
Initiate uptake by adding a known activity of ⁶⁷Ga-citrate to each well.
-
Incubate the plates for a predetermined time (e.g., 2 hours) at 37°C with gentle agitation.[13]
-
Stop the incubation by aspirating the medium and washing the cells three times with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[14]
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay) to normalize the uptake data (counts per minute per milligram of protein).[13]
-
Animal Biodistribution Study
This protocol outlines a typical in vivo biodistribution study in a rodent tumor model.
-
Animal Model:
-
Procedure:
-
Administer a known activity of ⁶⁷Ga-citrate (e.g., 10 µCi) intravenously via the tail vein.[2][8]
-
House the animals in metabolic cages to collect urine and feces for excretion studies if required.
-
At predetermined time points (e.g., 24, 48, 72 hours), euthanize the animals using an approved method (e.g., CO₂ chamber).[16]
-
Dissect and collect organs of interest (e.g., tumor, liver, spleen, kidneys, blood, muscle, femur).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[16]
-
Conclusion
The biodistribution of this compound is fundamentally dictated by its interactions with transferrin and lactoferrin. Transferrin serves as the primary transport vehicle, facilitating ⁶⁷Ga uptake into tumors through a receptor-mediated endocytosis pathway that mirrors iron acquisition. In contrast, lactoferrin acts as a key trapping agent at sites of inflammation, localizing ⁶⁷Ga in areas of high neutrophil activity. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is critical for the accurate interpretation of ⁶⁷Ga scintigraphy and for the rational design of new gallium-based radiopharmaceuticals for targeted imaging and therapy. The interplay between the body's iron metabolism and ⁶⁷Ga localization underscores the importance of considering the patient's physiological state when interpreting diagnostic images.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Effect of iron deficiency on the biodistribution and tumor uptake of Ga-67 citrate in animals: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential uptake of this compound-labeled liposomes between tumors and inflammatory lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic binding constants for gallium transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Kinetics of binding of carrier-free /sup 67/Ga to human transferrin (Journal Article) | OSTI.GOV [osti.gov]
- 7. Kinetics of binding of carrier-free 67Ga to human transferrin [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. A transferrin-mediated uptake of this compound by EMT-6 sarcoma. I. Studies in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A transferrin-mediated uptake of this compound by EMT-6 sarcoma. II. Studies in vivo (BALB/c mice): concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biodistribution of 68/67Ga-Radiolabeled Sphingolipid Nanoemulsions by PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
In vivo biodistribution and pharmacokinetics of Gallium-67
An In-Depth Technical Guide on the In Vivo Biodistribution and Pharmacokinetics of Gallium-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (⁶⁷Ga), a gamma-emitting radionuclide, has been a cornerstone in nuclear medicine for decades, primarily for the imaging of tumors and inflammatory processes.[1] Its utility stems from its chemical similarity to the ferric iron (Fe³⁺), allowing it to mimic iron's metabolic pathways and accumulate in areas of high cell turnover, infection, and inflammation.[2] This guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetics of ⁶⁷Ga, with a focus on ⁶⁷Ga-citrate, the most commonly used clinical form.
Physicochemical Properties of this compound
This compound is produced in a cyclotron and has a physical half-life of approximately 78.3 hours (3.26 days).[3] It decays by electron capture, emitting gamma photons at several characteristic energies, most notably 93 keV (39% abundance), 184 keV (21% abundance), and 300 keV (17% abundance), which are utilized for imaging with a gamma camera.[3]
Pharmacokinetics of this compound Citrate
Following intravenous administration, ⁶⁷Ga-citrate dissociates, and the Ga³⁺ ion rapidly binds to plasma proteins, primarily transferrin.[2] This binding is crucial for its transport and distribution throughout the body. The pharmacokinetic profile of ⁶⁷Ga is characterized by a relatively slow clearance from the blood and a complex pattern of tissue distribution and excretion.
Plasma Clearance and Protein Binding: Approximately 90% of circulating ⁶⁷Ga is bound to transferrin.[1] The clearance from the blood is biphasic, with an initial rapid phase followed by a much slower elimination phase. The biological half-life of ⁶⁷Ga in the blood is approximately 12 hours.[4]
Excretion: The primary route of excretion in the first 24 hours is renal, accounting for 10-25% of the injected dose.[5] Subsequently, the main route of elimination shifts to the gastrointestinal tract, with fecal excretion becoming dominant.[6] By 7 days post-injection, approximately 65% of the administered dose is retained in the body, with 26% excreted in the urine and 9% in the feces.[7]
In Vivo Biodistribution of this compound
The biodistribution of ⁶⁷Ga is dynamic, with changes in organ uptake observed over several days. The normal physiological distribution includes uptake in the liver, spleen, bone marrow, and skeleton.[8]
Normal Organ Distribution:
-
Liver: Consistently shows the highest uptake of ⁶⁷Ga.[8]
-
Spleen and Bone Marrow: Also demonstrate significant accumulation, reflecting the role of the reticuloendothelial system in ⁶⁷Ga clearance and its involvement in hematopoiesis.
-
Skeleton: Uptake in the bone is also observed.
-
Other Tissues: Variable uptake can be seen in the lacrimal glands, salivary glands, nasopharyngeal mucosa, and breasts (particularly under hormonal influence).[6]
The following tables summarize quantitative biodistribution data from preclinical studies in rats and available data for humans.
Table 1: Biodistribution of ⁶⁷Ga-Citrate in Normal Rats (% Injected Dose per Gram ± SD)
| Organ | 3 hours | 24 hours | 48 hours | 72 hours | 96 hours |
| Blood | 0.050 ± 0.003 | 0.043 ± 0.002 | 0.026 ± 0.001 | 0.022 ± 0.001 | 0.020 ± 0.001 |
| Liver | 0.091 ± 0.005 | 0.082 ± 0.004 | 0.075 ± 0.003 | 0.068 ± 0.003 | 0.061 ± 0.002 |
| Spleen | 0.062 ± 0.004 | 0.071 ± 0.003 | 0.078 ± 0.004 | 0.085 ± 0.004 | 0.081 ± 0.003 |
| Kidneys | 0.073 ± 0.004 | 0.065 ± 0.003 | 0.051 ± 0.002 | 0.045 ± 0.002 | 0.039 ± 0.002 |
| Lungs | 0.041 ± 0.002 | 0.038 ± 0.002 | 0.031 ± 0.001 | 0.028 ± 0.001 | 0.025 ± 0.001 |
| Heart | 0.035 ± 0.002 | 0.031 ± 0.001 | 0.024 ± 0.001 | 0.021 ± 0.001 | 0.018 ± 0.001 |
| Muscle | 0.021 ± 0.001 | 0.026 ± 0.001 | 0.022 ± 0.001 | 0.018 ± 0.001 | 0.014 ± 0.001 |
| Bone | 0.032 ± 0.001 | 0.028 ± 0.003 | 0.023 ± 0.001 | 0.021 ± 0.001 | 0.019 ± 0.001 |
Data adapted from a study by Habibi et al. (2022).[4][9]
Table 2: Estimated Human Organ Absorbed Dose and Residence Times for ⁶⁷Ga-Citrate
| Organ | Absorbed Dose (mGy/MBq) |
| Adrenals | 0.13 |
| Bladder Wall | 0.081 |
| Bone Surfaces | 0.63 |
| Brain | 0.057 |
| Breasts | 0.047 |
| Colon | 0.16 |
| Heart | 0.069 |
| Kidneys | 0.12 |
| Liver | 0.12 |
| Lungs | 0.063 |
| Ovaries | 0.082 |
| Pancreas | 0.081 |
| Red Marrow | 0.21 |
| Spleen | 0.14 |
| Stomach | 0.069 |
| Testes | 0.056 |
| Uterus | 0.076 |
| Effective Dose (mSv/MBq) | 0.10 |
Data from ICRP Publication 80.[4]
Signaling Pathways and Cellular Uptake
The uptake of ⁶⁷Ga into cells, particularly tumor and inflammatory cells, is a complex process. The "transferrin receptor hypothesis" is a widely accepted mechanism.[10]
Caption: Cellular uptake mechanism of this compound via the transferrin receptor pathway.
Experimental Protocols
Preclinical Ex Vivo Biodistribution Study in Rodents
This protocol outlines a general procedure for determining the biodistribution of ⁶⁷Ga-citrate in rodents.[11][12][13][14]
-
Animal Model: Healthy, male Sprague-Dawley rats (150-200 g) or BALB/c mice (20-25 g) are commonly used. Animals should be housed in a controlled environment with free access to food and water.
-
Radiopharmaceutical Preparation and Administration:
-
⁶⁷Ga-citrate is obtained as a sterile, non-pyrogenic solution. The activity is measured in a calibrated dose calibrator.
-
A dose of approximately 0.1-0.2 mL containing a known activity (e.g., 3.7 MBq or 100 µCi) is administered via the tail vein.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 2, 24, 48, and 72 hours) post-injection, animals are euthanized by an approved method (e.g., CO₂ asphyxiation).
-
Blood is collected via cardiac puncture.
-
Organs of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone) are dissected, rinsed with saline, blotted dry, and weighed.
-
-
Radioactivity Measurement and Data Analysis:
-
The radioactivity in each tissue sample is measured using a calibrated gamma counter.
-
Standards of the injected dose are also counted to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
The %ID/g is calculated as: (%ID/g) = (Counts per minute in tissue / Weight of tissue in grams) / (Total injected counts per minute) x 100.
-
Caption: Workflow for a preclinical ex vivo biodistribution study of this compound.
Clinical this compound Scintigraphy Protocol
This protocol is a general guideline for performing a clinical ⁶⁷Ga scan for tumor or inflammation imaging.[15]
-
Patient Preparation:
-
No specific dietary restrictions are usually required.
-
Bowel preparation with laxatives may be recommended to reduce colonic activity, which can interfere with abdominal imaging.[15]
-
-
Radiopharmaceutical Administration:
-
A sterile solution of ⁶⁷Ga-citrate is administered intravenously.
-
The typical adult dose for tumor imaging is 8-12 mCi (296-444 MBq), while for inflammation imaging, a lower dose of 5 mCi (185 MBq) may be used.[15]
-
-
Imaging Acquisition:
-
Imaging is typically performed at 48 and 72 hours post-injection, with earlier imaging at 24 hours for some indications.[1] Delayed imaging up to 96 hours may also be performed.[15]
-
A large-field-of-view gamma camera equipped with a medium-energy collimator is used.
-
Energy windows are set to include the principal photopeaks of ⁶⁷Ga (93, 184, and 300 keV).
-
Whole-body planar images and/or single-photon emission computed tomography (SPECT) images of specific regions of interest are acquired.
-
-
Data Analysis:
-
Images are visually inspected for areas of abnormal ⁶⁷Ga accumulation.
-
For quantitative or semi-quantitative analysis, regions of interest (ROIs) can be drawn over target lesions and normal tissues (e.g., liver or soft tissue) to calculate uptake ratios.
-
Caption: Workflow for a clinical this compound scintigraphy procedure.
Conclusion
This compound citrate remains a valuable radiopharmaceutical for the diagnosis and monitoring of various oncological and inflammatory conditions. Its biodistribution and pharmacokinetic properties are well-characterized, though subject to inter-patient variability. Understanding these characteristics, along with standardized experimental and imaging protocols, is essential for accurate interpretation of ⁶⁷Ga scintigraphy and for its application in drug development and research. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field.
References
- 1. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gallium Citrate Ga-67? [synapse.patsnap.com]
- 3. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of effective dose for a patient under Ga-67 nuclear examination using TLD, water phantom and a simplified model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of 67Ga-citrate in tumor tissues and various organs--macroautoradiographic and scintigraphic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nrc.gov [nrc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Quality Control of (68)Ga-Citrate for PET Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
- 10. Mechanism involved in this compound (Ga-67) uptake by human lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
- 12. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 15. radiology.wisc.edu [radiology.wisc.edu]
Methodological & Application
Application Notes and Protocols for Gallium-67 SPECT Imaging in Preclinical Oncology Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-67 (⁶⁷Ga) is a gamma-emitting radionuclide with a physical half-life of 78.3 hours, making it a valuable tool for single-photon emission computed tomography (SPECT) imaging in preclinical oncology research.[1] Its accumulation in tumors is primarily mediated by the transferrin receptor pathway, offering insights into tumor metabolism and proliferation.[2] These application notes provide detailed protocols for utilizing ⁶⁷Ga-citrate and ⁶⁷Ga-labeled compounds for SPECT imaging in preclinical cancer models, covering radiolabeling, quality control, animal handling, and imaging procedures.
Principle of ⁶⁷Ga Tumor Uptake: The Transferrin Receptor Pathway
The uptake of ⁶⁷Ga by tumor cells is predominantly facilitated by the transferrin receptor-mediated endocytosis pathway. Gallium (Ga³⁺), in its ionic form, mimics ferric iron (Fe³⁺) and binds to transferrin, a serum protein responsible for iron transport.[2] Cancer cells often overexpress transferrin receptors (TfR) to meet their high demand for iron, a critical component for cellular proliferation. The ⁶⁷Ga-transferrin complex binds to these receptors on the tumor cell surface, initiating a cascade of events leading to the internalization of the radionuclide.
Caption: Transferrin receptor-mediated endocytosis of this compound.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-conjugated Molecules with ⁶⁷Ga
This protocol describes the radiolabeling of a DOTA-conjugated targeting molecule (e.g., antibody, peptide) with this compound.
Materials:
-
⁶⁷GaCl₃ in 0.1 M HCl
-
DOTA-conjugated targeting molecule
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Metal-free water
-
PD-10 desalting column
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile, metal-free microcentrifuge tube, combine 50-100 µg of the DOTA-conjugated molecule with an appropriate volume of sodium acetate buffer to achieve a final pH of 4.5-5.5.
-
Add 185-370 MBq of ⁶⁷GaCl₃ to the reaction mixture.
-
Gently vortex the mixture and incubate at 40-60°C for 30-60 minutes.
-
After incubation, perform quality control to determine radiochemical purity (see Protocol 2).
-
If purification is necessary, use a PD-10 desalting column pre-equilibrated with sterile saline.
-
Load the reaction mixture onto the column and elute with sterile saline.
-
Collect the fractions containing the radiolabeled product.
-
Sterilize the final product by passing it through a 0.22 µm filter into a sterile vial.
Protocol 2: Quality Control of ⁶⁷Ga-Radiopharmaceuticals
A. Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy using a high-purity germanium (HPGe) detector.
-
Procedure: Acquire a gamma spectrum of the ⁶⁷Ga source.
-
Acceptance Criteria: The spectrum should show the characteristic photopeaks of ⁶⁷Ga (93 keV, 184 keV, 300 keV) with minimal to no peaks from other radionuclides.[3]
B. Radiochemical Purity:
-
Method: Instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
ITLC Procedure:
-
Spot a small volume of the radiolabeled product onto an ITLC strip (e.g., silica gel).
-
Develop the chromatogram using an appropriate mobile phase (e.g., 0.1 M sodium citrate for ⁶⁷Ga-DOTA compounds).[4]
-
The radiolabeled conjugate should remain at the origin, while free ⁶⁷Ga will migrate with the solvent front.
-
Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity.
-
-
HPLC Procedure:
-
Utilize a size-exclusion or reverse-phase column suitable for the labeled molecule.
-
The mobile phase and gradient will depend on the specific characteristics of the radiopharmaceutical.
-
Monitor the eluate with a UV detector and a radioactivity detector.
-
-
Acceptance Criteria: Radiochemical purity should typically be >95%.[4][5]
C. Sterility and Endotoxin Testing:
-
Sterility: The final product should be tested for microbial contamination according to standard pharmacopeia methods.
-
Endotoxins: Perform a Limulus Amebocyte Lysate (LAL) test to ensure endotoxin levels are within acceptable limits for in vivo use.
Caption: Preclinical ⁶⁷Ga SPECT imaging workflow.
Protocol 3: Preclinical SPECT/CT Imaging of Tumor-Bearing Mice
Animal Models:
-
Immunocompromised mice (e.g., athymic nude, SCID) are typically used for xenograft models.
-
Tumor cells are implanted subcutaneously or orthotopically.
-
Imaging is performed when tumors reach a suitable size (e.g., 100-200 mm³).
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place the animal on the imaging bed and maintain anesthesia throughout the scan.
-
Monitor the animal's vital signs (respiration, temperature).
Radiopharmaceutical Administration:
-
Administer 5-10 MBq of the ⁶⁷Ga-radiopharmaceutical intravenously via the tail vein.
-
The exact dose may vary depending on the specific activity of the radiotracer and the imaging system's sensitivity.
SPECT/CT Acquisition Parameters:
-
SPECT System: A dedicated preclinical SPECT system equipped with multi-pinhole or parallel-hole collimators optimized for medium-energy photons.
-
Energy Windows: Set energy windows around the principal photopeaks of ⁶⁷Ga (e.g., 20% windows centered at 93, 185, and 300 keV).
-
Acquisition Time: Typically 30-60 minutes, depending on the injected dose and desired image quality.
-
Projections: Acquire 60-120 projections over 360 degrees.
-
CT Acquisition: Following the SPECT scan, acquire a low-dose CT for anatomical co-registration and attenuation correction.
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest on the fused images.
-
Quantify the radioactivity concentration in the ROIs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: Ex vivo Biodistribution Studies
-
Following the final imaging time point, euthanize the animals.
-
Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the %ID/g for each tissue.
Data Presentation
Table 1: Preclinical Biodistribution of ⁶⁷Ga-Citrate in Lewis Lung Carcinoma Model (%ID/g ± SD)
| Organ/Tissue | 16 Days Post-Implantation | 24 Days Post-Implantation | 33 Days Post-Implantation |
| Tumor | 5.5 ± 0.8 | 6.1 ± 1.2 | 4.8 ± 0.9 |
| Blood | 1.2 ± 0.3 | 3.5 ± 0.7 | 10.2 ± 2.1 |
| Liver | 4.2 ± 0.6 | 5.8 ± 1.1 | 7.5 ± 1.5 |
| Spleen | 2.5 ± 0.4 | 3.1 ± 0.6 | 4.2 ± 0.8 |
| Kidney | 3.1 ± 0.5 | 2.8 ± 0.5 | 2.5 ± 0.4 |
| Muscle | 0.8 ± 0.2 | 0.9 ± 0.2 | 1.1 ± 0.3 |
| Bone | 2.1 ± 0.4 | 2.5 ± 0.5 | 3.1 ± 0.6 |
Data synthesized from published studies for illustrative purposes. Actual values may vary based on the specific experimental conditions.[6]
Table 2: Imaging Parameters for Preclinical ⁶⁷Ga SPECT
| Parameter | Recommended Setting |
| Radionuclide | This compound (⁶⁷Ga) |
| Radiopharmaceutical | ⁶⁷Ga-citrate or ⁶⁷Ga-labeled targeting agent |
| Animal Model | Tumor-bearing mouse (e.g., xenograft) |
| Injected Dose | 5-10 MBq |
| Route of Administration | Intravenous (tail vein) |
| Imaging Time Points | 24, 48, 72 hours post-injection[7] |
| SPECT System | Preclinical SPECT with medium-energy collimators |
| Energy Windows | 20% windows centered at 93, 185, 300 keV |
| Acquisition Time | 30-60 minutes |
| Number of Projections | 60-120 over 360° |
| Reconstruction Algorithm | OSEM (Ordered Subsets Expectation Maximization) |
Conclusion
⁶⁷Ga-SPECT imaging is a powerful and versatile tool for preclinical oncology research. By following these detailed protocols, researchers can obtain high-quality, quantitative data on the biodistribution and tumor-targeting efficacy of ⁶⁷Ga-labeled radiopharmaceuticals. This information is crucial for the development of novel cancer diagnostics and therapeutics.
References
- 1. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Production and Quality Control of [(67)Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of tumor stage and metastasis on the biodistribution of this compound citrate in the murine Lewis lung carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
Application Notes and Protocols for Radiolabeling Antibodies with Gallium-67 for Targeted Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-67 (⁶⁷Ga) is a gamma-emitting radionuclide with a physical half-life of 78.3 hours, making it a suitable candidate for single-photon emission computed tomography (SPECT) imaging.[1] When conjugated to monoclonal antibodies (mAbs) or their fragments, ⁶⁷Ga enables the non-invasive visualization and quantification of target antigen expression in vivo. This technology is pivotal in preclinical research and drug development for assessing the pharmacokinetics, biodistribution, and tumor-targeting efficacy of antibody-based therapeutics.[2][3]
The process involves a bifunctional chelator, which covalently attaches to the antibody and securely complexes the ⁶⁷Ga radioisotope. The choice of chelator and the conjugation strategy are critical for the stability and in vivo performance of the resulting radioimmunoconjugate. This document provides detailed protocols for the conjugation of antibodies with common chelators, subsequent radiolabeling with ⁶⁷Ga, and essential quality control procedures.
Chelator Selection and Conjugation Strategies
The selection of a suitable chelator is paramount for stable ⁶⁷Ga labeling. Common chelators for Gallium include derivatives of deferoxamine (DFO), 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). While DFO has been explored, studies have indicated that its stability may be inadequate for the 3-day half-life of ⁶⁷Ga.[4] NOTA and DOTA generally form more stable complexes with this compound.[5][6][7]
Antibodies can be conjugated with these chelators through various methods, often targeting the primary amines on lysine residues or free sulfhydryl groups in the hinge region. The use of N-hydroxysuccinimide (NHS) esters of the chelators is a common approach for reacting with lysine residues.
Experimental Protocols
Protocol 1: Antibody Conjugation with DOTA-NHS-ester
This protocol describes the conjugation of an antibody with DOTA-NHS-ester, targeting lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DOTA-NHS-ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any primary amine-containing buffers (e.g., Tris) and concentrate the antibody using an appropriate centrifugal filter device.
-
Determine the antibody concentration using a spectrophotometer at 280 nm.
-
-
DOTA-NHS-ester Preparation:
-
Immediately before use, dissolve DOTA-NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
In a reaction tube, add the antibody solution.
-
Add 0.1 M sodium bicarbonate buffer (pH 8.5) to achieve a final antibody concentration of 5-10 mg/mL.
-
Add the DOTA-NHS-ester solution to the antibody solution at a molar ratio of 5:1 to 20:1 (chelator:antibody). The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Purification of the DOTA-mAb Conjugate:
-
Purify the DOTA-mAb conjugate from unconjugated DOTA-NHS-ester using a PD-10 desalting column equilibrated with 0.1 M ammonium acetate buffer (pH 7.0).
-
Collect the fractions containing the purified conjugate.
-
Determine the protein concentration of the purified conjugate.
-
The average number of DOTA molecules conjugated per antibody can be determined using spectrophotometric methods or mass spectrometry.[6][7]
-
-
Storage:
-
Store the purified DOTA-mAb conjugate at 2-8°C for short-term storage or at -20°C for long-term storage.
-
Protocol 2: Radiolabeling of DOTA-mAb with this compound
This protocol details the radiolabeling of the DOTA-conjugated antibody with ⁶⁷GaCl₃.
Materials:
-
DOTA-mAb conjugate
-
⁶⁷GaCl₃ in dilute HCl
-
0.1 M Ammonium acetate buffer, pH 5.5
-
Reaction vial (metal-free)
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) strips
-
Mobile phase: 0.1 M sodium citrate, pH 6.0
-
Radio-TLC scanner or gamma counter
Procedure:
-
Reaction Setup:
-
In a metal-free reaction vial, add 100-500 µg of the DOTA-mAb conjugate.
-
Add 5-10 mCi (185-370 MBq) of ⁶⁷GaCl₃ solution.
-
Add 0.1 M ammonium acetate buffer (pH 5.5) to bring the final reaction volume to 500 µL. The final pH should be between 4.5 and 5.5.
-
-
Radiolabeling Reaction:
-
Incubate the reaction vial at 40°C for 60-90 minutes.[6]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and chelate any remaining free ⁶⁷Ga, a small volume of 50 mM DTPA or EDTA solution can be added.
-
-
Purification of ⁶⁷Ga-DOTA-mAb:
-
If necessary, purify the radiolabeled antibody from unincorporated ⁶⁷Ga using a PD-10 desalting column equilibrated with PBS.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using 0.1 M sodium citrate (pH 6.0) as the mobile phase. In this system, the ⁶⁷Ga-DOTA-mAb remains at the origin (Rf = 0), while free ⁶⁷Ga moves with the solvent front (Rf = 1.0).
-
Measure the distribution of radioactivity on the strip using a radio-TLC scanner.
-
Calculate the RCP as: (Activity at origin / Total activity) x 100%. A radiochemical purity of >95% is generally considered acceptable.[5][6][7]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for ⁶⁷Ga-labeled antibodies from published studies.
Table 1: Radiolabeling and Quality Control Parameters
| Antibody/Fragment | Chelator | Radiolabeling Efficiency / Radiochemical Purity | Specific Activity | Chelate to Antibody Ratio | Reference |
| Trastuzumab | DOTA | >95% | 0.52 ± 0.16 MBq/µg (78 GBq/µmol) | 5.8:1 | [6][7][8] |
| Anti-CD20 | DOTA | >95% | Not Reported | Not Reported | [5] |
| Fab fragment | NOTA | >95% | Not Reported | 0.7 to 1.67 | [9] |
| IgG | P-EDDHA | Coupling Yield: 15% | 4 mCi/mg | 1:1 (molar ratio) | [10] |
Table 2: In Vitro and In Vivo Performance
| Antibody/Fragment | Chelator | In Vitro Stability | Key In Vivo Findings | Reference |
| Trastuzumab | DOTA | Stable in PBS at 37°C and room temperature | Accumulation in liver, spleen, and kidney in wild-type rats | [6][7] |
| Fab fragment | NOTA-MVK | Stable in plasma | Lower renal radioactivity compared to conventional linkages | [9] |
| IgG | P-EDDHA | Half-life of ~120 h in human serum at 37°C | Reduced transchelation to transferrin compared to ¹¹¹In-DTPA | [10] |
| Various mAbs | DFO | Inadequate for 3-day half-life of ⁶⁷Ga | Poor retention within cells after internalization | [4] |
Workflow and Pathway Diagrams
// Nodes Ab [label="Monoclonal Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; Buffer [label="Buffer Exchange\n(e.g., to Bicarbonate Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chelator [label="Bifunctional Chelator\n(e.g., DOTA-NHS)", fillcolor="#FBBC05", fontcolor="#202124"]; Conjugation [label="Conjugation Reaction\n(Room Temp, 1 hr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurifyConj [label="Purification\n(Size-Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConjAb [label="Chelator-Antibody\nConjugate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ga67 [label="this compound Chloride\n(⁶⁷GaCl₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radiolabeling [label="Radiolabeling Reaction\n(40°C, 60-90 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QC [label="Quality Control\n(ITLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="⁶⁷Ga-Labeled Antibody", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ab -> Buffer; Buffer -> Conjugation; Chelator -> Conjugation; Conjugation -> PurifyConj; PurifyConj -> ConjAb; ConjAb -> Radiolabeling; Ga67 -> Radiolabeling; Radiolabeling -> QC; QC -> FinalProduct; } DOT Caption: Workflow for Antibody-Chelator Conjugation and Radiolabeling with ⁶⁷Ga.
// Nodes Start [label="Radiolabeled Antibody\nSample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ITLC [label="Perform ITLC\n(Mobile Phase: 0.1 M Sodium Citrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Scan [label="Scan ITLC Strip", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Radioactivity Distribution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate Radiochemical Purity (RCP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision [label="RCP > 95%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Pass [label="Product Passes QC\n(Ready for In Vitro/In Vivo Use)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Product Fails QC\n(Requires Further Purification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> ITLC; ITLC -> Scan; Scan -> Analysis; Analysis -> Calculate; Calculate -> Decision; Decision -> Pass [label="Yes"]; Decision -> Fail [label="No"]; } DOT Caption: Quality Control Workflow for ⁶⁷Ga-Labeled Antibodies using ITLC.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful radiolabeling of antibodies with this compound. Adherence to these methodologies, with optimization for specific antibody constructs, will enable researchers to generate high-quality radioimmunoconjugates for targeted imaging studies. The ability to non-invasively track antibodies in vivo is a powerful tool in cancer research and the development of novel immunotherapies.[2][11]
References
- 1. ksbm.or.kr [ksbm.or.kr]
- 2. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled Antibodies for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferoxamine as a chelator for 67Ga in the preparation of antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeling Quality Control and Biodistribution Study of Anti-CD20 Antibody by 67Ga [jonsat.nstri.ir]
- 6. brieflands.com [brieflands.com]
- 7. Production and Quality Control of [(67)Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of Auger electron-emitting [67Ga]Ga-trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Labeling of monoclonal antibodies with a 67Ga-phenolic aminocarboxylic acid chelate. Part I. Chemistry and labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. appliedradiology.com [appliedradiology.com]
Application Notes and Protocols for Gallium-67 Labeling of Peptides for Receptor-Specific Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gallium-67 (⁶⁷Ga), a gamma-emitting radionuclide, is a valuable tool for single-photon emission computed tomography (SPECT) imaging. When chelated and conjugated to receptor-specific peptides, it enables non-invasive visualization and quantification of receptor expression in vivo. This technology is pivotal in oncology for tumor localization, staging, and monitoring therapeutic response, as well as in other areas of molecular imaging.
These application notes provide a comprehensive overview and detailed protocols for the ⁶⁷Ga-labeling of peptides. The information is curated for researchers and professionals in drug development to facilitate the synthesis and evaluation of novel radiolabeled peptides for receptor-specific imaging.
Core Concepts in ⁶⁷Ga-Peptide Labeling
The successful development of a ⁶⁷Ga-labeled peptide relies on three key components: the peptide that targets a specific receptor, a bifunctional chelator that firmly binds the ⁶⁷Ga radiometal, and the radionuclide itself. The choice of chelator is critical as it influences labeling efficiency, stability of the final radioconjugate, and in vivo pharmacokinetics.
Bifunctional Chelators for this compound
Several chelators have been developed for labeling with gallium isotopes. The most common include macrocyclic chelators like DOTA and NOTA, as well as acyclic chelators like DFO.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile and widely used chelator, DOTA forms stable complexes with a variety of radiometals, including ⁶⁷Ga.[1] However, labeling with Ga(III) often requires heating.[2]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA and its derivatives are considered superior chelators for gallium, forming highly stable complexes under milder conditions (often at room temperature) compared to DOTA.[3][4][5]
-
DFO (Desferrioxamine B): As a siderophore-based acyclic chelator, DFO has shown high radiochemical yields in labeling with gallium isotopes.[1][6]
The selection of the chelator can impact the overall biological behavior of the radiolabeled peptide.[7]
Featured Peptides for Receptor-Specific Imaging
This section details peptides that have been successfully labeled with ⁶⁷Ga for imaging specific cellular receptors.
Somatostatin Receptor (SSTR) Imaging
Analogs of the peptide hormone somatostatin are extensively used to image neuroendocrine tumors that overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2).[8]
-
Octreotide Analogs (e.g., DOTATOC, DOTATATE): These are the gold standard for SSTR imaging.[1][8] While often labeled with ⁶⁸Ga for PET imaging, ⁶⁷Ga-labeled versions serve as valuable SPECT imaging agents and surrogates for therapeutic radionuclides.[9][10]
-
NODAGATOC: This analog utilizes the NODAGA chelator, which can lead to improved receptor binding and pharmacokinetic properties compared to its DOTA counterparts.[4][7]
Integrin αvβ3 Imaging
Integrin αvβ3 is a key receptor involved in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[11] Peptides containing the Arg-Gly-Asp (RGD) sequence are used to target this receptor.[11][12][13]
-
RGD Peptides: Both monomeric and multimeric RGD peptides have been labeled with ⁶⁷Ga to visualize angiogenesis.[14][15] Multimerization can increase binding affinity and tumor retention.[11]
Gastrin-Releasing Peptide Receptor (GRPR) Imaging
GRPR is overexpressed in several cancers, including prostate and breast cancer.[16] Bombesin (BBN) and its analogs are used to target GRPR.
-
Bombesin Analogs: Both agonist and antagonist analogs of bombesin have been developed and labeled with ⁶⁷Ga.[10][16] Antagonists have shown advantages such as higher tumor uptake and faster clearance from non-target tissues.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for various ⁶⁷Ga-labeled peptides, facilitating comparison between different agents.
| Peptide Conjugate | Target Receptor | Chelator | Labeling Efficiency / Radiochemical Purity (%) | Receptor Binding Affinity (IC50, nM) | Reference Cell Line |
| ⁶⁷Ga-NODAGATOC | SSTR2 | NODAGA | >95% | 3.5 ± 1.6 | AR4-2J |
| ⁶⁷Ga-DOTATOC | SSTR2 | DOTA | High | - | - |
| ⁶⁷Ga-[DFO]-octreotide | SSTR | DFO | 99.8 ± 0.3% | - | - |
| ⁶⁷Ga-NOTA-RGD | Integrin αvβ3 | NOTA | High | Weak but specific binding | U87MG |
| ⁶⁷Ga-SB3 | GRPR | DOTA | High | - | - |
| Peptide Conjugate | In Vitro Stability | In Vivo Stability | Key In Vivo Findings | Animal Model |
| ⁶⁷Ga-NODAGATOC | Stable in serum and rat liver homogenate | Favorable biodistribution with high tumor uptake | Superior to [¹¹¹In]-DOTATOC in terms of tumor uptake and clearance | AR4-2J tumor-bearing nude mice |
| ⁶⁷Ga-[DFO]-octreotide | Stable to autoradiolysis over 24 hours | Rapid tumor accumulation | Tumor-to-blood ratio of 2.5 at 1 hr post-injection | Rats with pancreatic islet cell tumor |
| ⁶⁷Ga-NOTA-RGD | High kinetic stability | - | - | - |
| ⁶⁷Ga-SB3 | - | Good tumor uptake and retention | Compared well with [⁹⁹mTc]Tc-DB1 | Tumor-bearing mice |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of ⁶⁷Ga-labeled peptides.
Protocol 1: this compound Labeling of Peptides
This protocol describes a general procedure for the radiolabeling of a peptide-chelator conjugate with ⁶⁷Ga.
Materials:
-
Peptide-chelator conjugate (e.g., DOTA-peptide, NOTA-peptide)
-
⁶⁷GaCl₃ in dilute HCl
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Sterile, pyrogen-free water
-
Heating block or water bath (if required for DOTA)
-
Reaction vial (e.g., 1.5 mL Eppendorf tube)
-
Quality control system (e.g., ITLC-SG strips, HPLC)
Procedure:
-
In a sterile reaction vial, dissolve the peptide-chelator conjugate in sodium acetate buffer to a final concentration of 1 mg/mL.
-
Add a predetermined amount of the peptide conjugate solution to a new sterile vial. The amount will depend on the desired specific activity.
-
Carefully add the ⁶⁷GaCl₃ solution to the vial containing the peptide conjugate.
-
Gently mix the reaction solution.
-
For NOTA conjugates: Incubate at room temperature for 10-15 minutes.
-
For DOTA conjugates: Incubate at 90-100°C for 10-15 minutes.[2][17]
-
Allow the reaction to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
ITLC is a rapid method to determine the radiochemical purity by separating the labeled peptide from free ⁶⁷Ga.
Materials:
-
ITLC-SG strips
-
Developing solvent (e.g., 0.1 M sodium citrate, pH 4-4.5)[17]
-
Developing tank
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small amount (1-2 µL) of the reaction mixture onto the origin of an ITLC-SG strip.
-
Place the strip in a developing tank containing the developing solvent.
-
Allow the solvent to migrate up the strip until it is approximately 1 cm from the top.
-
Remove the strip and allow it to dry.
-
Analyze the strip using a radio-TLC scanner. The labeled peptide remains at the origin (Rf = 0.0-0.3), while free ⁶⁷Ga migrates with the solvent front (Rf = 0.8-1.0).[17]
-
Calculate the radiochemical purity by dividing the counts at the origin by the total counts on the strip.
Protocol 3: In Vitro Serum Stability
This assay evaluates the stability of the radiolabeled peptide in human serum over time.
Materials:
-
⁶⁷Ga-labeled peptide
-
Fresh human serum
-
Incubator at 37°C
-
Ethanol (ice-cold)
-
Centrifuge
-
HPLC system with a radiodetector
Procedure:
-
Add a small volume of the ⁶⁷Ga-labeled peptide to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the serum mixture.
-
Add an equal volume of ice-cold ethanol to precipitate the serum proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.[18]
Protocol 4: In Vitro Receptor Binding Assay
This competitive binding assay determines the affinity (IC50) of the ⁶⁷Ga-labeled peptide for its target receptor.
Materials:
-
Receptor-positive cells (e.g., AR4-2J for SSTR2)
-
Radiolabeled peptide with known high affinity for the receptor (the radioligand)
-
Unlabeled "cold" peptide (the competitor, which is the ⁶⁷Ga-labeled peptide being tested)
-
Binding buffer
-
Multi-well plates (e.g., 24-well)
-
Gamma counter
Procedure:
-
Plate the receptor-positive cells in multi-well plates and allow them to adhere.
-
Wash the cells with binding buffer.
-
Add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor peptide to the wells.
-
Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
Protocol 5: Cellular Uptake and Internalization Assay
This assay measures the extent to which the radiolabeled peptide is taken up and internalized by target cells.
Materials:
-
Receptor-positive cells
-
⁶⁷Ga-labeled peptide
-
Culture medium
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and internalized radioactivity
-
Gamma counter
Procedure:
-
Plate cells in multi-well plates.
-
Add the ⁶⁷Ga-labeled peptide to the cells and incubate at 37°C for various time points.
-
At each time point, wash the cells with cold culture medium.
-
To measure internalized activity, incubate the cells with an acid wash buffer to strip off surface-bound radioactivity.
-
Collect the supernatant (surface-bound fraction).
-
Lyse the cells to release the internalized radioactivity.
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Cellular uptake can be influenced by mechanisms like clathrin-mediated endocytosis, which can be investigated using specific inhibitors.[19]
Visualizations
The following diagrams illustrate key workflows and pathways in ⁶⁷Ga-peptide labeling and imaging.
Caption: General experimental workflow for developing ⁶⁷Ga-labeled peptides.
Caption: Receptor-mediated uptake and internalization of ⁶⁷Ga-labeled peptides.
References
- 1. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry | MDPI [mdpi.com]
- 5. Synthesis, Radiolabeling, and Preliminary in vivo Evaluation of [68Ga] IPCAT-NOTA as an Imaging Agent for Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/gallium-68-[DFO]-octreotide--a potential radiopharmaceutical for PET imaging of somatostatin receptor-positive tumors: synthesis and radiolabeling in vitro and preliminary in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Somatostatin Receptor-Based Molecular Imaging and Therapy for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualisation of a somatostatin receptor-expressing tumour with 67Ga-DOTATOC SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 14. Gallium labeled NOTA-based conjugates for peptide receptor-mediated medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Angiogenesis Imaging Using (68)Ga-RGD PET/CT: Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Exploring the Mechanisms Underlying Cellular Uptake and Activation of Dendritic Cells by the GK-1 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Cell Tracking Using Gallium-67 Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-67 (⁶⁷Ga) is a gamma-emitting radionuclide that has been historically utilized for imaging inflammation and tumors.[1] Its ability to be incorporated into cells makes it a viable candidate for in vivo cell tracking studies. This document provides detailed application notes and experimental protocols for the radiolabeling of various cell types with ⁶⁷Ga for non-invasive tracking using single-photon emission computed tomography (SPECT). Direct cell labeling with ⁶⁷Ga offers a straightforward method to monitor the biodistribution, trafficking, and homing of therapeutic cells, such as lymphocytes, mesenchymal stem cells (MSCs), and cancer cells, providing critical data for the development and evaluation of cell-based therapies.[2]
The uptake of this compound in some cell types, such as lymphoid cells, is dependent on the transferrin receptor.[3] The radionuclide, typically in the form of ⁶⁷Ga-citrate or complexed with a chelator like oxine, is introduced to a cell suspension ex vivo. The lipophilic ⁶⁷Ga-oxine complex can passively diffuse across the cell membrane, allowing the ⁶⁷Ga to bind to intracellular components. After removing the unbound radionuclide, the labeled cells are administered to the subject for in vivo imaging.
Data Presentation: Quantitative Parameters of this compound Cell Labeling
The following tables summarize key quantitative data from studies on cell labeling with this compound and the similar radiometal, Gallium-68. This data is essential for designing and interpreting in vivo cell tracking experiments.
| Cell Type | Radiolabeling Agent | Labeling Efficiency (%) | Cell Viability (%) | Activity per Cell (Bq/cell) | Reference |
| DU145 (Prostate Cancer) | ⁶⁷Ga-oxine | 7.5 ± 1.3 | >95% (post-labeling) | 1.12 ± 0.20 (at 15 MBq/mL) | [4] |
| MDA-MB-231 (Breast Cancer) | ⁶⁷Ga-oxine | Not specified | Not specified | Not specified | [4] |
| HCC1954 (Breast Cancer) | ⁶⁷Ga-oxine | Not specified | Not specified | Not specified | [4] |
| CAR T-cells | ⁶⁸Ga-oxine | Not specified | Higher than ⁸⁹Zr-labeled cells | Not specified | [5] |
Table 1: this compound/-68 Labeling Efficiency and Viability. This table presents the reported labeling efficiencies and resulting cell viability for different cell types labeled with this compound or Gallium-68.
| Cell Type | Radiolabeling Agent | Time Point | Retention (%) | Reference |
| DU145 (Prostate Cancer) | ⁶⁷Ga-oxine | 72 hours | 38.8 ± 0.7 | [4] |
Table 2: In Vitro Retention of this compound in Labeled Cells. This table shows the percentage of the initial radioactivity retained within the cells over time in culture.
| Cell Type | Radiolabeling Agent | Parameter | Value | Reference |
| DU145 (Prostate Cancer) | ⁶⁷Ga-oxine | A₅₀ (Trypan Blue) | ~1.0 Bq/cell | [4] |
| DU145 (Prostate Cancer) | ⁶⁷Ga-oxine | A₅₀ (Clonogenic Assay) | 0.3 Bq/cell | [6] |
Table 3: Cytotoxicity of this compound Labeling. This table provides the activity per cell that results in a 50% reduction in cell viability (A₅₀) as determined by different assays.
| Tissue | ⁶⁷Ga-citrate (%ID/g) | ⁶⁷Ga-labeled Albumin Nanoparticles (%ID/g) at 24h |
| Liver | High | High |
| Spleen | Moderate | Not specified |
| Bone Marrow | Moderate | Not specified |
| Blood | Low | Low |
| Kidneys | Moderate (initially) | Low |
| Colon | Variable (excretion) | Not specified |
Table 4: In Vivo Biodistribution of this compound. This table summarizes the general biodistribution pattern of intravenously administered ⁶⁷Ga-citrate and ⁶⁷Ga-labeled nanoparticles in normal mice. The distribution of labeled cells will vary depending on the cell type.[7][8]
Experimental Protocols
Protocol 1: General Procedure for ⁶⁷Ga-oxine Preparation
Objective: To prepare a lipophilic ⁶⁷Ga-oxine complex for subsequent cell labeling.
Materials:
-
This compound citrate (⁶⁷GaCl₃ can also be used)
-
Oxine (8-hydroxyquinoline) solution (e.g., 1 mg/mL in ethanol)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
pH meter or pH strips
-
Sterile vials
Procedure:
-
In a sterile vial, add the desired activity of ⁶⁷Ga-citrate.
-
Adjust the pH of the ⁶⁷Ga-citrate solution to approximately 5.0-6.0 using sterile 0.5 M sodium acetate buffer or 0.2 M HCl/NaOH as needed.
-
Add the oxine solution to the ⁶⁷Ga solution. The final concentration of oxine should be optimized, but a starting point is a 1:2 molar ratio of Gallium to oxine.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
The resulting ⁶⁷Ga-oxine solution is now ready for addition to the cell suspension.
Protocol 2: Radiolabeling of Lymphocytes/CAR T-cells with ⁶⁷Ga-oxine
Objective: To radiolabel lymphocytes or CAR T-cells with ⁶⁷Ga for in vivo tracking.
Materials:
-
Isolated lymphocyte or CAR T-cell suspension (e.g., 1 x 10⁷ to 1 x 10⁸ cells)
-
Phosphate-buffered saline (PBS) or other suitable cell culture medium without serum
-
⁶⁷Ga-oxine solution (prepared as in Protocol 1)
-
Fetal bovine serum (FBS) or human serum albumin (HSA)
-
Centrifuge
-
Sterile tubes
-
Gamma counter
Procedure:
-
Wash the isolated cells twice with serum-free PBS by centrifugation (e.g., 400 x g for 5 minutes) and resuspend the cell pellet in a small volume of PBS.
-
Add the prepared ⁶⁷Ga-oxine solution to the cell suspension. The amount of activity added will depend on the desired final activity per cell and should be optimized to minimize radiation-induced cell damage.
-
Incubate the cell suspension with the ⁶⁷Ga-oxine at 37°C for 15-30 minutes with occasional gentle mixing.
-
To stop the labeling process, add an equal volume of cold PBS containing 20% FBS or 1% HSA. The serum proteins will bind to any free ⁶⁷Ga-oxine.
-
Centrifuge the cell suspension (400 x g for 5 minutes) to pellet the cells.
-
Carefully remove the supernatant containing unbound ⁶⁷Ga and transfer it to a separate tube for radioactivity measurement.
-
Wash the cell pellet twice more with PBS containing serum to remove any remaining unbound radioactivity. Collect all supernatants.
-
Resuspend the final cell pellet in a suitable medium for injection (e.g., sterile saline).
-
Measure the radioactivity in the cell pellet and the combined supernatants using a gamma counter to determine the labeling efficiency.
-
Labeling Efficiency (%) = [Activity in cell pellet / (Activity in cell pellet + Activity in supernatants)] x 100
-
-
Assess cell viability using a method such as Trypan Blue exclusion.
Protocol 3: Radiolabeling of Mesenchymal Stem Cells (MSCs) with ⁶⁷Ga-oxine
Objective: To radiolabel MSCs with ⁶⁷Ga for in vivo tracking. Note: This is a generalized protocol and requires optimization.
Materials:
-
Cultured MSCs, harvested and washed
-
Serum-free cell culture medium (e.g., DMEM)
-
⁶⁷Ga-oxine solution (prepared as in Protocol 1)
-
Complete culture medium with serum
-
Centrifuge
-
Sterile tubes
-
Gamma counter
Procedure:
-
Harvest adherent MSCs using a gentle detachment solution (e.g., TrypLE™).
-
Wash the cells twice with serum-free medium by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the MSCs in serum-free medium at a concentration of approximately 10-20 x 10⁶ cells/mL.
-
Add the ⁶⁷Ga-oxine solution to the cell suspension.
-
Incubate at 37°C for 20-40 minutes, with gentle agitation every 10 minutes.
-
Terminate the labeling by adding an excess of complete culture medium containing serum.
-
Centrifuge the cells to pellet them and remove the supernatant.
-
Wash the cell pellet two to three times with complete culture medium to ensure removal of all unbound ⁶⁷Ga.
-
Resuspend the labeled MSCs in an appropriate vehicle for in vivo administration.
-
Determine the labeling efficiency and cell viability as described in Protocol 2.
Protocol 4: In Vivo SPECT/CT Imaging of ⁶⁷Ga-labeled Cells
Objective: To non-invasively track the biodistribution of ⁶⁷Ga-labeled cells in a living subject.
Materials:
-
Animal model (e.g., mouse, rat)
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
-
⁶⁷Ga-labeled cell suspension for injection
Procedure:
-
Administer the ⁶⁷Ga-labeled cells to the anesthetized animal via the desired route (e.g., intravenous, intraperitoneal, intratumoral).
-
Position the animal on the scanner bed. Maintain anesthesia throughout the imaging session.
-
Acquire SPECT images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours). The long half-life of ⁶⁷Ga (78.3 hours) allows for imaging over several days.[1]
-
The SPECT acquisition parameters should be optimized for ⁶⁷Ga, using its principal photopeaks (93, 185, 300 keV).
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the SPECT and CT images and fuse them to visualize the localization of the radiolabeled cells in the context of the animal's anatomy.
-
Perform quantitative analysis of the SPECT data to determine the percentage of injected dose per gram of tissue (%ID/g) in various organs and tumors.
Mandatory Visualizations
Caption: Workflow for ⁶⁷Ga cell labeling and in vivo tracking.
Caption: Direct cell labeling with ⁶⁷Ga-oxine.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism involved in this compound (Ga-67) uptake by human lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-assessing this compound as a therapeutic radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feasibility study of 68Ga-labeled CAR T cells for in vivo tracking using micro-positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Altered biodistribution and incidental findings on gallium and labeled leukocyte/bone marrow scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Gallium-67 Imaging of Bacterial Infection in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-67 (⁶⁷Ga) citrate scintigraphy is a well-established nuclear medicine technique for imaging inflammation and infection.[1] For decades, it has been utilized in clinical settings to localize abscesses and other sites of infection.[2][3] In preclinical research, particularly in murine models, ⁶⁷Ga imaging serves as a valuable tool to study the pathophysiology of bacterial infections, evaluate the efficacy of new antimicrobial agents, and develop novel diagnostic strategies. This document provides detailed application notes and protocols for performing ⁶⁷Ga imaging of bacterial infections in murine models, with a focus on providing structured data and clear experimental methodologies.
Mechanism of this compound Uptake in Bacterial Infections
The accumulation of ⁶⁷Ga at sites of bacterial infection is a multifactorial process, primarily driven by its chemical similarity to ferric iron (Fe³⁺). Bacteria require iron for various metabolic processes and have evolved sophisticated mechanisms to acquire it from the host. ⁶⁷Ga effectively hijacks these iron acquisition systems. The key mechanisms include:
-
Binding to Transferrin and Lactoferrin: In the bloodstream, ⁶⁷Ga citrate dissociates, and the ⁶⁷Ga³⁺ ions bind to plasma proteins, predominantly transferrin.[3] At sites of inflammation, increased vascular permeability allows the ⁶⁷Ga-transferrin complex to extravasate into the infected tissue.[1] Additionally, lactoferrin, an iron-binding protein released by neutrophils at the site of infection, has a high affinity for ⁶⁷Ga.[3]
-
Siderophore Sequestration: Many bacteria synthesize and secrete low-molecular-weight iron chelators called siderophores to scavenge iron from the host environment. These siderophores have a very high affinity for Fe³⁺ and, consequently, also for ⁶⁷Ga³⁺.[3] The resulting ⁶⁷Ga-siderophore complex is then actively transported into the bacterial cell.[1]
-
Leukocyte Uptake: A smaller fraction of ⁶⁷Ga is taken up by leukocytes, which then migrate to the site of infection.[1]
These mechanisms collectively lead to the concentration of ⁶⁷Ga at the site of infection, allowing for its visualization using single-photon emission computed tomography (SPECT).
Experimental Protocols
I. Murine Model of Localized Bacterial Infection (Staphylococcus aureus Thigh Infection Model)
This protocol describes the induction of a localized intramuscular infection in mice, a commonly used model for studying soft tissue infections.[4]
Materials:
-
Mid-logarithmic phase culture of Staphylococcus aureus (e.g., ATCC strain 25923)
-
Sterile phosphate-buffered saline (PBS)
-
Isoflurane anesthesia system
-
Insulin syringes with 28-30 gauge needles
-
Electric clippers
-
70% ethanol
Procedure:
-
Bacterial Preparation: Culture S. aureus in tryptic soy broth to mid-logarithmic phase. Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ colony-forming units [CFU] per 50 µL).
-
Animal Preparation: Anesthetize the mouse (e.g., 6-8 week old BALB/c) using isoflurane. Shave the fur from the right hind limb and disinfect the skin with 70% ethanol.
-
Inoculation: Inject 50 µL of the bacterial suspension directly into the belly of the right thigh muscle.
-
Control Group: For a sterile inflammation control, inject 50 µL of a sterile irritant (e.g., carrageenan) into the left thigh muscle of a separate cohort of mice.[5]
-
Monitoring: Monitor the animals daily for signs of infection, such as swelling, redness, and changes in gait. Imaging is typically performed 24-48 hours post-inoculation.
II. This compound Imaging Protocol
This protocol outlines the procedure for ⁶⁷Ga-citrate administration and SPECT imaging in mice.
Materials:
-
⁶⁷Ga-citrate solution for injection
-
Sterile saline for injection
-
Animal-dedicated SPECT or SPECT/CT scanner with a medium-energy collimator
-
Anesthesia system
-
Warming pad
Procedure:
-
Radiotracer Administration: Anesthetize the infected mouse. Administer approximately 3.7-7.4 MBq (100-200 µCi) of ⁶⁷Ga-citrate via intravenous tail vein injection.
-
Uptake Period: Allow for a 24 to 48-hour uptake period.[6][7] During this time, the mouse should be housed individually with free access to food and water.
-
Imaging:
-
Anesthetize the mouse and position it on the scanner bed. A warming pad should be used to maintain body temperature.
-
Acquire whole-body planar and/or SPECT images. For SPECT, typical acquisition parameters include a 128x128 matrix, 360° rotation, and acquisition time of 20-30 minutes.
-
If using a SPECT/CT scanner, a low-dose CT scan can be acquired for anatomical co-registration.
-
-
Image Analysis: Reconstruct the SPECT images using an appropriate algorithm (e.g., ordered subset expectation maximization). Analyze the images for focal areas of increased ⁶⁷Ga uptake in the infected thigh compared to the contralateral (uninfected or sterile inflammation) thigh and other tissues.
Quantitative Data Presentation
While extensive quantitative data for ⁶⁷Ga biodistribution in murine bacterial infection models is limited in the readily available literature, the following table summarizes representative data from a study using ⁶⁸Ga-siderophores for imaging Acinetobacter baumannii infection in a murine myositis model. This data illustrates the principle of increased radiogallium uptake at the infection site. It is important to note that ⁶⁸Ga has different physical properties and imaging characteristics than ⁶⁷Ga.
| Tissue | Mean Standardized Uptake Value (SUVmean) in Infected Leg | Mean Standardized Uptake Value (SUVmean) in Non-infected Leg |
| Muscle | Significantly higher than non-infected leg (P < 0.001) | Baseline uptake |
Data adapted from a study on ⁶⁸Ga-siderophore PET imaging of Acinetobacter baumannii-induced myositis in a murine model. The values represent a significant difference in tracer accumulation between infected and non-infected tissues.[8]
Visualizations
Signaling Pathway of this compound Uptake in Bacteria
Caption: Mechanism of this compound uptake by bacteria at the site of infection.
Experimental Workflow for this compound Imaging in a Murine Infection Model
Caption: Workflow for ⁶⁷Ga imaging of bacterial infection in a murine model.
References
- 1. Pathogen-specific Bacterial Imaging in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Diagnosis and Localization of Subphrenic Abscesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auntminnie.com [auntminnie.com]
- 4. Visualization of Abscess Formation in a Murine Thigh Infection Model of Staphylococcus aureus by 19F-Magnetic Resonance Imaging (MRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Medicine Infection Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Positron Emission Tomography Imaging of Acinetobacter baumannii Infection: Comparison of Gallium-68 Labeled Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Applications of Gallium-67 in Inflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Gallium-67 (⁶⁷Ga) citrate in preclinical research models of inflammation. This compound scintigraphy, particularly with Single-Photon Emission Computed Tomography (SPECT), serves as a robust tool for the noninvasive detection, localization, and quantification of inflammatory processes. Its utility extends to evaluating the efficacy of novel anti-inflammatory therapies in drug development.
Application Note 1: Mechanism of this compound Localization in Inflammation
This compound's ability to accumulate at sites of inflammation is a multifactorial process, making it a versatile radiotracer for a wide range of inflammatory conditions.[1] Understanding this mechanism is crucial for accurate data interpretation in preclinical studies.
Upon intravenous administration, ⁶⁷Ga-citrate dissociates, and the Ga³⁺ ions rapidly bind to plasma proteins, primarily transferrin.[2] The localization at inflammatory foci is driven by several key factors:
-
Increased Vascular Permeability: Inflammation causes local vasodilation and increased capillary permeability, leading to the leakage of the ⁶⁷Ga-transferrin complex into the interstitial fluid of the inflamed tissue.[3]
-
Leukocyte Uptake: Circulating leukocytes, such as neutrophils and macrophages, which are recruited to the site of inflammation, actively take up ⁶⁷Ga. This is partly mediated by lactoferrin, an iron-binding protein abundant in neutrophil granules, which has a high affinity for gallium.[2][4]
-
Direct Bacterial Uptake: In cases of infection, bacteria produce siderophores—low molecular weight iron-chelating compounds. These siderophores have a very high affinity for Ga³⁺, facilitating its direct uptake into the microorganisms.[3][4]
-
Binding to Inflammatory Proteins: Gallium can bind to various proteins present in the inflammatory exudate, contributing to its retention at the site.
It's noteworthy that ⁶⁷Ga can accumulate in inflammatory lesions even in the absence of circulating leukocytes, highlighting the importance of the vascular permeability and direct bacterial uptake pathways.[3][4]
Application Note 2: Quantitative Analysis of Inflammation
A key advantage of using ⁶⁷Ga in preclinical research is the ability to quantify the inflammatory response. This is achieved through SPECT imaging and ex vivo biodistribution studies. Quantitative data allows for objective assessment of disease severity and response to therapeutic interventions.
Data Presentation
Quantitative results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a ratio of uptake in the target tissue to a reference tissue (e.g., muscle or contralateral limb).
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Half-life | 78.3 hours[5] |
| Decay Mode | Electron Capture[3] |
| Principal Photon Energies | 93 keV (39%), 184 keV (21%), 300 keV (17%)[5] |
| Radiopharmaceutical | ⁶⁷Ga-citrate |
Table 2: Normal Biodistribution of ⁶⁷Ga-Citrate in Rodents (48h Post-Injection) Note: Values can vary based on species, strain, and experimental conditions. After 24 hours, the primary route of excretion shifts from renal to gastrointestinal.[6]
| Organ | Representative %ID/g (Approx.) |
|---|---|
| Blood | < 0.5 |
| Liver | 10 - 15 |
| Spleen | 8 - 12 |
| Kidneys | 2 - 4 |
| Bone/Marrow | 10 - 15 |
| Muscle | < 1.0 |
| Intestine | Variable (due to excretion) |
Table 3: Quantitative ⁶⁷Ga Uptake in Preclinical Inflammation Models
| Animal Model | Target Tissue | Control Tissue | Target-to-Control Ratio | Time Post-Injection | Reference |
|---|---|---|---|---|---|
| Mouse (Turpentine-induced abscess) | Abscess | Muscle | 4.61 ± 1.92 | 3 hours | [7] |
| Rabbit (Ovalbumin-induced arthritis) | Arthritic Knee | Contralateral Knee | 6.47 ± 3.71 | 24 hours | [7] |
| Rat (Turpentine-induced granuloma) | Granuloma | N/A (Max uptake observed) | Correlates with inflammation stage | 24 hours | [8] |
| Rabbit (Bacterial Abscess) | Abscess | Muscle | High (qualitative) | 48 hours |[9] |
Experimental Protocols
Protocol 1: General Workflow for Preclinical Inflammation Imaging with ⁶⁷Ga-SPECT/CT
This protocol outlines the key steps for a typical preclinical study using ⁶⁷Ga to image inflammation in a rodent model.
Methodology:
-
Animal Model: Induce inflammation according to a validated protocol (e.g., collagen-induced arthritis in rats or turpentine-induced abscess in mice).[7][10] Include a cohort of healthy animals as a negative control.
-
Radiopharmaceutical Administration: Administer ⁶⁷Ga-citrate intravenously (e.g., via tail vein). The typical dose for small animals ranges from 3.7-7.4 MBq/kg (0.1-0.2 mCi/kg).[11]
-
Uptake Phase: House the animals for 24 to 72 hours to allow for radiotracer uptake in the inflammatory lesion and clearance from background tissues.[3] Imaging at multiple time points (e.g., 24, 48, 72h) can provide kinetic information.
-
SPECT/CT Imaging:
-
Anesthetize the animal (e.g., with isoflurane).
-
Position the animal on the scanner bed. Monitor vital signs throughout the scan.
-
Acquire SPECT data using a gamma camera equipped with a medium-energy collimator. Set energy windows for the principal photopeaks of ⁶⁷Ga (93, 184, 300 keV).[12]
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct SPECT and CT images.
-
Fuse the images to precisely localize ⁶⁷Ga uptake.
-
Draw regions of interest (ROIs) over the inflamed tissue, a contralateral control tissue, and a background region (e.g., muscle).
-
Calculate quantitative metrics such as mean counts within the ROI or the target-to-background ratio.
-
-
Ex Vivo Biodistribution (Gold Standard):
-
Immediately after the final imaging session, euthanize the animal.
-
Dissect tissues of interest (inflamed joint, contralateral joint, liver, spleen, kidneys, muscle, blood, etc.).
-
Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Calculate the %ID/g for each tissue, correcting for radioactive decay.
-
Protocol 2: Monitoring Anti-Inflammatory Drug Efficacy
⁶⁷Ga imaging is a powerful tool for longitudinally monitoring the response to anti-inflammatory therapies, providing pharmacodynamic insights into a drug's mechanism of action.
Methodology:
-
Study Groups: Establish an inflammation model in a cohort of animals. After disease onset, randomize them into at least two groups: a treatment group receiving the investigational drug and a control group receiving a vehicle.
-
Baseline Imaging: Before initiating treatment, perform a baseline ⁶⁷Ga-SPECT/CT scan on all animals to establish the initial level of inflammation. This allows each animal to serve as its own control.
-
Treatment Period: Administer the therapeutic agent and vehicle according to the desired dosing regimen and duration.
-
Follow-up Imaging: At the end of the treatment period (or at multiple time points during treatment), perform a follow-up ⁶⁷Ga-SPECT/CT scan.
-
Data Analysis:
-
Quantify ⁶⁷Ga uptake at baseline and follow-up for both groups.
-
Calculate the change in ⁶⁷Ga uptake from baseline for each animal.
-
Statistically compare the change in uptake between the treatment and control groups. A significant reduction in ⁶⁷Ga accumulation in the treated group compared to the control group indicates therapeutic efficacy.[13][14]
-
Correlate imaging findings with other endpoints, such as clinical scores (e.g., arthritis index), paw volume measurements, and post-mortem histological analysis of the inflamed tissue.
-
References
- 1. Past and Future of Ga-citrate for Infection and Inflammation Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. Scintigraphic Diagnosis of Inflammation and Infection | Radiology Key [radiologykey.com]
- 4. academic.oup.com [academic.oup.com]
- 5. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered biodistribution and incidental findings on gallium and labeled leukocyte/bone marrow scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 99mTc-citrate versus 67Ga-citrate for the scintigraphic visualization of inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relation between 67Ga uptake and the stage of inflammation induced by turpentine oil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accumulation of indium-111-labeled neutrophils and this compound citrate in rabbit abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. snmmi.org [snmmi.org]
- 13. This compound citrate scanning for noninvasive detection of inflammation in pericardial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound scintigraphy to predict response to therapy in active lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gallium-67 Scintigraphy in the Diagnosis of Fever of Unknown Origin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gallium-67 (⁶⁷Ga) scintigraphy in the diagnostic evaluation of fever of unknown origin (FUO). The information is intended for researchers, scientists, and professionals in drug development who are interested in understanding the principles, protocols, and clinical utility of this nuclear medicine imaging technique.
Introduction
Fever of unknown origin is a challenging clinical syndrome characterized by a prolonged fever without an obvious source despite initial diagnostic workup. ⁶⁷Ga-citrate scintigraphy is a nuclear imaging modality that has historically played a role in identifying the underlying cause of FUO, which can be infectious, inflammatory, or neoplastic in nature. ⁶⁷Ga accumulates in areas of inflammation, infection, and some tumors, making it a useful tool for localizing occult pathologies.[1][2] While its use has been superseded in many cases by 18F-FDG PET/CT, ⁶⁷Ga scintigraphy can still be a valuable diagnostic tool, particularly when PET/CT is unavailable.[3]
Principle of the Method
This compound is a radionuclide that, when injected intravenously as ⁶⁷Ga-citrate, binds to transferrin in the plasma. Its localization at sites of inflammation and infection is multifactorial and includes:
-
Increased vascular permeability: Inflammation leads to leaky blood vessels, allowing the ⁶⁷Ga-transferrin complex to accumulate in the interstitial fluid.
-
Lactoferrin binding: Neutrophils at the site of inflammation release lactoferrin, which has a high affinity for ⁶⁷Ga.
-
Direct bacterial uptake: Some bacteria produce siderophores that chelate iron and, due to its similar chemical properties, also bind ⁶⁷Ga, facilitating its uptake by the microorganisms.
-
Leukocyte labeling: ⁶⁷Ga can be directly taken up by leukocytes, which then migrate to the site of inflammation.
Data Presentation
The diagnostic performance of ⁶⁷Ga scintigraphy in FUO has been evaluated in numerous studies. The following tables summarize the quantitative data from various sources.
| Study/Analysis Type | Number of Patients | Sensitivity | Specificity | Diagnostic Yield/Accuracy | Reference |
| Meta-analysis | 2,058 | 60% | 63% | 35% | [4] |
| Prospective Multicenter Study | 128 | 25% (SPECT) | - | 57% (Clinical Impact) | [5] |
| Retrospective Study | 145 | - | - | 29% (Helpful in Diagnosis) | [6][7] |
| Retrospective Study | 54 | - | - | 24% (Valuable) | [8] |
| Retrospective Study | 36 | - | - | 47.2% (Contributed to Diagnosis) | [9] |
| Retrospective Study with SPECT/CT | 27 | - | - | 30% | [10] |
Diagnostic Performance of ⁶⁷Ga Scintigraphy in Comparison to 18F-FDG PET/CT
| Study | Modality | Sensitivity | Specificity | Accuracy/Clinical Contribution | Reference |
| Comparative Study | ⁶⁷Ga-SPECT/CT | 45% | 81% | 55% | [5] |
| 18F-FDG PET/CT | 79% | 56% | 72% | [5] | |
| Comparative Study | ⁶⁷Ga-SPECT | 67% | 78% | - | [5] |
| 18F-FDG PET | 81% | 86% | - | [5] |
Experimental Protocols
Patient Preparation
-
Informed Consent: Obtain informed consent from the patient after explaining the procedure, including the risks and benefits.
-
Medical History: A thorough medical history and review of recent imaging studies are essential.
-
Medication Review: Certain medications can interfere with the scan. It is recommended to avoid the following before ⁶⁷Ga injection:
-
Cytotoxic chemotherapy: 3 weeks
-
Iron-containing supplements: 7 days
-
Blood transfusion: 24 hours
-
Gadolinium-enhanced MRI: 24 hours[11]
-
-
Pregnancy and Breastfeeding: The procedure is generally contraindicated in pregnant women. Breastfeeding should be stopped for at least 3 weeks before the injection, and the milk should be discarded after the injection.[11]
-
Bowel Preparation: To reduce physiologic bowel activity that can obscure abdominal and pelvic pathology, bowel preparation with laxatives is often recommended, starting at the time of injection.[12][13]
-
Hydration: Patients should be well-hydrated to promote renal clearance of the radiotracer.[14]
Radiopharmaceutical
-
Agent: ⁶⁷Ga-citrate
-
Adult Dose: 185 MBq (5 mCi) intravenously.[14]
-
Pediatric Dose: 3.7-7.4 MBq/kg (0.1 to 0.2 mCi/kg) intravenously.[14]
Imaging Protocol
-
Injection: Administer the ⁶⁷Ga-citrate dose intravenously.
-
Imaging Timepoints: Imaging is typically performed at 24, 48, and sometimes 72 hours post-injection. For FUO, whole-body imaging at 24 and/or 48 hours is a common protocol.[14][15] Delayed imaging can help differentiate inflammatory lesions from normal bowel excretion, as the intensity of uptake in inflammatory sites tends to increase over time, while bowel activity may change in location or decrease.
-
Instrumentation:
-
Image Acquisition:
-
Planar Imaging: Whole-body planar images are acquired.
-
SPECT/CT: Single-photon emission computed tomography (SPECT), often combined with a low-dose computed tomography (CT) for anatomical localization, can be performed over areas of interest to improve diagnostic accuracy.[10]
-
-
Patient Positioning: The patient is positioned supine on the imaging table. The patient should void before imaging to reduce bladder activity.[15]
Image Interpretation
-
Normal Distribution: Physiologic uptake of ⁶⁷Ga is seen in the liver, spleen, bone marrow, and skeleton. There can also be variable uptake in the lacrimal glands, salivary glands, nasopharynx, and breasts. After 24 hours, renal excretion is minimal, and the primary route of elimination is through the bowel.[12]
-
Abnormal Uptake: Focal areas of increased ⁶⁷Ga uptake outside of the normal distribution are considered abnormal and may indicate the site of infection, inflammation, or malignancy. The intensity of the uptake is often compared to the liver uptake.
Mandatory Visualizations
Caption: Mechanism of this compound localization at sites of inflammation and infection.
Caption: Experimental workflow for this compound scintigraphy in a patient with FUO.
References
- 1. Nuclear Medicine Imaging in Fever of Unknown Origin: The New Paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Medicine Imaging in Fever of Unknown Origin: The New Para...: Ingenta Connect [ingentaconnect.com]
- 3. Nuclear Medicine Imaging Tools in Fever of Unknown Origin: Time for a Revisit and Appropriate Use Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. captions.snmmi.org [captions.snmmi.org]
- 6. Clinical value of this compound scintigraphy in evaluation of fever of unknown origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical value of this compound scintigraphy in evaluation of fever of unknown origin. | Semantic Scholar [semanticscholar.org]
- 8. Clinical value of this compound scintigraphy in the investigation of fever or inflammation of unknown origin in the ultrasound and computed tomography era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of this compound imaging in the detection of foci in recent cases of fever of unknown origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gallium citrate-67 single-photon emission computed tomography/computed tomography for localizing the foci of classic fever and inflammation of unknown origin: A retrospective study of diagnostic yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuclearmed.org [nuclearmed.org]
- 12. snmmi.org [snmmi.org]
- 13. radiology.wisc.edu [radiology.wisc.edu]
- 14. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. radiology.unm.edu [radiology.unm.edu]
Application Notes: Whole-body Gallium-67 SPECT/CT for Lymphoma Staging
Introduction
Gallium-67 (⁶⁷Ga) citrate scintigraphy is a well-established nuclear medicine technique used in the evaluation and management of lymphoma. ⁶⁷Ga, a ferric iron analog, binds to transferrin in the plasma. Its uptake in tumor cells is mediated by transferrin receptors, which are often overexpressed in lymphoma cells. The addition of Single Photon Emission Computed Tomography (SPECT) and integrated low-dose Computed Tomography (CT) for attenuation correction and anatomical localization significantly enhances the diagnostic accuracy of ⁶⁷Ga scintigraphy.[1][2]
Whole-body ⁶⁷Ga SPECT/CT plays a crucial role in:
-
Initial Staging: Establishing the gallium avidity of a newly diagnosed lymphoma is critical, as not all histologic types accumulate ⁶⁷Ga.[3] It is particularly useful for Hodgkin's disease and higher-grade non-Hodgkin's lymphomas.[3]
-
Treatment Response Assessment: ⁶⁷Ga SPECT/CT is highly valuable in differentiating viable residual tumor from post-treatment fibrosis or necrosis, a common challenge with anatomical imaging like CT alone.[4][5]
-
Detecting Recurrence: It can be used for staging in patients with suspected lymphoma recurrence.[3]
While FDG-PET/CT has become the standard in many centers due to its higher sensitivity and spatial resolution, ⁶⁷Ga SPECT/CT remains a valuable tool, especially in settings where PET/CT is not available or for specific clinical indications.[6][7] The hybrid SPECT/CT imaging provides superior anatomical localization of lesions compared to SPECT alone, improving diagnostic certainty and potentially altering disease stage and therapeutic strategy.[2][8]
Quantitative Data Summary
The integration of SPECT and SPECT/CT has demonstrably improved the performance of ⁶⁷Ga scintigraphy for lymphoma evaluation compared to planar imaging and CT alone.
Table 1: Comparison of Lesion Detection by Different Modalities
| Imaging Modality | Number of Lesions Detected | Source |
|---|---|---|
| Planar ⁶⁷Ga Scintigraphy | 123 | [8] |
| ⁶⁷Ga SPECT | 146 | [8] |
| Standalone CT | 132 | [8] |
| ⁶⁷Ga SPECT/CT | 155 |[8] |
Table 2: Diagnostic Performance of ⁶⁷Ga Planar vs. SPECT Scintigraphy in Lymphoma
| Modality & Timing | Sensitivity | Specificity | Source |
|---|---|---|---|
| Pre-Treatment | |||
| Planar Scintigraphy | 78% | 97% | [4][9] |
| SPECT | 85% | 98% | [4][9] |
| Post-Treatment | |||
| Planar Scintigraphy | 84% | 96% | [4][9] |
Table 3: Diagnostic Performance of ⁶⁷Ga SPECT vs. CT for Post-Chemotherapy Evaluation
| Modality | Sensitivity | Specificity | Source |
|---|---|---|---|
| ⁶⁷Ga SPECT | 94.4% | 100% | [5] |
| Spiral CT | 83.3% | 92.5% |[5] |
Table 4: Quantitative Uptake Values in ⁶⁷Ga SPECT/CT
| Finding | SUVmax | Source |
|---|---|---|
| Malignant Lymphoma (Head & Neck) | 11.21 | [10] |
| Osteomyelitis (for comparison) | 10.95 | [10] |
| Normal Parotid Gland | 4.86 ± 1.89 | [10] |
| Normal Submandibular Gland | 4.64 ± 1.64 |[10] |
Protocols: Whole-body this compound SPECT/CT
Patient Preparation
-
Informed Consent: Explain the procedure, risks, and benefits to the patient and obtain written informed consent.
-
Bowel Preparation: Gallium is excreted through the large bowel, which can obscure abdominal and pelvic lesions.[11]
-
Medical History: Document relevant history, including lymphoma type, prior treatments (chemotherapy, radiation), and other imaging results. Gallium studies should be performed at least 3 weeks after the last course of chemotherapy.[13]
-
Patient Instructions: Instruct the patient to void immediately before imaging to reduce bladder activity.[14]
Radiopharmaceutical Administration
-
Radiopharmaceutical: ⁶⁷Ga-citrate.[11]
-
Dose:
-
Administration: Administer via intravenous (IV) injection.[12]
Image Acquisition
-
Timing: Imaging is typically performed 48 to 96 hours post-injection to allow for clearance of background activity and optimal tumor-to-background contrast.[3][11]
-
Equipment: A dual-head SPECT/CT gamma camera equipped with medium-energy collimators is required.[11]
-
Energy Windows: Use photopeak settings as recommended by the manufacturer. A common setup uses multiple energy windows (e.g., 20% window at 93 keV and 15% at 187 keV).[13][15]
-
Whole-Body Planar Imaging:
-
SPECT/CT Imaging:
-
Regions of Interest: Perform SPECT/CT over regions identified as abnormal on the whole-body scan or clinically suspected areas. For lymphoma, this routinely includes the neck, chest, abdomen, and pelvis.[3][11]
-
SPECT Parameters:
-
CT Parameters:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Parameters (e.g., kVp, mAs) should be optimized for low radiation dose while maintaining sufficient anatomical detail.
-
-
Data Processing and Analysis
-
Reconstruction: Reconstruct SPECT data using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with attenuation correction derived from the CT data.[11]
-
Image Fusion: Fuse the corrected SPECT images with the corresponding CT images for precise anatomical correlation.
-
Interpretation:
-
Review fused SPECT/CT images to identify areas of focal ⁶⁷Ga uptake that are abnormal and correspond to anatomical structures consistent with lymphomatous involvement.
-
Differentiate physiological uptake (liver, bone marrow, salivary and lacrimal glands, colon) from pathological accumulation.[11]
-
-
Quantitative Analysis (Optional):
-
If calibrated, Standardized Uptake Values (SUV) can be calculated for lesions to provide a quantitative measure of uptake, which may aid in differentiating malignant from benign processes.[10]
-
Visualizations
This compound Cellular Uptake Mechanism
The uptake of ⁶⁷Ga-citrate in lymphoma cells is primarily mediated by transferrin receptors.
References
- 1. Managing Lymphoma with Non-FDG Radiotracers: Current Clinical and Preclinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 67Ga-SPECT/CT with a hybrid system in the clinical management of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Ga-67 SPECT before and after treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Use of Ga-67 SPECT in patients with malignant lymphoma after primary chemotherapy for further treatment planning: comparison with spiral CT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET and SPECT-CT in Lymphoma | Radiology Key [radiologykey.com]
- 7. This compound Scintigraphy in the Era of Positron Emission Tomography and Computed Tomography: Tertiary centre experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [SPECT-CT 67Ga studies in lymphoma disease. Contribution to staging and follow-up] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ga-67 SPECT before and after treatment of lymphoma. | Semantic Scholar [semanticscholar.org]
- 10. This compound SPECT-CT for the evaluation of head and neck: preliminary study on maximum standardised uptake value in lesions, and in the parotid and submandibular glands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. radiology.wisc.edu [radiology.wisc.edu]
- 12. Gallium Citrate Ga 67: Package Insert / Prescribing Info [drugs.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. radiology.unm.edu [radiology.unm.edu]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Quantitative Gallium-67 Imaging for Assessing Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-67 (Ga-67) citrate scintigraphy, a well-established nuclear medicine imaging technique, remains a valuable tool for assessing treatment response in certain malignancies, particularly lymphoma.[1] By visualizing the biodistribution of Ga-67, which accumulates in areas of inflammation and rapid cell division, clinicians and researchers can gain insights into tumor viability.[2] Quantitative analysis of Ga-67 uptake enhances the objectivity of these assessments, providing numerical data to track changes in tumor activity before, during, and after therapeutic intervention. These application notes provide detailed protocols for quantitative Ga-67 imaging and data analysis to standardize its use in research and drug development settings.
Signaling Pathway of this compound Uptake
This compound, as a gallium salt, mimics ferric iron (Fe3+) in biological systems. Its uptake into tumor cells is primarily mediated by the transferrin receptor 1 (TfR1), which is often overexpressed on the surface of malignant cells. The process begins with Ga-67 binding to transferrin in the bloodstream. This Ga-67-transferrin complex then binds to the TfR1 on the cell surface, initiating receptor-mediated endocytosis. The complex is internalized within a clathrin-coated vesicle, which then fuses with an early endosome. Acidification of the endosome causes the release of Ga-67 from the transferrin-TfR1 complex. The apo-transferrin-TfR1 complex is then recycled back to the cell surface, while the released Ga-67 is retained within the cell, allowing for imaging.[3][4][5][6]
Experimental Workflow for Quantitative this compound Imaging
The workflow for a quantitative Ga-67 imaging study involves several key stages, from patient preparation to final data analysis and interpretation. Each step must be carefully controlled to ensure the accuracy and reproducibility of the quantitative results.
Quantitative Data Summary
The following tables summarize quantitative data from studies using Ga-67 scintigraphy to assess treatment response, primarily in lymphoma.
Table 1: Quantitative Metrics for this compound Imaging
| Quantitative Metric | Description | Typical Application | Reference |
| Tumor-to-Background (T/B) Ratio | Ratio of the mean counts in a region of interest (ROI) over the tumor to the mean counts in a background ROI (e.g., adjacent normal tissue). | Semi-quantitative assessment of tumor uptake. | [7] |
| Standardized Uptake Value (SUVmax) | The maximum pixel value within a tumor ROI, normalized to the injected dose and patient body weight. | More standardized measure of tumor metabolic activity. | [8][9] |
| Sensitivity | The proportion of actual positives that are correctly identified as such (e.g., correctly identifying residual disease). | Evaluating the diagnostic accuracy of the imaging modality. | [10][11] |
| Specificity | The proportion of actual negatives that are correctly identified as such (e.g., correctly identifying complete response). | Evaluating the diagnostic accuracy of the imaging modality. | [10][11] |
Table 2: Example Quantitative this compound SPECT Data in Lymphoma
| Study Cohort | Timepoint | Quantitative Metric | Value | Clinical Correlation | Reference |
| 77 patients with lymphoma | Pre-treatment | Sensitivity (SPECT) | 85% | N/A | [10] |
| Post-treatment | Sensitivity (SPECT) | 92% | N/A | [10] | |
| Pre-treatment | Specificity (SPECT) | 98% | N/A | [10] | |
| Post-treatment | Specificity (SPECT) | 99% | N/A | [10] | |
| 28 patients with lymphoma | Post-chemotherapy | Sensitivity (SPECT) | 94.4% | For detecting residual nodal disease | [11] |
| Post-chemotherapy | Specificity (SPECT) | 100% | For detecting residual nodal disease | [11] | |
| 25 patients with Ga-avid lymphoma | Post-treatment | Negative Scan | 95% | In patients in clinical remission | [2] |
| 14 patients with head & neck lesions | N/A | SUVmax (Malignant Lymphoma) | 11.21 | N/A | [8] |
Experimental Protocols
Patient Preparation
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, including potential risks and benefits.
-
Clinical History: Review the patient's clinical history, including diagnosis, current treatment regimen, and any prior imaging studies.
-
Contraindications: Screen for contraindications such as pregnancy or breastfeeding. Female patients of childbearing potential should have a negative pregnancy test.
-
Medications: Note any recent administration of medications that could interfere with Ga-67 uptake, such as chemotherapy or iron supplements.[12]
-
Bowel Preparation: The use of laxatives is optional but may be considered to reduce colonic activity, which can interfere with the interpretation of abdominal and pelvic imaging.[12]
Radiopharmaceutical Administration
-
Radiopharmaceutical: this compound Citrate.
-
Dose: The recommended adult dose is 185-370 MBq (5-10 mCi), administered via intravenous injection.[13] The dose may be adjusted based on institutional protocols and patient weight.
-
Administration: Inject the Ga-67 citrate slowly into a peripheral vein.
Image Acquisition
-
Uptake Period: Imaging is typically performed 48 to 96 hours post-injection to allow for optimal tumor uptake and clearance from the background.[13]
-
Imaging System: A dual-head SPECT/CT scanner equipped with a medium-energy collimator is required.
-
Planar Whole-Body Imaging:
-
Acquire anterior and posterior whole-body images.
-
Scan speed: 8-10 cm/min.
-
Matrix: 256 x 1024.
-
-
SPECT/CT Imaging:
-
Perform SPECT/CT over regions of known or suspected disease identified on planar imaging or other modalities.
-
Energy windows: Set 20% windows centered on the 93, 185, and 300 keV photopeaks of Ga-67.
-
Matrix: 128 x 128.
-
Rotation: 360 degrees.
-
Projections: 60-120 views, with an acquisition time of 20-40 seconds per view.[13]
-
CT acquisition: A low-dose CT scan should be acquired for attenuation correction and anatomical localization.
-
Image Reconstruction and Post-Processing
-
Reconstruction Algorithm: Use an iterative reconstruction algorithm (e.g., OSEM) for both SPECT and CT data.[14]
-
Corrections: Apply corrections for attenuation (using the CT data), scatter, and collimator-detector response to improve image quality and quantitative accuracy.[14]
-
Image Fusion: Fuse the corrected SPECT and CT images for accurate anatomical localization of Ga-67 uptake.
Quantitative Analysis
-
Region of Interest (ROI) Definition:
-
Draw ROIs on the fused SPECT/CT images over areas of abnormal Ga-67 uptake corresponding to tumor sites.
-
Draw background ROIs on adjacent, non-involved tissue.
-
-
Calculation of Tumor-to-Background (T/B) Ratio:
-
Calculate the mean counts within the tumor ROI and the background ROI.
-
Divide the mean tumor counts by the mean background counts to obtain the T/B ratio.
-
-
Calculation of SUVmax:
-
Treatment Response Assessment:
-
Compare the quantitative metrics (T/B ratio, SUVmax) from pre- and post-treatment scans.
-
A significant decrease in Ga-67 uptake is indicative of a positive treatment response. Conversely, stable or increased uptake may suggest persistent or progressive disease.
-
Conclusion
Quantitative this compound imaging provides a valuable method for objectively assessing treatment response in Ga-avid tumors. By adhering to standardized protocols for patient preparation, image acquisition, and data analysis, researchers and clinicians can obtain reliable and reproducible quantitative data to guide therapeutic strategies and evaluate the efficacy of novel anti-cancer agents. The integration of SPECT/CT technology has further enhanced the utility of Ga-67 imaging by providing improved anatomical localization and the potential for more accurate quantification.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Gallium 67 imaging in monitoring lymphoma response to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common pathway for tumor cell uptake of this compound and iron-59 via a transferrin receptor (Journal Article) | OSTI.GOV [osti.gov]
- 5. Relationship between gallium 67 citrate scanning and transferrin receptor expression in lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A transferrin-mediated uptake of this compound by EMT-6 sarcoma. I. Studies in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of modulation of the transferrin receptor on this compound uptake and cytotoxicity in lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound SPECT-CT for the evaluation of head and neck: preliminary study on maximum standardised uptake value in lesions, and in the parotid and submandibular glands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can SUVmax values of Ga-68-PSMA PET/CT scan predict the clinically significant prostate cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. [Use of Ga-67 SPECT in patients with malignant lymphoma after primary chemotherapy for further treatment planning: comparison with spiral CT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. radiology.wisc.edu [radiology.wisc.edu]
- 14. www-pub.iaea.org [www-pub.iaea.org]
- 15. Accuracy Assessment of SUV Measurements in SPECT/CT: A Phantom Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Isotope Imaging with Gallium-67 and Technetium-99m
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-isotope imaging, a technique utilizing two different radionuclides simultaneously or sequentially, offers significant advantages in nuclear medicine by providing complementary physiological and anatomical information. This document outlines the principles, applications, and detailed protocols for dual-isotope imaging using Gallium-67 (Ga-67) and Technetium-99m (Tc-99m).
This compound, a cyclotron-produced radionuclide with a physical half-life of 78.3 hours, is a valuable tracer for imaging tumors and inflammatory processes.[1][2] It decays by electron capture, emitting gamma photons at multiple energy peaks, principally 93 keV (39%), 184 keV (21%), and 300 keV (17%).[1][3] Its localization is related to its binding to transferrin and lactoferrin, leading to accumulation in areas of infection and certain malignancies.[2]
Technetium-99m, with its short 6-hour half-life and single 140 keV gamma photon, is ideal for a wide range of diagnostic imaging procedures, providing excellent anatomical detail with low radiation exposure.[4] When used in conjunction with Ga-67, Tc-99m labeled to specific radiopharmaceuticals can delineate anatomical structures, enabling precise localization of Ga-67 uptake.[5] This dual-isotope approach is particularly beneficial in complex anatomical regions and for differentiating physiological from pathological uptake.
Key Applications
Dual-isotope imaging with Ga-67 and Tc-99m is employed in various clinical and research settings:
-
Oncology: In the evaluation of lymphomas, the combination of Tc-99m and Ga-67 scintigraphy has been shown to detect malignant lymphoma with higher accuracy than either agent alone.[6] It is also used to assess the response of bone and soft-tissue sarcomas to chemotherapy, where Ga-67 has demonstrated superiority over Tc-99m labeled medronate (MDP) in predicting tumor response.[7]
-
Infectious and Inflammatory Diseases: This technique is valuable for diagnosing and localizing chronic infections, such as osteomyelitis, particularly in patients with painful orthopedic prostheses.[8][9] Sequential scanning can help differentiate infection from other causes of pain.[8] It is also used in the evaluation of fever of unknown origin (FUO), sarcoidosis, and drug-induced pulmonary toxicity.[2][9]
-
Cardiac Imaging: In the diagnosis of cardiac sarcoidosis, dual-isotope SPECT with Ga-67 and Tc-99m sestamibi can improve diagnostic specificity by correlating areas of Ga-67 uptake (inflammation) with areas of reduced myocardial perfusion identified by Tc-99m.[10]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing dual-isotope imaging with Ga-67 and Tc-99m.
Table 1: Diagnostic Performance in Painful Orthopedic Prostheses
| Parameter | Value |
| Sensitivity | 66% |
| Specificity | 81% |
| Accuracy | 77% |
Source: Sequential technetium-99m HMDP-gallium-67 citrate imaging for the evaluation of infection in the painful prosthesis.[8]
Table 2: Radionuclide Physical Properties
| Radionuclide | Half-life | Principal Photon Energies (Abundance) |
| This compound (Ga-67) | 78.3 hours | 93 keV (39%), 184 keV (21%), 300 keV (17%) |
| Technetium-99m (Tc-99m) | 6.0 hours | 140 keV (89%) |
Source: RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics, Society of Nuclear Medicine Procedure Guideline for Gallium Scintigraphy in Inflammation.[1][9]
Experimental Protocols
Protocol 1: Sequential Imaging for Suspected Osteomyelitis in Painful Prosthesis
This protocol is adapted from methodologies used for evaluating infection in orthopedic prostheses.[8][9]
1. Patient Preparation:
-
No specific dietary restrictions are necessary.
-
Ensure the patient is well-hydrated.
-
Obtain informed consent.
2. Day 1: Technetium-99m Bone Scan:
-
Radiopharmaceutical: 20-30 mCi (740-1110 MBq) of Tc-99m methylene diphosphonate (MDP).
-
Injection: Administer intravenously.
-
Imaging:
-
Perform a three-phase bone scan:
-
Flow study: Dynamic images of the region of interest for the first 60 seconds post-injection.
-
Blood pool imaging: Static images of the region of interest 5-10 minutes post-injection.
-
Delayed imaging: Whole-body or spot images 2-4 hours post-injection to assess bone uptake.[4]
-
-
3. Day 1 or 2: this compound Injection:
-
Radiopharmaceutical: 4-6 mCi (150-220 MBq) of Ga-67 citrate.[9]
-
Injection: Administer intravenously. It is recommended to wait at least 24-36 hours after a Tc-99m study to inject Ga-67 to minimize interference, though some protocols perform this sooner.[9]
4. Day 3 or 4: this compound Imaging:
-
Imaging Time: 48-72 hours post-Ga-67 injection.[9][11] Bowel preparation with laxatives may be considered to reduce gastrointestinal activity.[9]
-
Instrumentation:
-
Image Acquisition:
-
Acquire planar whole-body images or static spot views of the region of interest.
-
SPECT or SPECT/CT may be performed for better localization of uptake. For SPECT, acquire 60-120 projections over 360 degrees.
-
5. Image Interpretation:
-
Compare the localization and intensity of uptake on the Tc-99m and Ga-67 scans.
-
Positive for infection: Ga-67 uptake that is spatially incongruent with Tc-99m bone scan abnormalities, or congruent uptake where the intensity of Ga-67 is greater than that of Tc-99m.[8]
-
Negative for infection: Congruent uptake where Ga-67 intensity is less than Tc-99m, or no abnormal Ga-67 uptake.[8]
Protocol 2: Simultaneous (Sequential Injection, Near-Simultaneous Imaging) SPECT for Cardiac Sarcoidosis
This protocol is based on a study for diagnosing cardiac sarcoidosis.[10]
1. Patient Preparation:
-
Fasting for at least 4 hours is recommended.
-
Obtain informed consent.
2. This compound Administration:
-
Radiopharmaceutical: 3 mCi (111 MBq) of Ga-67 citrate.[10]
-
Injection: Administer intravenously.
3. Technetium-99m Administration and Imaging:
-
Timing: 72 hours after the Ga-67 injection.[10]
-
Radiopharmaceutical: 2 mCi (74 MBq) of Tc-99m sestamibi.[10]
-
Injection: Administer intravenously.
-
Imaging:
-
Begin dual-isotope SPECT acquisition 30 minutes after the Tc-99m injection.[10]
-
Instrumentation:
-
Dual-head SPECT camera with a low-energy, high-resolution (LEHR) collimator. While a medium-energy collimator is optimal for Ga-67, some protocols may use LEHR for this specific application to optimize Tc-99m imaging.
-
Energy Windows:
-
-
Acquisition Parameters: Acquire gated or ungated SPECT data over 180 or 360 degrees.
-
4. Image Processing and Interpretation:
-
Reconstruct the Tc-99m and Ga-67 images separately.
-
Crosstalk Correction: Be aware of potential crosstalk from the higher energy photons of Ga-67 into the Tc-99m window, and from the 93 keV peak of Ga-67 into the lower end of the Tc-99m window. While not always explicitly performed in older studies, modern systems may allow for crosstalk correction algorithms.
-
Co-register and fuse the images to superimpose the Ga-67 uptake map onto the Tc-99m myocardial perfusion images.
-
Interpretation: Abnormal myocardial Ga-67 uptake, particularly in areas of reduced Tc-99m uptake (perfusion defects), is indicative of active cardiac sarcoidosis.[10]
Crosstalk and Correction
A significant challenge in dual-isotope imaging is the "crosstalk" of photons from one isotope into the energy window of the other. In the Ga-67/Tc-99m pair, the higher energy photons of Ga-67 can scatter and be detected in the 140 keV window of Tc-99m.[5][12] This can degrade the quality and quantitative accuracy of the Tc-99m images.
Correction Strategies:
-
Energy Window Selection: Careful selection of non-overlapping energy windows is the first step. However, due to scatter, this is often insufficient.
-
Subtraction Methods: A common approach involves acquiring data in a third energy window set in the scatter region above the Tc-99m peak. The counts in this window can be used to estimate and subtract the Ga-67 scatter contribution from the Tc-99m window.
-
Model-Based Compensation: More advanced methods use mathematical models of the scatter and crosstalk processes.[12] These models, often validated with phantom studies, can provide more accurate correction.[13]
-
Sequential Imaging: Performing the Tc-99m scan first, followed by the Ga-67 injection and delayed imaging, can mitigate crosstalk in the Tc-99m images.
Visualizations
Caption: Sequential imaging workflow for osteomyelitis.
Caption: Principle of dual-isotope imaging.
References
- 1. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Gallium 67 | PDF [slideshare.net]
- 5. Dual isotope scanning with this compound citrate and technetium-99m radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of technetium-99m tetrofosmin and this compound citrate scintigraphy for detecting malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thallium-201 scintigraphy in bone sarcoma: comparison with this compound and technetium-MDP in the evaluation of chemotherapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequential technetium-99m HMDP-gallium-67 citrate imaging for the evaluation of infection in the painful prosthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snmmi.org [snmmi.org]
- 10. Usefulness of dual 67Ga and 99mTc-sestamibi single-photon-emission CT scanning in the diagnosis of cardiac sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.ausrad.com [apps.ausrad.com]
- 12. Evaluation of simultaneous 201Tl/99mTc dual-isotope cardiac SPECT imaging with model-based crosstalk compensation using canine studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scatter and crosstalk corrections for (99m)Tc/(123)I dual-radionuclide imaging using a CZT SPECT system with pinhole collimators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Gallium-67 SPECT acquisition parameters for image quality
Welcome to the technical support center for optimizing Gallium-67 (Ga-67) SPECT acquisition parameters. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on achieving high-quality images in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary photopeaks for this compound, and which ones should I use for imaging?
This compound has multiple energy emissions, with the most abundant and clinically relevant photopeaks at 93 keV (39%), 184 keV (21%), and 300 keV (17%).[1] While imaging can be performed using two or three of these peaks, studies suggest that using three optimized energy windows can increase the signal-to-noise ratio (SNR) for lesion detection and size estimation by 7-12% compared to using only the two lower-energy windows.[2][3]
Q2: How do I select the optimal energy windows for my Ga-67 SPECT acquisitions?
The placement and width of your energy windows are critical for image quality. Using optimized windows can significantly improve lesion detectability. Research suggests specific optimal window settings that may differ from standard clinical protocols. For detection tasks, optimal windows have been identified as 84-102 keV for the 93 keV peak, 170-220 keV for the 185 keV peak, and 270-320 keV for the 300 keV peak.[2] For estimation tasks, slightly different windows of 87-102 keV, 170-215 keV, and 280-320 keV, respectively, are recommended.[2][3] Some studies have also shown that using two photopeaks with optimized window widths can significantly improve spatial and contrast resolution.[4]
Q3: Which collimator is best suited for Ga-67 imaging?
The choice of collimator is a trade-off between spatial resolution and sensitivity.[5][6] Due to the high-energy photons emitted by Ga-67, septal penetration can be a significant issue, especially with low-energy collimators.
-
Medium-Energy (ME) Collimators: These are generally recommended as they provide a good balance between sensitivity and spatial resolution, particularly when centered over the 185 keV photopeak with a 10% window.[5][6]
-
High-Energy (HE) Collimators: These can also be used and may offer improved quantification compared to Low-Energy High-Resolution (LEHR) collimators, especially when combined with CT-based attenuation correction.[7]
-
Low-Energy High-Resolution (LEHR) Collimators: These are generally not recommended for Ga-67 imaging due to significant septal penetration and scattering from high-energy photons, which can degrade image quality.[5][8]
Q4: What are the recommended matrix size and acquisition time for Ga-67 SPECT?
A common matrix size for Ga-67 SPECT is 128 x 128.[9][10] The acquisition time per projection is typically in the range of 20 to 40 seconds.[9][11] For whole-body imaging, a scan speed of 5 cm/min is sometimes used.[12] It's important to acquire a sufficient number of counts to ensure good image statistics; for planar images, acquiring up to 2,000,000 counts for chest views and 1,500,000 for abdominal and pelvic views has been suggested.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Image Contrast / "Fogginess" | High scatter and septal penetration from high-energy photons. | Use a medium-energy (ME) or high-energy (HE) collimator instead of a low-energy high-resolution (LEHR) collimator.[5][7] Optimize energy window placement and width to exclude scattered photons.[2][3] |
| Noisy Images | Insufficient count statistics. | Increase the acquisition time per projection.[8] Ensure the total number of acquired counts is adequate for the imaging task.[13] Consider using a larger pixel size (e.g., 64x64 matrix for some applications) to reduce noise, though this will decrease spatial resolution.[14][15] |
| Poor Spatial Resolution | Inappropriate collimator selection. | Use a medium-energy collimator, which offers a good trade-off between resolution and sensitivity.[5][6] While low-energy collimators have better intrinsic resolution, they are not suitable for Ga-67 due to septal penetration.[8] |
| Abdominal Activity Obscuring Lesions | Physiological bowel excretion of this compound. | Delayed imaging at 48, 72, or even 96 hours can help differentiate bowel activity from true lesions.[16] The use of laxatives is sometimes recommended, though its effectiveness is debated.[16][17] |
Quantitative Data Summary
Table 1: this compound Photon Energies and Abundances
| Energy (keV) | Abundance |
| 93 | 39% |
| 184-185 | 21% |
| 300 | 17% |
| 394 | 4.7% |
| Source:[1] |
Table 2: Recommended Acquisition Parameters for Ga-67 SPECT
| Parameter | Recommendation | Rationale |
| Energy Windows | Triple window acquisition (93, 185, 300 keV) with optimized widths.[2][3] | Improves signal-to-noise ratio for lesion detection and quantification. |
| Collimator | Medium-Energy (ME).[5][6] | Provides the best trade-off between spatial resolution and sensitivity. |
| Matrix Size | 128 x 128.[9][10] | Offers a good balance between spatial resolution and noise. |
| Acquisition Time | 20-40 seconds per projection.[9][11] | Ensures adequate count statistics for good image quality. |
Experimental Protocols & Workflows
Experimental Workflow: Troubleshooting Poor Image Quality
This workflow outlines the logical steps to diagnose and resolve common issues with Ga-67 SPECT image quality.
Caption: Troubleshooting workflow for poor Ga-67 SPECT image quality.
Logical Relationship: Acquisition Parameters and Image Quality
This diagram illustrates how different acquisition parameters influence key aspects of image quality in Ga-67 SPECT.
Caption: Relationship between Ga-67 SPECT parameters and image quality.
References
- 1. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Ga-67 imaging for detection and estimation tasks: dependence of imaging performance on spectral acquisition parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Ga-67 imaging for detection and estimation tasks: dependence of imaging performance on choice of energy windows | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Revisiting this compound imaging: investigation of the energy photopeaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collimator and Energy Window Evaluation in Ga-67 Imaging by Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 7. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 8. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 9. This compound SPECT-CT for the evaluation of head and neck: preliminary study on maximum standardised uptake value in lesions, and in the parotid and submandibular glands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hkjr.org [hkjr.org]
- 12. radiology.unm.edu [radiology.unm.edu]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Gallium scan - Wikipedia [en.wikipedia.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting poor signal-to-noise in Gallium-67 imaging
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal-to-noise ratios in Gallium-67 (Ga-67) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise and poor signal-to-noise ratio (SNR) in this compound images?
Poor signal-to-noise ratio in Ga-67 imaging can stem from several factors, broadly categorized as patient-specific, technical, or procedural. Residual activity in the bowel is one of the most frequent causes of interference, potentially leading to both false-positive and false-negative results.[1] Patient-related factors such as recent blood transfusions or hemolysis can alter the biodistribution of Ga-67 by saturating iron-binding sites on transferrin.[2][3] Technical issues, including the selection of an inappropriate collimator or suboptimal energy window settings, can also significantly degrade image quality.[4] Additionally, patient movement during image acquisition can introduce motion artifacts, further reducing image clarity.[2]
Q2: How can I reduce background signal originating from the gastrointestinal (GI) tract?
To minimize interference from Ga-67 accumulation in the colon, it is recommended to administer a laxative to the patient the night before the scan and an enema one to two hours prior to imaging.[5] Ensuring the patient is well-hydrated and maintains regular bowel movements is also beneficial.[2] Imaging at later time points, such as 48 or 72 hours post-injection, allows for greater clearance of the radiotracer from the bowel, which can help in differentiating lesions from normal bowel activity.[2]
Q3: What is the optimal timing for image acquisition to improve target-to-background ratio?
Imaging for Ga-67 is typically performed at 48 hours post-injection, with delayed images taken at 72 hours or even up to 5 days later.[2] The extended waiting period allows for the clearance of unbound Ga-67, thereby reducing background noise and improving the signal from the target tissue.[2] For certain indications, such as diffuse pulmonary inflammation, earlier imaging at 24 hours or even 6 hours may be appropriate.[6]
Q4: Can patient-related factors other than bowel activity affect my signal quality?
Yes, several other patient-related factors can interfere with Ga-67 imaging. Recent blood transfusions can alter the distribution of gallium in the body.[2] The administration of gadolinium-based contrast agents for MRI within 24 hours before the Ga-67 injection has been observed to decrease gallium localization.[1][7] Additionally, certain medications and therapeutic interventions, such as cytotoxic chemotherapy, iron supplements, and desferoxamine therapy, can impact the biodistribution of Ga-67.[1][7]
Q5: What are the recommended acquisition parameters (collimator and energy windows) for this compound imaging?
For optimal Ga-67 imaging, a medium-energy collimator is generally preferred.[4] Using a high-energy collimator can reduce scatter but may also decrease the overall count rate, leading to longer imaging times.[8] Ga-67 has multiple energy photopeaks, with the principal ones being 93 keV, 184 keV, and 296 keV.[3] While historically single photopeaks were used, modern gamma cameras can acquire data from multiple energy windows simultaneously. Studies have shown that using three optimized energy windows (around 93, 185, and 300 keV) can increase the signal-to-noise ratio by 9-12% compared to using only two windows.[9]
Data Summary
Table 1: Optimized Energy Windows for this compound Imaging and Impact on SNR
| Photopeak | Optimal Window for Detection | Optimal Window for Estimation | SNR Increase (3 vs. 2 Windows) |
| 93 keV | 84-102 keV | 87-102 keV | N/A |
| 185 keV | 170-220 keV | 170-215 keV | N/A |
| 300 keV | 270-320 keV | 280-320 keV | N/A |
| Combined | 9-12% [9] |
Experimental Protocols
Protocol 1: Standard Patient Preparation for this compound Imaging
-
Dietary and Medication Review: Inquire about recent blood transfusions, gadolinium-enhanced MRI, and use of medications such as iron supplements or chemotherapy agents.[1][2][7]
-
Hydration: Advise the patient to be well-hydrated before and after the injection to promote clearance of the radiotracer.[2]
-
Bowel Preparation: Unless contraindicated, a laxative should be administered the evening before the scan, and an enema may be given 1-2 hours prior to imaging to reduce bowel activity.[1][5]
-
Voiding: Instruct the patient to void their bladder immediately before the scan to reduce background from urinary excretion and decrease radiation exposure to the bladder.[2]
Protocol 2: this compound Image Acquisition (SPECT)
-
Radiopharmaceutical Administration: Administer 111-222 MBq (3-6 mCi) of Ga-67 citrate via intravenous injection.[10]
-
Imaging Timepoints: Perform imaging at 48 and/or 72 hours post-injection.[2][10]
-
Collimator: Use a medium-energy, general-purpose collimator.[11]
-
Energy Windows: Set three energy windows centered around the 93 keV, 184 keV, and 300 keV photopeaks.[11]
-
Acquisition Parameters: For SPECT, acquire 60 projections over 360° with a dwell time of 20 seconds per stop, using a 128x128 matrix.[11]
-
Patient Positioning: Ensure the patient is positioned comfortably and remains still throughout the acquisition to prevent motion artifacts.[2]
Visual Guides
Caption: Troubleshooting workflow for poor signal-to-noise.
Caption: Key factors that influence the signal-to-noise ratio.
References
- 1. snmmi.org [snmmi.org]
- 2. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Gallium scan | Research Starters | EBSCO Research [ebsco.com]
- 6. radiology.unm.edu [radiology.unm.edu]
- 7. nuclearmed.org [nuclearmed.org]
- 8. auntminnie.com [auntminnie.com]
- 9. Optimization of Ga-67 imaging for detection and estimation tasks: dependence of imaging performance on spectral acquisition parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. This compound SPECT-CT for the evaluation of head and neck: preliminary study on maximum standardised uptake value in lesions, and in the parotid and submandibular glands - PMC [pmc.ncbi.nlm.nih.gov]
Gallium-67 SPECT: Technical Support Center for Scatter and Attenuation Correction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding scatter and attenuation correction methods in Gallium-67 (Ga-67) Single-Photon Emission Computed Tomography (SPECT). It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems that may arise during Ga-67 SPECT imaging and data analysis, providing step-by-step solutions.
Problem 1: My reconstructed SPECT images show a "hot" rim or edge artifact after attenuation correction. What is the cause and how can I fix it?
Answer:
This is a common artifact that can occur with attenuation correction, particularly with the Chang method. It is often caused by an inaccurate definition of the body contour.
Troubleshooting Steps:
-
Verify Body Contour: Carefully inspect the automatically or manually drawn body contour on your reconstructed transaxial slices. The contour should tightly follow the patient's skin outline.
-
Adjust Contour: If the contour is too large or inaccurate, redraw it to more precisely match the patient's anatomy.
-
Re-run Attenuation Correction: Apply the attenuation correction again with the corrected body contour.
-
Consider Alternative Methods: If the artifact persists, consider using a transmission-based attenuation correction method, such as with a CT scan, which provides a more accurate attenuation map.[1][2]
Problem 2: After applying Triple Energy Window (TEW) scatter correction, my images appear noisy. How can I reduce the noise?
Answer:
Increased noise can be a side effect of some scatter correction methods, including TEW, as they involve subtracting estimated scatter counts, which can amplify noise in the final image.[3]
Troubleshooting Steps:
-
Optimize Energy Window Widths: Ensure that the widths of your main and scatter energy windows are appropriate. Very narrow scatter windows can lead to noisy scatter estimates.
-
Apply Post-Correction Smoothing: Use a gentle smoothing filter on the scatter-corrected images. Be cautious not to oversmooth, as this can degrade spatial resolution.
-
Increase Acquisition Time: If possible, increase the image acquisition time to improve counting statistics, which can help to mitigate the noise amplification effect.
-
Evaluate Different Scatter Correction Methods: For your specific application, another method like Dual Energy Window (DEW) or an iterative reconstruction-based scatter correction might provide a better balance between scatter reduction and noise amplification.[3][4]
Problem 3: The quantitative values from my Ga-67 SPECT study seem inaccurate, even after applying attenuation and scatter correction. What could be the issue?
Answer:
Inaccurate quantification in Ga-67 SPECT can stem from several factors, even with correction methods applied. The complex emission spectrum of Ga-67 makes accurate quantification challenging.
Troubleshooting Steps:
-
Collimator Selection: Ensure you are using the appropriate collimator. For the higher energy photons of Ga-67, a medium-energy or high-energy general-purpose (HEGP) collimator is often recommended over a low-energy high-resolution (LEHR) collimator to reduce septal penetration.[5][6]
-
Calibration Factors: Verify that your system is properly calibrated for Ga-67, including camera uniformity, energy resolution, and sensitivity.
-
Iterative Reconstruction: Utilize iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), which can more accurately model the imaging process and incorporate corrections for attenuation and scatter.[5]
-
Partial Volume Effects: For small lesions, the limited spatial resolution of SPECT can lead to an underestimation of activity due to partial volume effects. Consider applying a partial volume correction if accurate quantification of small structures is critical.
-
Patient-Specific Attenuation Map: For the most accurate attenuation correction, a patient-specific attenuation map from a CT scan is highly recommended over simpler methods that assume uniform attenuation.[1][7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and application of scatter and attenuation correction in Ga-67 SPECT.
What are the primary photon energies of this compound and why do they make scatter and attenuation correction important?
This compound has multiple gamma ray emissions, with the most prominent energies being 93 keV, 185 keV, 300 keV, and 394 keV.[8] This wide range of energies, particularly the higher ones, leads to significant Compton scatter, where higher-energy photons lose energy and are incorrectly detected in the energy windows of lower-energy photons. This down-scatter degrades image contrast and quantitative accuracy. Attenuation, the absorption or deflection of photons as they pass through tissue, is also energy-dependent and can lead to an underestimation of activity in deeper tissues. Therefore, both scatter and attenuation correction are crucial for obtaining high-quality, quantitative Ga-67 SPECT images.
What is the principle behind the Triple Energy Window (TEW) scatter correction method?
The TEW method is a widely used technique to estimate and subtract scattered photons. It involves acquiring data in three energy windows for each photopeak:
-
A main photopeak window: Centered on the primary photon energy (e.g., 93 keV).
-
Two adjacent, narrower scatter windows: Positioned on either side of the main window, in the lower energy spectrum.
The assumption is that the counts in the scatter windows are primarily due to scattered photons. By averaging the counts in the two scatter windows and scaling this value, an estimate of the scatter contribution within the main photopeak window can be obtained and subsequently subtracted.[9][10] This method has been shown to improve lesion detectability in Ga-67 imaging.[4][10]
What are the advantages of using a CT-based attenuation correction over a transmission scan with a radionuclide source?
CT-based attenuation correction offers several advantages:
-
Higher Quality Attenuation Map: CT provides a high-resolution, low-noise map of tissue densities (electron densities), which can be converted to linear attenuation coefficients for the specific energies of Ga-67.[7][11]
-
Faster Acquisition: A CT scan is significantly faster than a transmission scan with a radionuclide source.
-
Anatomical Localization: The co-registered CT images provide detailed anatomical information, which is invaluable for localizing areas of Ga-67 uptake.[1]
How does the choice of collimator affect Ga-67 SPECT imaging and the need for corrections?
Due to the high-energy photons emitted by Ga-67, septal penetration of the collimator can be a significant issue, where photons pass through the lead septa of the collimator without being properly collimated. This degrades spatial resolution and image contrast.
-
Low-Energy High-Resolution (LEHR) Collimators: These are generally not recommended for Ga-67 imaging due to significant septal penetration from the higher energy photons, leading to poor image quality.[5]
-
Medium-Energy (ME) and High-Energy General-Purpose (HEGP) Collimators: These have thicker septa and are better suited for the energy spectrum of Ga-67, reducing septal penetration and improving image quality.[5][6]
Even with the appropriate collimator, scatter and attenuation remain significant issues that require correction.
Quantitative Data Summary
The following tables summarize key quantitative parameters for scatter and attenuation correction in Ga-67 SPECT.
Table 1: Example Energy Window Settings for Triple Energy Window (TEW) Scatter Correction
| Photopeak (keV) | Main Window | Lower Scatter Window | Upper Scatter Window |
| 93 | 20% width centered at 93 keV | 7% width centered at 75 keV | 7% width centered at 111 keV |
| 185 | 20% width centered at 185 keV | 7% width centered at 167 keV | 7% width centered at 203 keV |
| 300 | 15% width centered at 300 keV | 5% width centered at 270 keV | 5% width centered at 330 keV |
Note: Optimal window widths may vary depending on the specific imaging system and experimental conditions. These are provided as a general guideline.
Table 2: Linear Attenuation Coefficients (μ) for Different Tissues at Ga-67 Photon Energies
| Tissue | μ at 93 keV (cm⁻¹) | μ at 185 keV (cm⁻¹) | μ at 300 keV (cm⁻¹) |
| Soft Tissue | ~0.15 | ~0.13 | ~0.11 |
| Lung | ~0.04 | ~0.03 | ~0.03 |
| Bone | ~0.25 | ~0.16 | ~0.13 |
Note: These are approximate values. CT-based attenuation correction methods use a patient-specific conversion from Hounsfield Units (HU) to linear attenuation coefficients.[7]
Experimental Protocols
This section provides detailed methodologies for key scatter and attenuation correction experiments.
Protocol 1: Triple Energy Window (TEW) Scatter Correction
Objective: To estimate and subtract the contribution of scattered photons from Ga-67 SPECT projection data.
Methodology:
-
Patient Preparation: Administer the Ga-67 radiopharmaceutical as per the standard clinical or research protocol.
-
Energy Window Setup: For each Ga-67 photopeak to be used in the reconstruction (e.g., 93 keV, 185 keV, and/or 300 keV), define three energy windows on the gamma camera acquisition console:
-
A main photopeak window (e.g., 20% width centered on the photopeak).
-
Two adjacent scatter windows, one below and one above the main window (e.g., 5-7% width each). The exact positioning should be just outside the main window.
-
-
SPECT Acquisition: Perform the SPECT acquisition, simultaneously collecting counts in all defined energy windows for each projection angle.
-
Scatter Estimation: For each projection image, estimate the scatter component within the main photopeak window using the following formula: Scatter Estimate = (Counts in Lower Scatter Window / Width of Lower Scatter Window + Counts in Upper Scatter Window / Width of Upper Scatter Window) * (Width of Main Window / 2)
-
Scatter Subtraction: Subtract the estimated scatter image from the main photopeak projection image to obtain the scatter-corrected projection data.
-
Image Reconstruction: Reconstruct the scatter-corrected projection data using your chosen reconstruction algorithm (e.g., Filtered Backprojection or OSEM).
Protocol 2: CT-Based Attenuation Correction
Objective: To correct for photon attenuation in Ga-67 SPECT images using a co-registered CT scan.
Methodology:
-
SPECT/CT Acquisition:
-
Perform a low-dose CT scan of the patient over the desired imaging volume immediately before or after the SPECT acquisition, without moving the patient.
-
Acquire the Ga-67 SPECT data as per the standard protocol.
-
-
Image Registration: Ensure that the SPECT and CT images are accurately co-registered. Modern SPECT/CT scanners perform this automatically.
-
Generation of the Attenuation Map:
-
The CT image, which is in Hounsfield Units (HU), needs to be converted into a linear attenuation coefficient (μ) map for the specific photon energies of Ga-67. This is typically done using a pre-calibrated, piece-wise linear transformation.[7] This conversion accounts for the different attenuation properties of various tissues (e.g., soft tissue, lung, bone) at the SPECT photon energies.
-
-
Attenuation Correction during Reconstruction:
-
Utilize an iterative reconstruction algorithm (e.g., OSEM).
-
Incorporate the generated attenuation map into the reconstruction process. The algorithm will use this map to compensate for the probability of photon attenuation along different paths from within the patient to the detector.
-
-
Final Image Generation: The output of the reconstruction will be an attenuation-corrected SPECT image.
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described correction methods.
Caption: Workflow for Triple Energy Window (TEW) Scatter Correction.
Caption: Workflow for CT-Based Attenuation Correction in SPECT.
Caption: Logical relationship of scatter and attenuation correction in Ga-67 SPECT.
References
- 1. CT-Based Attenuation Correction for SPECT | Radiology Key [radiologykey.com]
- 2. [PDF] Attenuation correction of SPECT images based on separately performed CT | Semantic Scholar [semanticscholar.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Assessment of scatter compensation strategies for (67)Ga SPECT using numerical observers and human LROC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 6. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 7. Morphology supporting function: attenuation correction for SPECT/CT, PET/CT, and PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. 67Ga planar imaging with a low-energy collimator and scatter correction using the triple energy window method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ga-67 scintigraphic imaging: role of combined optimized energy photopeaks and scatter correction in improving lesion detectability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reducing non-specific uptake of Gallium-67 in the bowel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific uptake of Gallium-67 in the bowel during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there non-specific uptake of this compound in the bowel?
A1: After intravenous administration, this compound citrate's primary excretion pathway shifts from renal to gastrointestinal after the first 24 hours.[1][2] By 48 hours, a significant portion of the injected dose remains in the body and is distributed among the liver, bone marrow, soft tissues, and the gastrointestinal tract, with colonic uptake being highly variable.[1][2] This physiological excretion into the colon is the primary reason for non-specific bowel uptake, which can complicate the interpretation of abdominal and pelvic scans.[3][4]
Q2: What are the common consequences of high non-specific bowel uptake of this compound?
A2: High non-specific bowel activity is a frequent cause of both false-positive and false-negative interpretations in this compound scintigraphy.[5] It can obscure or mimic pathological uptake in the abdomen and pelvis, making it difficult to accurately diagnose conditions such as intra-abdominal abscesses or tumors.[6][7]
Q3: At what time points is imaging typically performed to minimize bowel interference?
A3: Scintigrams are generally obtained 24 to 72 hours after the injection of this compound.[2] Delayed imaging at 96 hours or later may be necessary, particularly for abdominal scans, to allow for further clearance of normal colonic activity.[2]
Q4: Can diet influence non-specific this compound bowel uptake?
A4: Yes, a high-fiber diet has been shown to result in a substantial, though not always statistically significant, reduction of colonic activity compared to no preparation.[3][4]
Troubleshooting Guide: High Bowel Background
This guide provides a systematic approach to troubleshooting and mitigating high non-specific uptake of this compound in the bowel.
Problem: Excessive or persistent this compound activity in the bowel is obscuring the region of interest.
Workflow for Troubleshooting High Bowel Background
Caption: Troubleshooting workflow for high this compound bowel uptake.
Step 1: Verify and Optimize Bowel Preparation
Colonic cleansing is a key strategy to reduce non-specific this compound uptake. Various regimens have been studied with differing levels of efficacy.
| Bowel Preparation Regimen | Mean Colonic Activity Score (± SD) | Efficacy compared to No Preparation | Reference |
| No Preparation | N/A (Baseline) | N/A | [3],[4] |
| High Fiber Diet | N/A | Substantial reduction (p=0.083) | [3],[4] |
| Castor Oil | N/A | Significant reduction (p=0.047) | [3],[4] |
| Milk of Magnesia and Cascara | N/A | No significant improvement (p=0.42) | [3],[4] |
| "Golytely" (Colonic Lavage) | 3.9 ± 2.8 | Significantly lower than Coloxyl | [8] |
| Coloxyl | 7.2 ± 3.6 | N/A | [8] |
Recommendations:
-
Recommended First-Line: The administration of castor oil has been shown to be statistically significant in reducing colonic this compound activity.[3][4]
-
Alternative: A colonic lavage solution such as 'Golytely' has also demonstrated effectiveness in cleansing the bowel.[8]
-
Patient Compliance: A major challenge to the success of any cleansing regimen is poor patient compliance.[3][4] Ensure clear instructions are provided to the subjects.
Step 2: Adjust Imaging Acquisition Time
If significant bowel activity persists, consider acquiring delayed images.
-
Standard Imaging Window: 24-72 hours post-injection.[2]
-
Delayed Imaging: Imaging at 96 hours or later can be particularly helpful for abdominal and pelvic studies to allow for further physiological clearance from the bowel.[2]
Experimental Protocols
Protocol: Comparative Evaluation of Bowel Cleansing Regimens for this compound Scintigraphy
This protocol is adapted from a prospective study comparing different bowel preparation methods.[3][4]
1. Subject Groups:
-
Group 1: High Fiber Diet
-
Group 2: Castor Oil
-
Group 3: Milk of Magnesia and Cascara
-
Group 4: No Preparation (Control)
2. Radiopharmaceutical Administration:
-
Administer the standard dose of this compound citrate intravenously.
3. Bowel Preparation Regimens:
-
High Fiber Diet: Subjects in this group should follow a diet rich in fiber for a specified period before imaging.
-
Castor Oil: Administer a standard dose of castor oil to subjects at a specific time point prior to imaging.[3][4]
-
Milk of Magnesia and Cascara: Administer a combination of milk of magnesia and cascara according to a defined schedule before the scan.[3][4]
-
No Preparation: This group serves as the control and receives no specific bowel preparation.
4. Imaging:
-
Perform planar and/or SPECT imaging at 48 or 72 hours post-injection.
5. Data Analysis:
-
Three independent and experienced observers should grade the scintigrams for colonic activity on a scale of 0 to 3 (0 = no activity, 3 = high activity).
-
Compare the mean colonic activity scores between the different preparation groups and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
This compound Uptake and Excretion Pathway
The following diagram illustrates the generalized pathway of this compound from injection to its eventual uptake in target tissues and non-specific accumulation in the bowel.
Caption: Simplified pathway of this compound biodistribution and excretion.
References
- 1. Altered biodistribution and incidental findings on gallium and labeled leukocyte/bone marrow scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snmmi.org [snmmi.org]
- 3. ajronline.org [ajronline.org]
- 4. Cleansing the colon in this compound scintigraphy: a prospective comparison of regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. This compound imaging in abdominal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of bowel preparation regimens to reduce colonic this compound activity [inis.iaea.org]
Strategies to improve Gallium-67 biodistribution for specific targets
Welcome to the technical support center for strategies to improve Gallium-67 (⁶⁷Ga) biodistribution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during ⁶⁷Ga-based radiopharmaceutical development and experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during ⁶⁷Ga labeling and in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| High Liver and/or Spleen Uptake | High expression of transferrin receptors in the liver and spleen.[1] | - Optimize Chelator: Use a highly stable chelator like NOTA or DOTA to minimize the release of free ⁶⁷Ga, which can bind to transferrin.[2] - Nanoparticle Encapsulation: Encapsulate the ⁶⁷Ga complex in nanoparticles (e.g., liposomes, nanoemulsions) to alter its pharmacokinetic profile and reduce uptake by the reticuloendothelial system (RES).[3] - PEGylation: Modify the surface of nanoparticles with polyethylene glycol (PEG) to increase circulation time and reduce RES uptake.[4] |
| High Background Signal in Soft Tissues | Inefficient clearance of the radiopharmaceutical. | - Enhance Renal Clearance: Co-administration of agents like iron dextran or deferoxamine can accelerate the clearance of ⁶⁷Ga from soft tissues.[5] - Optimize Ligand Design: For targeted agents, ensure high binding affinity and specificity to the target to maximize tumor-to-background ratios. |
| Altered or Unexpected Biodistribution | Saturation of transferrin binding sites due to factors like recent blood transfusions or high iron levels.[6][7] | - Review Patient/Animal History: Check for recent blood transfusions, iron supplementation, or therapies that can affect iron metabolism.[7] - Allow for Washout Period: If possible, ensure a sufficient washout period for any interfering substances before injecting the ⁶⁷Ga-labeled agent. |
| Low Radiolabeling Efficiency | Suboptimal reaction conditions (pH, temperature, time).[2] Presence of competing metal ions. Low purity of the antibody or peptide to be labeled.[8] | - Optimize Labeling Conditions: Adjust the pH of the reaction mixture (typically between 4-5.5), incubation temperature, and time as per the specific chelator and biomolecule used.[2][9] - Use High-Purity Reagents: Ensure all buffers and reagents are free of contaminating metal ions. - Purify Biomolecules: Use antibodies or peptides with >95% purity for conjugation to minimize interference from other proteins.[8] |
| High Uptake in Kidneys | For small molecules and peptides, renal filtration is a major clearance pathway. The choice of chelator can also influence renal uptake.[2] | - Modify Targeting Molecule: Increase the molecular weight of the radiopharmaceutical, for example, by PEGylation, to reduce renal filtration. - Chelator Selection: Studies have shown that DOTA-conjugated molecules may exhibit lower kidney uptake compared to NOTA-conjugated ones.[2] |
| High Bowel Activity | After 24 hours, the primary route of ⁶⁷Ga excretion is the gastrointestinal tract.[6][10] | - Delayed Imaging: Perform imaging at later time points (48-72 hours) to allow for bowel clearance.[11] - Bowel Preparation: The use of laxatives can help reduce bowel activity, although its effectiveness is debated.[5][12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ⁶⁷Ga uptake in tumors?
A1: The primary mechanism of ⁶⁷Ga uptake in many tumors is mediated by the transferrin receptor.[2][3][4] Gallium (Ga³⁺), being chemically similar to the ferric iron ion (Fe³⁺), binds to transferrin in the plasma.[6] This ⁶⁷Ga-transferrin complex then binds to transferrin receptors, which are often overexpressed on the surface of tumor cells, and is subsequently internalized.[2][3][4]
Q2: How can I reduce non-specific binding of my ⁶⁷Ga-labeled nanoparticles?
A2: Non-specific binding can be reduced by modifying the surface of the nanoparticles. PEGylation is a common strategy to create a hydrophilic layer that repels proteins and reduces uptake by the reticuloendothelial system (RES).[4] Additionally, ensuring a neutral or slightly negative surface charge can minimize non-specific interactions with cell membranes.
Q3: Which chelator is better for ⁶⁷Ga, NOTA or DOTA?
A3: Both NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are effective chelators for Gallium. NOTA generally allows for faster and milder labeling conditions (e.g., room temperature), while DOTA may require heating.[2] Some studies suggest that DOTA-conjugated molecules may have lower renal uptake compared to their NOTA counterparts.[2] The choice often depends on the specific biomolecule being labeled and the desired pharmacokinetic properties.
Q4: What are the key quality control tests for a ⁶⁷Ga-radiopharmaceutical?
A4: Key quality control tests include:
-
Radionuclidic Purity: To ensure that the radioactivity is from ⁶⁷Ga and not other radioisotopes. This is typically checked using gamma spectroscopy.[9]
-
Radiochemical Purity: To determine the percentage of ⁶⁷Ga that is successfully chelated to the targeting molecule. This is often assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13][14]
-
Sterility and Apyrogenicity: To ensure the final product is free from microbial and pyrogenic contamination, which is crucial for in vivo use.[14]
-
Stability: To confirm that the radiolabeled compound remains intact over time, especially in biological media like serum.[3]
Q5: At what time points should I perform imaging after injecting a ⁶⁷Ga-labeled agent?
A5: Imaging time points depend on the specific radiopharmaceutical and the target. For ⁶⁷Ga-citrate, imaging is typically performed at 24, 48, and sometimes 72 hours post-injection to allow for clearance from non-target tissues.[11][15] For targeted agents with faster clearance, earlier imaging times may be appropriate.
Data Presentation
Table 1: Comparative Biodistribution of ⁶⁸Ga-NOTA- and ⁶⁸Ga-DOTA-conjugated Single-Domain Antibodies (%ID/g in Mice)
Note: This data for ⁶⁸Ga is presented as a reference for the relative biodistribution of Gallium radiopharmaceuticals. While absolute values will differ for ⁶⁷Ga and other targeting molecules, the trends provide valuable insights.
| Organ | ⁶⁸Ga-NOTA-sdAb (%ID/g) | ⁶⁸Ga-DOTA-sdAb (%ID/g) |
| Blood | 0.8 ± 0.2 | 0.9 ± 0.2 |
| Liver | 1.5 ± 0.3 | 1.6 ± 0.4 |
| Spleen | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Kidneys | 20.3 ± 4.5 | 10.1 ± 2.8 |
| Tumor | 5.6 ± 1.2 | 5.9 ± 1.5 |
| Muscle | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Bone | 0.5 ± 0.1 | 0.6 ± 0.2 |
Data adapted from a study on anti-mesothelin single-domain antibodies.[2]
Table 2: Biodistribution of Free ⁶⁷Ga vs. ⁶⁷Ga-NOTA-Nanoemulsions in Rats (%ID/g at 72h)
| Organ | Free ⁶⁷Ga (%ID/g) | ⁶⁷Ga-NOTA-Nanoemulsion (%ID/g) |
| Blood | 0.10 ± 0.03 | 0.05 ± 0.01 |
| Liver | 1.25 ± 0.21 | 2.50 ± 0.45 |
| Spleen | 0.50 ± 0.12 | 1.50 ± 0.30 |
| Kidneys | 0.75 ± 0.15 | 0.20 ± 0.05 |
| Lungs | 0.20 ± 0.05 | 0.15 ± 0.04 |
| Heart | 0.08 ± 0.02 | 0.04 ± 0.01 |
| Bone | 0.80 ± 0.18 | 0.10 ± 0.03 |
Data is illustrative and based on trends reported in studies with nanoemulsions.[3]
Experimental Protocols
Protocol 1: Radiolabeling of an Antibody with ⁶⁷Ga using a NOTA Chelator
Materials:
-
NOTA-conjugated antibody (e.g., NOTA-NHS ester conjugated to the antibody)
-
⁶⁷GaCl₃ in dilute HCl
-
Acetate buffer (0.25 M, pH 5.5)
-
EDTA solution (20 mM)
-
Sterile, metal-free reaction vials
Procedure:
-
In a sterile vial, add 5 µL of ⁶⁷GaCl₃ solution to 5 µL of 0.25 M acetate buffer (pH 5.5).
-
Allow the mixture to stand for 5 minutes at room temperature.
-
Add 10 µL of the NOTA-conjugated antibody solution (e.g., 2 mg/mL in acetate buffer) to the vial.
-
Gently mix and incubate at 37°C for 1 hour.
-
To chelate any unreacted ⁶⁷Ga, add 20 µL of 20 mM EDTA solution and incubate for an additional 30 minutes at 37°C.
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or HPLC.
-
Purify the radiolabeled antibody using size-exclusion chromatography if necessary.
Protocol 2: In Vivo Biodistribution Study in a Mouse Model
Materials:
-
⁶⁷Ga-labeled radiopharmaceutical
-
Tumor-bearing mice (or healthy mice for baseline biodistribution)
-
Anesthetic
-
Gamma counter
-
Calibrated scale
Procedure:
-
Anesthetize the mice according to approved animal protocols.
-
Inject a known activity (e.g., 1-2 MBq) of the ⁶⁷Ga-labeled compound intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours post-injection), euthanize a cohort of mice (typically n=3-5 per time point).
-
Dissect and collect organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).
-
Weigh each organ and measure the radioactivity using a calibrated gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Calculate the mean %ID/g and standard deviation for each organ at each time point.[3][16]
Visualizations
Caption: ⁶⁷Ga uptake is mediated by the transferrin receptor pathway.
Caption: Key steps in the development of a ⁶⁷Ga radiopharmaceutical.
References
- 1. researchgate.net [researchgate.net]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of 68/67Ga-Radiolabeled Sphingolipid Nanoemulsions by PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gallium scan - Wikipedia [en.wikipedia.org]
- 6. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 9. Development of Ga-67 Maltolate Complex as an Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snmmi.org [snmmi.org]
- 11. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. radiology.wisc.edu [radiology.wisc.edu]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Identifying and mitigating artifacts in Gallium-67 scintigraphy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during Gallium-67 (Ga-67) scintigraphy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in this compound scintigraphy?
A1: The most frequently encountered artifacts in Ga-67 scintigraphy can be categorized as patient-related, instrument-related, or radiopharmaceutical-related. Common examples include artifacts from patient motion, residual bowel activity, metallic implants, attenuation from soft tissue, contamination, and issues with the gamma camera such as collimator septal penetration or detector non-uniformity.[1][2] Residual bowel activity is a particularly common cause of false-positive and false-negative interpretations.[3]
Q2: How does patient motion affect the quality of Ga-67 scans?
A2: Patient motion during image acquisition is a significant source of artifacts in SPECT imaging, leading to blurring and the appearance of artificial defects in the resulting images.[4][5][6] Abrupt motions are more likely to produce significant artifacts compared to gradual movements.[6] These motion-induced artifacts can diminish the diagnostic quality of the scan and potentially lead to misinterpretation of the results.[4][5]
Q3: What is the significance of residual bowel activity in Ga-67 imaging?
A3: After the initial 24 hours post-injection, the primary route of Ga-67 excretion is through the bowel.[7] This physiological accumulation of the radiotracer in the colon can obscure or be mistaken for abnormal uptake in the abdomen, leading to diagnostic confusion.[3][8] Therefore, proper patient preparation to minimize colonic activity is crucial for accurate interpretation of abdominal Ga-67 scans.
Q4: Can other medical procedures or medications interfere with a Ga-67 scan?
A4: Yes, several factors can alter the biodistribution of Ga-67 and create artifacts. For instance, gadolinium-based contrast agents used in MRI, if administered within 24 hours of the Ga-67 injection, can decrease its localization in target tissues.[3] Similarly, chemotherapy, iron administration, and recent blood transfusions can saturate transferrin, the primary protein that transports Ga-67 in the blood, leading to altered distribution patterns.[3]
Troubleshooting Guides
Issue 1: Suspected Patient Motion Artifacts
Symptoms:
-
Blurred images.
-
"Lumpy" or irregular distribution of radioactivity.[5]
-
Appearance of "hot" or "cold" spots that do not correspond to anatomical structures.
Troubleshooting Steps:
-
Visual Inspection: Carefully review the raw data (cine images) for any signs of patient movement during the acquisition.
-
Motion Correction Software: If available, apply motion correction algorithms to the acquired data. These programs can often effectively reduce motion-induced artifacts.[9]
-
Repeat Imaging: If motion is significant and cannot be corrected, consider repeating the scan, ensuring the patient is comfortable and well-instructed to remain still.[10]
-
Preventative Measures for Future Scans:
-
Clearly explain the importance of remaining still to the patient before the scan.
-
Use immobilization devices, such as straps or cushions, to help the patient maintain their position.
-
Ensure the patient is comfortable before starting the acquisition to minimize fidgeting.
-
Issue 2: High Background Activity in the Abdomen
Symptoms:
-
Diffuse or focal areas of high uptake in the abdominal region that may be confused with pathological lesions.
Troubleshooting Steps:
-
Delayed Imaging: Acquire additional images at later time points (e.g., 72 hours or later).[10] Persistent uptake is more likely to be pathological, whereas physiological bowel activity may change in location or decrease in intensity over time.
-
Administer Laxatives: If not already done as part of the patient preparation, administering laxatives can help clear residual bowel activity.[11] Subsequent imaging can then be performed.
-
SPECT/CT Imaging: Fused SPECT/CT images can help to anatomically localize the uptake and differentiate between activity in the bowel and other abdominal structures.
Issue 3: Instrument-Related Artifacts
Symptoms:
-
Ring artifacts (in SPECT).
-
Areas of uniformly increased or decreased counts (non-uniformity).
-
Poor spatial resolution.
Troubleshooting Steps:
-
Review Quality Control Records: Check the latest quality control results for the gamma camera, including uniformity floods and resolution tests.
-
Perform Quality Control Procedures: If records are not up-to-date or if a problem is suspected, perform the relevant quality control tests as detailed in the Experimental Protocols section.
-
Collimator Inspection: Visually inspect the collimator for any signs of damage. The choice of collimator is critical in Ga-67 imaging due to its multiple energy peaks; a medium-energy collimator is generally preferred to balance sensitivity and resolution.[12][13] Using a low-energy high-resolution (LEHR) collimator can lead to degraded spatial resolution due to septal penetration.[12][13]
Quantitative Data Summary
| Artifact Type | Frequency/Impact | Mitigation Effectiveness | Source |
| Patient Motion | Abrupt motion resulted in artifacts in 52.6% of simulated studies. | Motion correction algorithms can reclassify up to 27% of abnormal segments (due to motion) as normal. | [4][9] |
| Residual Bowel Activity | Obvious colonic activity was observed in 48% of patients without bowel preparation. | The use of laxatives (castor oil or bisacodyl) significantly reduced the percentage of patients with obvious bowel activity to 22-28%. | [8] |
| Collimator Choice | Using a LEHR collimator with Ga-67 results in the most degraded spatial resolution. | A medium-energy (ME) collimator provides a good trade-off between sensitivity and spatial resolution. | [12][13] |
Experimental Protocols
Protocol 1: Gamma Camera Quality Control for Ga-67 Scintigraphy
-
Daily Quality Control:
-
Photopeak Centering: Ensure the energy window is correctly centered on the Ga-67 photopeaks (93, 185, and 300 keV).
-
Extrinsic Uniformity: Acquire a high-count (5-15 million counts) flood image with the collimator in place using a Co-57 sheet source. Visually inspect for any non-uniformities.
-
-
Weekly Quality Control:
-
Intrinsic Uniformity: Acquire a high-count flood image without the collimator using a Tc-99m point source. This tests the detector's intrinsic performance.
-
Spatial Resolution and Linearity: Using a bar phantom, acquire an image to assess the system's ability to resolve fine details and to check for any spatial distortions.
-
-
Periodic Quality Control (e.g., Quarterly or as per manufacturer's guidelines):
-
Multiple Window Spatial Registration: For multi-peak radionuclides like Ga-67, it is crucial to verify that the images from the different energy windows are accurately aligned. This can be assessed using a point source and dedicated software.
-
Center of Rotation (for SPECT): This test ensures the accurate alignment of the detector head as it rotates, which is critical for artifact-free SPECT reconstruction.
-
Protocol 2: Patient Preparation for Minimizing Bowel Activity
-
Dietary Instructions: Instruct the patient to maintain a high-fiber diet for 2-3 days prior to the Ga-67 injection to promote bowel transit.
-
Laxative Administration: Administer a laxative (e.g., bisacodyl or castor oil) the evening before the scheduled scan.[8]
-
Hydration: Encourage the patient to be well-hydrated to promote renal clearance of the radiotracer.
-
Enema: In some cases, an enema may be administered a few hours before the scan for further bowel cleansing.[14]
-
Voiding Before Scan: Instruct the patient to void their bladder immediately before imaging to reduce radiation exposure to the bladder and minimize artifacts from bladder activity.[10]
Visualizations
Caption: this compound cellular uptake pathway.
Caption: Troubleshooting workflow for Ga-67 artifacts.
References
- 1. aapm.org [aapm.org]
- 2. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. snmmi.org [snmmi.org]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. A quantitative assessment of patient motion and its effect on myocardial perfusion SPECT images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 7. Impact of Attenuation Correction, Collimator, and Iterative Reconstruction Protocols on 67Ga SPECT/CT Quantification | Frontiers in Biomedical Technologies [fbt.tums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound Scintigraphy in the Era of Positron Emission Tomography and Computed Tomography: Tertiary centre experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collimator and Energy Window Evaluation in Ga-67 Imaging by Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
Quality control procedures for Gallium-67 radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the quality control procedures for Gallium-67 (Ga-67) radiopharmaceuticals. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Radiochemical Purity
-
Question: What is the required radiochemical purity for this compound (Ga-67) citrate injection?
-
Question: My radiochemical purity (RCP) for Ga-67 citrate is below the 97% limit. What are the potential causes and how can I troubleshoot this?
-
Answer: A lower than expected RCP can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Verify the Chromatographic System: Ensure the correct stationary phase (e.g., chromatographic paper) and mobile phase (e.g., a mixture of sodium acetate and glacial acetic acid in water) are being used as specified in the protocol.[1]
-
Check for Contaminants: Impurities in the reagents or on the chromatography strips can affect the separation. Use fresh, high-purity reagents and handle chromatography materials with care to avoid contamination.
-
Review the Labeling Procedure: Incorrect pH, temperature, or incubation time during the labeling process can lead to the formation of radiochemical impurities. Review and confirm that all steps of the labeling protocol were followed correctly.
-
Assess the Quality of the this compound: The presence of metallic impurities in the Ga-67 raw material can interfere with the labeling reaction.
-
-
-
Question: How is the radiochemical purity of Ga-67 radiopharmaceuticals determined?
-
Answer: Radiochemical purity is typically determined using chromatography, such as paper chromatography or instant thin-layer chromatography (ITLC).[2][3][4] A small spot of the radiopharmaceutical is applied to a chromatography strip, which is then developed in a specific solvent system. The distribution of radioactivity on the strip is measured to determine the percentage of the desired radiolabeled compound.[1]
-
2. Radionuclide Purity
-
Question: What are the acceptable limits for radionuclidic impurities in Ga-67?
-
Question: How can I identify and quantify radionuclidic impurities?
-
Answer: Radionuclide identification is performed using gamma-ray spectroscopy. The gamma-ray spectrum of the Ga-67 sample is compared to that of a known pure Ga-67 standard. The major photopeaks for Ga-67 are at 93.3, 184.6, and 300.2 keV.[1] The presence and abundance of other gamma-emitting radionuclides can be determined from this spectrum.
-
-
Question: What should I do if I detect unacceptable levels of radionuclidic impurities?
-
Answer: If unacceptable levels of radionuclidic impurities are detected, the batch of Ga-67 should not be used. Contact the manufacturer or supplier of the Ga-67 to report the issue and obtain a replacement.
-
3. Sterility and Pyrogenicity
-
Question: What are the requirements for sterility and pyrogenicity of Ga-67 radiopharmaceuticals?
-
Question: How is sterility tested?
-
Answer: Sterility testing involves inoculating the radiopharmaceutical product into suitable growth media (e.g., fluid thioglycollate and soybean-casein digest media) and incubating under conditions that would promote microbial growth. The only acceptable result is "no growth."[6] Due to the short half-life of many radionuclides, sterility tests are often retrospective.[8]
-
-
Question: What methods are used for pyrogen testing?
-
Answer: The two primary methods for pyrogen testing are the Rabbit Pyrogen Test and the Limulus Amoebocyte Lysate (LAL) test.[7]
-
Rabbit Pyrogen Test: Involves injecting the product into rabbits and monitoring their rectal temperature for any significant increase.[7]
-
LAL Test: A more rapid and sensitive in vitro test that uses the lysate from the amoebocytes of the horseshoe crab. The formation of a gel indicates the presence of bacterial endotoxins.[7][8]
-
-
-
Question: My LAL test is positive. What are the next steps?
-
Answer: A positive LAL test indicates the presence of bacterial endotoxins. The following steps should be taken:
-
Quarantine the Batch: The entire batch of the radiopharmaceutical should be quarantined and not used.
-
Investigate the Source of Contamination: Review all aspects of the production process, including the sterility of all reagents, vials, and equipment used. Aseptic techniques should be carefully re-evaluated.
-
Implement Corrective Actions: Once the source of contamination is identified, implement corrective actions to prevent recurrence. This may include using fresh, certified pyrogen-free materials or improving aseptic handling procedures.
-
-
Quality Control Data
Table 1: Quality Control Specifications for this compound Citrate Injection
| Parameter | Specification | Reference Method |
| Radiochemical Purity | ≥ 97.0% as Gallium Citrate | Paper Chromatography |
| Radionuclide Purity | ≥ 99% as Ga-67 at calibration | Gamma-ray Spectroscopy |
| pH | 4.5 - 8.0 | pH meter or pH strips |
| Bacterial Endotoxins | ≤ 175/V USP Endotoxin Units per mL | Limulus Amoebocyte Lysate (LAL) Test |
| Sterility | No microbial growth | USP Sterility Test |
V is the maximum recommended total dose in mL at the expiration date or time.[1]
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity of Ga-67 Citrate by Paper Chromatography
-
Materials:
-
Chromatographic paper (e.g., 3 cm x 55 cm strip)
-
Developing solvent: 1.36 g sodium acetate and 0.58 mL glacial acetic acid in 100 mL of water.
-
Chromatography chamber
-
Collimated radiation detector
-
-
Procedure:
-
Apply 10 to 20 µL of the Ga-67 Citrate Injection about 3 cm from one end of the chromatographic paper strip.
-
While the spot is still wet, immediately place the strip in the chromatography chamber containing the developing solvent.
-
Allow the chromatogram to develop by ascending chromatography until the solvent front has moved approximately 14 cm.
-
Remove the strip from the chamber and allow it to partially dry.
-
Cover the strip with clear tape.
-
Scan the chromatogram with a suitable collimated radiation detector to determine the distribution of radioactivity.
-
-
Interpretation:
-
Gallium citrate will migrate with the solvent front (RF value ≥ 0.9).
-
Calculate the percentage of radioactivity at the solvent front relative to the total radioactivity on the strip. This represents the radiochemical purity.
-
Visualizations
Caption: Overall workflow for this compound radiopharmaceutical quality control.
Caption: Troubleshooting logic for low radiochemical purity.
References
- 1. Gallium Citrate Ga 67 Injection [drugfuture.com]
- 2. Search results [inis.iaea.org]
- 3. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative methods for radiochemical purity testing in radiopharmaceuticals [inis.iaea.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Radiopharmacy [lumen.luc.edu]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
Impact of patient preparation on Gallium-67 scan results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of patient preparation on Gallium-67 (⁶⁷Ga) scan results. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental and clinical imaging.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of patient preparation before a ⁶⁷Ga scan?
A1: The primary goal of patient preparation for a ⁶⁷Ga scan is to minimize factors that can interfere with the accuracy of the scan results. This includes reducing background radioactivity and preventing misinterpretation of physiological uptake as pathological. A key aspect is clearing the bowel of excreted ⁶⁷Ga, which can otherwise obscure or be mistaken for abnormal uptake in the abdominal and pelvic regions[1][2][3].
Q2: Is bowel preparation always necessary for a ⁶⁷Ga scan?
A2: While not universally required for all ⁶⁷Ga scans, bowel preparation is highly recommended, particularly when imaging the abdomen and pelvis[4]. After the initial 24 hours post-injection, the primary route of ⁶⁷Ga excretion is through the gastrointestinal tract[4][5]. Without adequate bowel cleansing, the accumulation of the radiotracer in the colon can lead to false-positive results or obscure true pathologies[2][3][6]. For indications not involving the abdomen, it may be deemed optional by the study director.
Q3: What are the most common methods for bowel preparation?
A3: Common methods for bowel preparation include the use of laxatives (such as castor oil, magnesium citrate, or bisacodyl), enemas, and dietary modifications like a high-fiber diet[2][6][7]. The choice of method can depend on the institutional protocol and the patient's clinical condition. Studies have suggested that some cleansing regimens are more effective than no preparation in reducing colonic ⁶⁷Ga activity[6][8].
Q4: Are there any medications or procedures that can interfere with ⁶⁷Ga scan results?
A4: Yes, several medications and recent medical procedures can alter the biodistribution of ⁶⁷Ga and affect scan interpretation. These include:
-
Gadolinium-based contrast agents used for MRI within 24 hours of ⁶⁷Ga injection may decrease its localization[4][9].
-
Recent blood transfusions or conditions causing hemolysis can saturate iron-binding sites on transferrin, altering ⁶⁷Ga distribution[4][10].
-
Iron supplements should be avoided for 7 days prior to the scan[11].
-
Certain chemotherapy agents can cause diffuse pulmonary uptake of ⁶⁷Ga[11][12].
-
Desferoxamine therapy can also interfere with the scan[4].
-
A comprehensive list of interacting drugs includes various corticosteroids, chemotherapeutics, and iron-containing compounds[13][14].
Q5: How soon after ⁶⁷Ga injection can imaging be performed, and how does this relate to patient preparation?
A5: Imaging is typically performed at 24, 48, and 72 hours post-injection, and can extend up to 5 days or more[10][15]. The delayed imaging allows for clearance of background activity and improved target-to-background ratios. Bowel preparation is usually initiated the evening before the scheduled imaging session to ensure the colon is clear at the time of scanning[2][7].
Troubleshooting Guide
| Issue/Artifact | Potential Cause | Recommended Action/Solution |
| High background activity in the abdomen/pelvis | Inadequate bowel preparation leading to retained ⁶⁷Ga in the colon. | Administer laxatives or an enema and repeat imaging after bowel evacuation. Consider delayed imaging at 96 hours or later. For future studies, ensure a robust bowel preparation protocol is in place[2][3][4]. |
| Diffuse, symmetric lung uptake | Can be a normal finding post-chemotherapy. May also indicate certain inflammatory lung conditions like sarcoidosis or drug-induced pneumonitis[12]. | Correlate with the patient's clinical history, recent treatments, and other imaging modalities. If unexpected, investigate for underlying pulmonary pathology. |
| False-positive results | Physiological uptake in areas of inflammation not related to the primary investigation, such as healing wounds, or recent surgical sites. Accumulation in granulomatous conditions can also lead to false positives[16]. | Meticulously review the patient's clinical history for any recent trauma, surgery, or known inflammatory conditions. Correlate with anatomical imaging like CT or MRI. |
| False-negative results | Insufficient time for ⁶⁷Ga to accumulate in the target lesion. Certain conditions, like acute pancreatitis, are known to yield false-negative results[17][18]. Saturation of transferrin due to recent blood transfusions can also lead to poor uptake[4]. | Ensure imaging is not performed too early. For suspected infections, consider alternative imaging modalities if the ⁶⁷Ga scan is negative despite high clinical suspicion. Confirm no interfering factors like recent transfusions. |
| Altered Biodistribution (e.g., high soft tissue uptake) | Saturation of iron-binding sites on transferrin due to multiple blood transfusions or hemolysis[4]. | Review patient history for recent transfusions. If unavoidable, note the potential for altered biodistribution in the interpretation. |
Experimental Protocols
Standard Patient Preparation Protocol for Abdominal/Pelvic ⁶⁷Ga Imaging
-
Medication and Procedure Review:
-
Hydration:
-
Bowel Preparation (to be initiated the evening before each imaging session):
-
Diet:
-
A clear liquid diet may be recommended the day before the scan to aid in bowel cleansing[7].
-
-
Pre-Scan Instructions:
Quantitative Data Summary
The efficacy of different bowel preparation methods has been evaluated to improve the quality of ⁶⁷Ga scans. Below is a summary of findings from a prospective study comparing various colonic cleansing regimens.
| Bowel Preparation Regimen | Effect on Colonic ⁶⁷Ga Activity (Compared to No Preparation) | Reference |
| Castor Oil | Significantly less colonic activity (p = 0.047) | [6][8] |
| High Fiber Diet | Substantial reduction in colonic activity (not statistically significant, p = 0.083) | [6][8] |
| Milk of Magnesia and Cascara | No significant improvement (p = 0.42) | [6][8] |
Note: A significant challenge noted in the study was poor patient compliance with the preparation regimens.
Visualizations
Caption: Workflow of a this compound scan, from patient preparation to final scan outcome.
Caption: Troubleshooting logic for suboptimal this compound abdominal scan results.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Gallium scan | Research Starters | EBSCO Research [ebsco.com]
- 3. Evaluation of bowel preparation methods for gallium scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snmmi.org [snmmi.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. ajronline.org [ajronline.org]
- 7. radiology.wisc.edu [radiology.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Medicine Infection Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nuclearmed.org [nuclearmed.org]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. Gallium citrate ga-67 Interactions - Drugs.com [drugs.com]
- 14. drugs.com [drugs.com]
- 15. radiopaedia.org [radiopaedia.org]
- 16. [False-positive findings of 67-gallium scintigraphy in staging/restaging of malignant lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The influence of various factors on the accuracy of this compound imaging for occult infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. How to Prepare for Your Gallium Scan | Brown University Health [brownhealth.org]
Technical Support Center: High-Resolution Gallium-67 Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-resolution Gallium-67 (Ga-67) imaging.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a collimator for this compound imaging?
The main challenge stems from the multiple gamma-ray emissions of this compound.[1] Ga-67 has prominent photopeaks at 93, 185, 296, and 388 keV.[2] Improper collimation can lead to image degradation due to septal penetration by high-energy photons when using a collimator with a low energy rating.[2] Conversely, using a collimator with an energy rating that is too high for a given photon can result in an unnecessary loss of sensitivity and spatial resolution.[2] This multi-peak characteristic complicates the optimization of image quality.[2][3]
Q2: Which collimator is generally recommended for high-resolution this compound imaging?
For this compound imaging, a Medium-Energy (ME) collimator is widely recommended.[4][5] Studies show that the ME collimator provides the best trade-off between spatial resolution and sensitivity.[1][6] It offers superior spatial resolution and a significant decrease in septal penetration from the high-energy components of the Ga-67 spectrum compared to low-energy collimators.[2] The Society of Nuclear Medicine Procedure Guideline also prefers a medium-energy parallel-hole collimator for Ga-67 scintigraphy.[7]
Q3: Can a Low-Energy High-Resolution (LEHR) collimator be used for Ga-67 imaging?
Using a Low-Energy High-Resolution (LEHR) collimator for Ga-67 imaging is strongly discouraged.[7] The high-energy photons from Ga-67 cause significant septal penetration and scatter when an LEHR collimator is used.[1][8] This leads to degraded spatial resolution, poor image quality, and a "fogginess" in the images as the LEHR collimator becomes virtually transparent to the higher energy photons.[1][3] The use of an LEHR collimator with Ga-67 results in the most degraded spatial resolution compared to ME or HE collimators.[3]
Q4: When might a High-Energy (HE) collimator be considered for Ga-67 imaging?
While a Medium-Energy (ME) collimator is generally preferred, a High-Energy (HE) collimator can adequately attenuate the high-energy photons of Ga-67.[2] However, using an HE collimator typically results in a loss of both sensitivity and spatial resolution.[2][3] Some studies suggest that for Ga-67, an HE collimator may be a better choice than an ME collimator to reduce septal penetration from the 296 keV and 388 keV photons, but this comes at the cost of lower counts.[8]
Q5: Which this compound energy peak(s) should be used for acquisition?
The optimal energy window setting is a key consideration.
-
185 keV Peak: Several studies recommend acquiring images using a single energy window centered on the 185 keV photopeak with a 10% or 15-20% window.[1][3][7] This approach is often considered the best compromise between resolution and sensitivity.[1][3]
-
93 keV Peak: Other research suggests that optimal spatial resolution with a medium-energy collimator is achieved when the analyzer is centered on the 93 keV photopeak.[2][9] This is advised due to the high relative abundance (40%) of the 93 keV gamma peak and its high absorption efficiency within the camera's crystal.[2]
-
Multiple Peaks: It is also common practice to use 15%–20% windows centered around two (93 and 184 keV) or three (93, 184, and 296 keV) of the principal photopeaks to increase sensitivity.[7][10]
Data Presentation
Table 1: this compound Principal Photon Emissions
This table summarizes the primary gamma photon energies for Ga-67 and their relative abundance, which is crucial for selecting appropriate energy windows and collimators.
| Energy (keV) | Abundance (%) |
| 93 | 40%[2][7] |
| 184-185 | 21-24%[2][7][11] |
| 296-300 | 17-22%[2][7][11] |
| 388-394 | 4.7-7%[2][7][11] |
Table 2: Summary of Collimator Performance in Ga-67 Imaging
This table provides a comparative summary of different collimator types for Ga-67 imaging based on key performance metrics.
| Collimator Type | Spatial Resolution | Sensitivity | Septal Penetration & Scatter | Recommendation |
| Low-Energy High-Resolution (LEHR) | Poor/Degraded[1][3] | High (but with poor quality) | Very High[1][2] | Not Recommended[7] |
| Medium-Energy (ME) | Good/Optimal[2] | Good[1] | Moderate/Acceptable[1][6] | Recommended [1][2][3] |
| High-Energy (HE) | Moderate | Low[3] | Low[1][6] | Acceptable, but with sensitivity loss[2][3] |
Troubleshooting Guide
Issue 1: Poor Image Resolution and Contrast ("Fogginess")
-
Possible Cause: Use of an inappropriate collimator, most commonly an LEHR collimator. The high-energy photons from Ga-67 are penetrating the thin septa of the LEHR collimator, causing significant scatter and a loss of spatial resolution.[1][3]
-
Solution:
-
Verify Collimator: Ensure a Medium-Energy (ME) collimator is being used for all Ga-67 acquisitions.[5]
-
Energy Window Selection: Use a narrow energy window (e.g., 10-15%) around the 185 keV photopeak. Increasing the energy window width can increase the contribution of scatter, especially with LEHR collimators.[1][3]
-
SPECT/CT Attenuation Correction: Utilize CT-based attenuation correction if available on a hybrid SPECT/CT system to improve image quality.[12]
-
Issue 2: Image Artifacts
-
Possible Causes:
-
Patient Motion: A common source of artifacts in SPECT imaging, leading to blurring and misregistration.[13][14]
-
Soft Tissue Attenuation: Photons are attenuated by the patient's body, which can create artifacts that may be mistaken for pathology. This is particularly common in obese patients or in women (breast attenuation).[12][13]
-
Compton Scatter: High-energy photons scattering within the patient can be detected in lower-energy windows, degrading image quality.[2]
-
Multi-Peak Spatial Registration Errors: Artifacts can occur when using multi-peak radionuclides like Ga-67, leading to resolution degradation.[15]
-
-
Solutions:
-
Patient Comfort and Immobilization: Ensure the patient is comfortable before starting the scan to minimize motion. Use immobilization devices if necessary and explain the procedure thoroughly to improve cooperation.[13]
-
Review Raw Data: Always review the raw projection data in a cinematic display to check for patient motion or significant extracardiac uptake before reconstruction.[12]
-
Attenuation Correction: If artifacts persist, consider repeating the imaging in a different position (e.g., prone imaging) or use CT-based attenuation correction.[13]
-
Quality Control: Perform regular quality control procedures on the gamma camera, including center-of-rotation, uniformity, and multi-head registration to prevent equipment-related artifacts.[14]
-
Issue 3: Low Image Counts / Poor Sensitivity
-
Possible Cause: Use of a High-Energy (HE) collimator. While HE collimators effectively reduce septal penetration, their thicker septa and smaller holes lead to a significant reduction in sensitivity.[2][3]
-
Solution:
-
Switch to ME Collimator: For most applications, a Medium-Energy (ME) collimator provides a better balance, improving sensitivity while maintaining adequate septal penetration rejection.[1]
-
Use Multiple Energy Windows: To increase counts, acquire data using multiple energy windows centered on the 93, 185, and 296 keV peaks.[7] The system will sum the counts from these windows.
-
Increase Acquisition Time: If using an HE collimator is necessary, increase the imaging time per projection to acquire sufficient counts for a diagnostic quality image.
-
Experimental Protocols
Protocol 1: Monte Carlo Simulation for Collimator Performance Evaluation
This protocol outlines a general methodology for using Monte Carlo simulations to compare collimator performance for Ga-67 imaging.
-
Define Simulation Environment:
-
Use a validated Monte Carlo simulation package (e.g., SIMIND, Geant4).[1][6]
-
Model a specific gamma camera system (e.g., Siemens Symbia) including the NaI(Tl) crystal thickness, intrinsic spatial resolution, and energy resolution.[3]
-
Accurately model the geometry of the collimators to be tested: LEHR, ME, and HE. Include parameters such as hole diameter, septal thickness, and hole length.
-
-
Source and Phantom Definition:
-
Simulate a Ga-67 point source (e.g., 0.1 mm diameter).[3]
-
Define the Ga-67 energy spectrum with correct photopeak energies and abundances.
-
Place the source within a water or tissue-equivalent phantom (e.g., a 22x22x16 cm cylindrical water phantom) at a clinically relevant distance from the collimator face (e.g., 12 cm).[3]
-
-
Acquisition Simulation:
-
Trace a large number of photon histories (e.g., 100 million) for high statistical accuracy.[8]
-
Simulate acquisitions using different energy windows (e.g., 10% and 20% windows centered on the 93, 185, and 300 keV peaks).[1]
-
Separately score photons based on their interaction history: unscattered (geometric), septal penetration, and object/collimator scatter.[1]
-
-
Data Analysis:
-
Generate energy spectra for each collimator to visualize the contribution of scatter and penetration.
-
Calculate sensitivity for each collimator/energy window combination.
-
Determine spatial resolution by calculating the Full Width at Half Maximum (FWHM) and Full Width at Tenth Maximum (FWTM) of the Point Spread Function (PSF).[2][3]
-
Compare the trade-off between sensitivity and spatial resolution for each collimator to determine the optimal choice.[1]
-
Protocol 2: General Clinical Protocol for Ga-67 Scintigraphy
This protocol is a general guide for performing a clinical Ga-67 scan for inflammation or tumor imaging.
-
Patient Preparation:
-
Radiopharmaceutical Administration:
-
Imaging Equipment:
-
Image Acquisition:
-
Timing: Imaging is typically performed 24–72 hours after injection.[7][16] Delayed imaging up to 5-7 days may be necessary to allow for bowel clearance.[10][17]
-
Planar Imaging: Whole-body planar images are often acquired.
-
SPECT/CT Imaging: SPECT is crucial for better localization of uptake. It is often performed over specific regions of interest (e.g., chest, abdomen, pelvis).[5]
-
Matrix: 128x128
-
Rotation: 360°
-
Projections: 60-72 views
-
Time per view: 30-40 seconds[5]
-
-
-
Processing and Interpretation:
-
Reconstruct SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with attenuation and scatter correction.
-
Interpret images by comparing the distribution of Ga-67 uptake to the normal biodistribution (liver, bone marrow, spleen, and faint salivary/lacrimal gland uptake).[16] Pathological uptake will appear as focal areas of increased activity.
-
Visualizations
Caption: Decision workflow for selecting the appropriate collimator for this compound imaging.
Caption: Impact of different collimators on detected photons from a Ga-67 source.
References
- 1. Collimator and Energy Window Evaluation in Ga-67 Imaging by Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. radiology.wisc.edu [radiology.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. snmmi.org [snmmi.org]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. Gallium scan - Wikipedia [en.wikipedia.org]
- 11. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
- 13. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
- 17. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Gallium-67 Photopeak Energy Window Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallium-67 (Ga-67) scintigraphy. The following information is designed to address common issues encountered during the optimization of energy windows for Ga-67's multiple photopeaks to enhance image quality.
Frequently Asked Questions (FAQs)
Q1: What are the principal gamma-ray photopeaks for this compound, and what are the standard energy window settings?
This compound is a cyclotron-produced radionuclide with a physical half-life of 78.3 hours. It decays by electron capture, emitting several gamma photons. The principal photopeaks most relevant for imaging and their relative abundances are:
-
93 keV (39%)
-
185 keV (21%)
-
300 keV (17%)[1]
Standard clinical practice often involves using 15%–20% symmetric energy windows centered around two or three of these principal photopeaks.[2] For instance, a common protocol might use 20% windows for the 93, 185, and 300 keV peaks.[3]
Q2: Is it better to use two or three energy windows for Ga-67 imaging?
Recent research suggests that using two optimized energy windows can provide superior image quality compared to the conventional three-window approach.[4][5] Studies have shown that a dual-energy window setting can lead to significant improvements in image contrast and spatial resolution with a negligible reduction in count sensitivity.[4] One study found that using two photopeaks resulted in a 32% improvement in contrast in both planar and single-photon emission computed tomography (SPECT) images.[6]
Q3: What are the optimized energy window settings for this compound?
Optimization studies have proposed specific energy window settings that differ from standard symmetric windows to improve detection and quantification tasks. These optimized windows are often asymmetric and tailored to exclude scatter and noise.
| Photopeak | Standard 15-20% Window (keV) | Optimized Window for Detection (keV) | Optimized Window for Estimation (keV) | Reference |
| 93 keV | 83-101 (20%) | 87-102 | 87-102 | [7][8] |
| 185 keV | 171-199 (15%) | 170-215 | 170-215 | [7][8] |
| 300 keV | 278-323 (15%) | 280-330 | 280-330 | [7][8] |
Using three optimized windows has been shown to increase the signal-to-noise ratio (SNR) for lesion detection by 9% compared to using two lower-energy windows.[7]
Q4: How does the choice of collimator affect energy window optimization?
The selection of a collimator is critical and directly impacts the effects of septal penetration and scatter, which in turn influences the optimal energy window settings.
-
Low-Energy High-Resolution (LEHR) Collimators: These are generally not recommended for Ga-67 imaging due to high levels of septal penetration and scatter from the higher energy photons of Ga-67, which degrades image quality.[9][10]
-
Medium-Energy (ME) Collimators: These offer a good trade-off between sensitivity and spatial resolution and are often recommended for Ga-67 imaging.[9][11]
-
High-Energy (HE) Collimators: While they can reduce septal penetration, they may also lead to a loss in sensitivity and spatial resolution.[10]
Studies using Monte Carlo simulations suggest that the optimal performance is often achieved with an ME collimator, particularly when centered over the 185 keV photopeak with a 10% energy window.[11]
Troubleshooting Guide
Problem: Poor image contrast and high background noise.
Possible Causes & Solutions:
-
Suboptimal Energy Window Selection: The use of wide, symmetric energy windows may include a significant amount of scattered photons, which degrades image contrast.
-
Troubleshooting Steps:
-
Review your current energy window settings.
-
Consider using narrower, asymmetric windows based on optimization studies (see table in Q3).
-
Evaluate a dual-photopeak acquisition (93 keV and 185 keV) as this has been shown to improve contrast-to-noise ratios.[4]
-
If your system allows, implement a scatter correction method.
-
-
-
Inadequate Scatter Correction: this compound's multiple photopeaks result in significant downscatter into lower energy windows.[12]
-
Troubleshooting Steps:
-
Implement a scatter correction technique. The Triple-Energy Window (TEW) method is a commonly used and effective approach for Ga-67.[6][12] The TEW method uses two additional narrow windows adjacent to the main photopeak window to estimate and subtract the scatter contribution.[6]
-
Other methods like effective scatter source estimation (ESSE) have also been shown to improve lesion detectability.[12]
-
-
Problem: Blurry images and poor spatial resolution.
Possible Causes & Solutions:
-
Incorrect Collimator Choice: Using a LEHR collimator with Ga-67 can lead to significant image degradation due to septal penetration.[9]
-
Inclusion of Higher Energy Photopeak without Optimization: While the 300 keV photopeak can contribute useful counts, it also increases the likelihood of septal penetration and scatter if not handled correctly.
-
Troubleshooting Steps:
-
If using a three-window technique, ensure the energy windows are optimized.
-
Alternatively, as studies suggest, moving to a dual-window acquisition (93 and 185 keV) may improve spatial resolution.[4]
-
-
Experimental Protocols
Protocol: Phantom Study for Energy Window Optimization
This protocol describes a typical experiment to determine optimal energy window settings using a phantom.
-
Phantom Preparation:
-
Image Acquisition:
-
Use a gamma camera equipped with a medium-energy collimator.
-
Acquire a series of static planar or SPECT images.
-
For each acquisition, vary the energy window settings. For example, test symmetric windows of 5%, 10%, 15%, and 20% around the 93 keV and 185 keV photopeaks.[4] Also, test optimized asymmetric windows from published literature.
-
Acquire images using both dual- and triple-photopeak configurations.
-
-
Image Analysis:
-
Calculate image quality metrics for each acquisition setting:
-
Contrast: Measure the average contrast of the "lesions" in the phantom.
-
Contrast-to-Noise Ratio (CNR): Calculate the CNR for the phantom lesions.
-
Spatial Resolution: Determine the full width at half maximum (FWHM) and full width at tenth maximum (FWTM).
-
Uniformity: Assess intrinsic and extrinsic uniformity.[4]
-
-
Generate contrast-detail curves to evaluate the detectability of different sized lesions at various contrast levels.[4]
-
-
Data Comparison:
-
Statistically compare the results from the different energy window settings (e.g., using a paired Student's t-test) to identify the configuration that provides the optimal balance of contrast, resolution, and noise characteristics.[4]
-
Visualizations
References
- 1. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snmmi.org [snmmi.org]
- 3. apps.ausrad.com [apps.ausrad.com]
- 4. Revisiting this compound imaging: investigation of the energy photopeaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ga-67 scintigraphic imaging: role of combined optimized energy photopeaks and scatter correction in improving lesion detectability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 8. Optimization of Ga-67 imaging for detection and estimation tasks: dependence of imaging performance on choice of energy windows | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. Collimator and Energy Window Evaluation in Ga-67 Imaging by Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 12. Assessment of scatter compensation strategies for (67)Ga SPECT using numerical observers and human LROC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Gallium-67 Imaging Findings with Histopathology Correlation: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gallium-67 (Ga-67) scintigraphy with alternative imaging modalities for the detection of inflammation and tumors. The performance of Ga-67 imaging is validated with supporting experimental data and histopathological correlation, offering a comprehensive resource for researchers and professionals in drug development.
Data Presentation: Comparative Performance of Imaging Modalities
The following tables summarize the quantitative performance of this compound imaging in comparison to other widely used imaging techniques. The data is derived from various studies and is intended to provide a comparative overview of sensitivity and specificity for different clinical applications.
Table 1: Performance in Lymphoma Detection
| Imaging Modality | Sensitivity | Specificity | Reference |
| This compound Scintigraphy | 76% - 90% | >85% - 96% | [1][2] |
| FDG-PET/CT | Superior to Ga-67 | Superior to Ga-67 | [3] |
| Thallium-201 Scintigraphy | 100% (low-grade) | - | [4] |
Table 2: Performance in Infection and Inflammation Detection
| Imaging Modality | Indication | Sensitivity | Specificity | Reference |
| This compound Scintigraphy | Fever of Unknown Origin | 67% | 78% | [5] |
| Spinal Osteomyelitis (with SPECT) | 91% | 92% | [6] | |
| Myocarditis | 87% | 81% | [7] | |
| FDG-PET/CT | Fever of Unknown Origin | 81% | 86% | [5] |
| MRI | Spinal Osteomyelitis | 91% | 77% | [6] |
| Labeled Leukocyte Imaging | Acute Infections | ~88% | ~84% | [8] |
Experimental Protocols
Detailed methodologies for this compound imaging and its histopathological validation are crucial for reproducible and reliable results.
This compound Imaging Protocol
1. Patient Preparation:
-
No specific dietary restrictions are generally required.[1]
-
For abdominal imaging, laxatives may be administered to reduce bowel activity, which can interfere with image interpretation.[9]
-
It is important to review the patient's recent medical history, as blood transfusions or gadolinium-enhanced MRI scans within 24 hours can affect Ga-67 biodistribution.[10]
2. Radiopharmaceutical Administration:
-
The standard radiopharmaceutical is this compound citrate.
-
The typical adult dose is 185 MBq (5 mCi), administered intravenously. For tumor imaging, doses up to 370 MBq (10 mCi) may be used.[7]
3. Imaging Acquisition:
-
Imaging is typically performed 24, 48, and sometimes 72 hours post-injection to allow for clearance of background activity and optimal target-to-background ratios.
-
A gamma camera equipped with a medium-energy collimator is used.[9]
-
Planar whole-body scans are standard, with Single Photon Emission Computed Tomography (SPECT) or SPECT/CT providing improved localization of uptake.[9]
Histopathological Correlation Protocol
1. Tissue Biopsy:
-
Following imaging, a biopsy of the suspected lesion identified on the this compound scan is performed. The method of biopsy (e.g., core needle, excisional) depends on the location and nature of the lesion.
2. Tissue Processing:
-
The collected tissue sample is fixed, typically in formalin, to preserve its structure.
-
The fixed tissue is then embedded in paraffin wax to allow for thin sectioning.
3. Staining:
-
Thin sections of the tissue are mounted on microscope slides and stained. The most common stain is Hematoxylin and Eosin (H&E), which provides basic morphological information.
-
Special stains or immunohistochemistry may be used to identify specific cell types (e.g., inflammatory cells, tumor cells) or markers of proliferation.
4. Microscopic Examination:
-
A pathologist examines the stained slides under a microscope.
-
The histopathological findings, such as the presence and type of inflammatory infiltrate or the characteristics of neoplastic cells, are correlated with the location and intensity of this compound uptake on the scintigraphy images.
Mandatory Visualization
This compound Uptake Signaling Pathway
References
- 1. auntminnie.com [auntminnie.com]
- 2. researchgate.net [researchgate.net]
- 3. Gallium 67 | PDF [slideshare.net]
- 4. This compound imaging in patients with dilated cardiomyopathy and biopsy-proven myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between this compound imaging and endomyocardial biopsy in children with severe dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. radiopaedia.org [radiopaedia.org]
- 9. This compound scintigraphy: a cornerstone in functional imaging of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound tumor scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gallium-67 SPECT and Gallium-68 PET for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nuclear medicine, the choice of radionuclide and imaging modality is paramount for accurate tumor detection, staging, and monitoring therapeutic response. This guide provides an in-depth, objective comparison of Gallium-67 (⁶⁷Ga) Single Photon Emission Computed Tomography (SPECT) and Gallium-68 (⁶⁸Ga) Positron Emission Tomography (PET) for tumor imaging. We will delve into their fundamental properties, mechanisms of action, and performance characteristics, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound SPECT | Gallium-68 PET |
| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) | Positron Emission Tomography (PET) |
| Radionuclide Half-life | 78.3 hours (3.26 days)[1][2][3] | 67.7 minutes[4][5] |
| Primary Emissions | Gamma rays (93, 185, 300 keV)[1][2] | Positrons (β+) leading to 511 keV annihilation photons[5] |
| Spatial Resolution | Lower (typically 10-15 mm) | Higher (typically 4-7 mm)[6] |
| Sensitivity | Lower | Higher[6][7] |
| Imaging Time Post-Injection | Delayed (24-72 hours)[1][3][8] | Rapid (typically 45-60 minutes)[9][10] |
| Patient Radiation Dose | Higher effective dose (e.g., ~20 mSv for 185 MBq)[2][11] | Lower radiation dose[7][12] |
| Common Radiopharmaceutical | ⁶⁷Ga-citrate[1][13][14] | ⁶⁸Ga-DOTA-peptides (e.g., DOTATATE, DOTATOC), ⁶⁸Ga-PSMA-11[4][5][7][15] |
| Mechanism of Uptake | Non-specific; binds to transferrin, lactoferrin; uptake in tumors, inflammation, and infection[1][3][13] | Highly specific; targets receptors overexpressed on tumor cells (e.g., SSTR, PSMA)[7][15][16] |
| Primary Clinical Applications | Historically lymphoma, now limited use for certain tumors and inflammation[1][17][18] | Neuroendocrine tumors (NETs), prostate cancer, and other receptor-positive tumors[5][7][16] |
Quantitative Performance Data
The superiority of ⁶⁸Ga-PET over ⁶⁷Ga-SPECT in tumor imaging is evident in its higher sensitivity and specificity. While direct comparative studies for tumor imaging are less common due to the shift in clinical practice, data from related applications and comparisons with other SPECT agents highlight the advantages of PET.
Table 1: Comparison of Diagnostic Performance in Neuroendocrine Tumors (NETs)
| Parameter | ⁶⁸Ga-DOTATATE/DOTATOC PET/CT | ¹¹¹In-pentetreotide SPECT/CT (A SPECT agent similar to ⁶⁷Ga in principle) |
| Sensitivity (Patient-based) | 90%[19] | 65%[19] |
| Specificity (Patient-based) | 80%[19] | 80%[19] |
| Lesions Detected | Significantly more lesions detected[6][19] | Fewer lesions detected[6][19] |
| Impact on Management | High, often leads to changes in patient management[20] | Lower |
| Tumor-to-Normal Ratios | Significantly higher[6] | Lower[6] |
Note: ¹¹¹In-pentetreotide is a somatostatin analog used with SPECT, providing a relevant comparison for receptor-targeted imaging performance.
Mechanisms of Cellular Uptake and Radiopharmaceutical Production
The fundamental difference in their application for tumor imaging lies in the specificity of the radiopharmaceuticals used.
This compound Citrate: The Iron Mimic
⁶⁷Ga, typically administered as gallium citrate, does not target a specific molecular marker. Its uptake mechanism is multifactorial and considered non-specific.[1][13] After intravenous injection, Ga³⁺ dissociates from citrate and binds to transferrin, an iron-transport protein in the plasma.[3][13] This ⁶⁷Ga-transferrin complex is then delivered to tissues. Tumors, often characterized by increased blood flow, vascular permeability, and a high number of transferrin receptors to support rapid cell division, show increased accumulation of ⁶⁷Ga.[13] It also accumulates in areas of inflammation and infection, a factor that can limit its specificity for cancer detection.[14][18]
Caption: Cellular uptake pathway for this compound citrate.
Gallium-68: The Targeted Approach
⁶⁸Ga's utility in modern oncology stems from its ability to be attached to specific targeting molecules using a chelator, most commonly DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[4][16] This allows for the creation of highly specific PET radiotracers.
-
⁶⁸Ga-DOTATATE: This agent targets somatostatin receptors (SSTRs), which are overexpressed in most well-differentiated neuroendocrine tumors (NETs).[7][16] The TATE portion of the molecule is a peptide analog of somatostatin.[16]
-
⁶⁸Ga-PSMA-11: This tracer targets the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[5][15]
This targeted approach results in high tumor-to-background ratios and allows for visualization of disease based on its molecular profile.
References
- 1. Gallium scan - Wikipedia [en.wikipedia.org]
- 2. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Gallium-68 DOTATATE Production with Automated PET Radiopharmaceutical Synthesis System: A Three Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Diagnostic Sensitivity and Quantitative Indices Between 68Ga-DOTATOC PET/CT and 111In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 8. What is the Difference Between a PET Scan and a Gallium Scan? — Radiology Associates of Ocala [raocala.com]
- 9. Video: A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 10. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.de]
- 11. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
- 12. ovid.com [ovid.com]
- 13. What is the mechanism of Gallium Citrate Ga-67? [synapse.patsnap.com]
- 14. This compound-citrate imaging in nuclear oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 68Ga-radiopharmaceuticals using both generator-derived and cyclotron-produced 68Ga as exemplified by [68Ga]Ga-PSMA-11 for prostate cancer PET imaging | Springer Nature Experiments [experiments.springernature.com]
- 16. radiopaedia.org [radiopaedia.org]
- 17. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Does gallium-citrate have yet another story to tell? Lessons relevant to the COVID-19 era - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diagnostic Efficiency of 68Ga-DOTATATE PET/CT as Compared to 99mTc-Octreotide SPECT/CT and Conventional Morphologic Modalities in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
Head-to-head comparison of Gallium-67 and Indium-111 for infection imaging
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance, experimental protocols, and mechanisms of action of Gallium-67 citrate and Indium-111 labeled leukocytes in the scintigraphic detection of infection.
This guide provides an objective, data-driven comparison of two seminal radiopharmaceuticals used in nuclear medicine for the diagnosis and localization of infection and inflammation: this compound (Ga-67) citrate and Indium-111 (In-111) labeled leukocytes. By presenting quantitative performance data, detailed experimental methodologies, and visual representations of their biological pathways and workflows, this document aims to equip researchers and clinicians with the necessary information to select the appropriate imaging agent for their specific preclinical or clinical needs.
Performance Data: A Quantitative Comparison
The diagnostic accuracy of Ga-67 citrate and In-111 labeled leukocytes varies depending on the clinical context, particularly the location and chronicity of the suspected infection. The following tables summarize key performance metrics from comparative studies.
Table 1: General Performance in Suspected Infection
| Parameter | This compound Citrate | Indium-111 Labeled Leukocytes | Key Findings & Citations |
| Sensitivity | 81% | 73% | In a prospective study of 32 patients with suspected occult sepsis, Ga-67 showed higher sensitivity.[1] |
| Specificity | Lower (relative) | Higher (relative) | In-111 labeled leukocytes generally exhibit higher specificity for infection over inflammation compared to Ga-67. |
| False Positives | 9% | 2.5% | The same study on occult sepsis demonstrated a lower false-positive rate for In-111 leukocytes.[1] |
| False Negatives | 19% (in acute infections <1 week) | 27% (in chronic infections >2 weeks) | Ga-67 performs better in chronic infections, while In-111 is superior for acute infections.[1][2] |
Table 2: Performance in Musculoskeletal Infections (Osteomyelitis)
| Parameter | This compound Citrate | Indium-111 Labeled Leukocytes | Key Findings & Citations |
| Sensitivity | 80% | 80% - 100% | In chronic bone infections, both showed 80% sensitivity.[3] For diabetic foot osteomyelitis, In-111 sensitivity was 100%.[4] |
| Specificity | 83% | 75% - 80% | For chronic bone infections, Ga-67 had slightly higher specificity.[3] For diabetic foot, In-111 specificity was 70% (80% with concurrent bone scan).[4] |
| Accuracy | 39% (fracture nonunion) | 88% - 91% (fracture nonunion/diabetic foot) | In-111 demonstrated significantly higher accuracy in complex osteomyelitis cases.[4][5] |
| Spinal Osteomyelitis | Preferred Agent | Low Sensitivity | Ga-67 is considered the radionuclide of choice for suspected spinal osteomyelitis, where In-111 leukocytes have shown limited utility.[6][7] |
Table 3: Radiopharmaceutical Properties and Dosimetry
| Property | This compound Citrate | Indium-111 Oxine Labeled Leukocytes |
| Physical Half-life | ~78 hours[8] | ~67 hours |
| Principal Photon Energies | 93, 184, 296, 388 keV[8] | 173, 247 keV |
| Typical Adult Dose | 150–220 MBq (4–6 mCi)[9] | 10–18.5 MBq (0.3-0.5 mCi)[10] |
| Critical Organ (Highest Radiation Dose) | Lower Large Intestine Wall[8] | Spleen[11] |
| Estimated Effective Dose (Adult) | ~10.7-12.2 mSv (for 185 MBq)[12] | Varies; whole-body dose is lower than Ga-67 per study. |
Mechanisms of Uptake
The distinct biological mechanisms by which Ga-67 and In-111 leukocytes accumulate at sites of infection are fundamental to understanding their respective clinical utilities.
This compound Citrate
This compound's localization is multifactorial and not specific to infection, as it also accumulates in tumors and sites of sterile inflammation. After intravenous injection, Ga-67 binds to transferrin in the plasma, acting as an iron analog. Its uptake at infectious foci is driven by:
-
Increased Vascular Permeability: Leaky capillaries at the site of inflammation allow the Ga-67-transferrin complex to enter the extravascular space.
-
Lactoferrin Binding: Neutrophils release lactoferrin, an iron-binding protein, which has a high affinity for Ga-67.
-
Direct Bacterial Uptake: Bacteria produce siderophores, which are iron-chelating compounds that readily bind Ga-67 and facilitate its transport into the microorganism.[7]
-
Leukocyte Transport: Ga-67 can be incorporated into leukocytes, which then migrate to the site of infection.[7]
Indium-111 Labeled Leukocytes
The mechanism for In-111 labeled leukocytes is more direct and specific to the host's inflammatory response. Autologous white blood cells (WBCs), predominantly neutrophils, are isolated from the patient's blood, labeled in vitro with In-111 oxine, and then re-injected. The radiolabeled cells retain their physiological function and migrate to sites of infection via chemotaxis—the directed movement of cells in response to chemical signals (chemoattractants) released by bacteria and damaged tissues. This process makes In-111 leukocyte imaging a highly specific marker for active infection.
Experimental Protocols
Adherence to standardized protocols is critical for ensuring the quality and reproducibility of imaging results.
This compound Citrate Scintigraphy Protocol
-
Patient Preparation: Bowel preparation with laxatives or enemas is often recommended to reduce physiologic bowel activity, which can interfere with the interpretation of abdominal and pelvic images.[9] Certain medications and recent procedures (e.g., blood transfusions, gadolinium-enhanced MRI) should be documented as they can alter Ga-67 biodistribution.[13]
-
Radiopharmaceutical Administration: An activity of 150–220 MBq (4–6 mCi) of Ga-67 citrate is administered intravenously to an adult.[9]
-
Imaging Acquisition:
-
Timing: Imaging is typically performed 24 to 72 hours post-injection to allow for background clearance and target accumulation.[9] Earlier imaging (e.g., 6 hours) may be useful in specific cases like suspected Pneumocystis jiroveci pneumonia.
-
Instrumentation: A large-field-of-view gamma camera with a medium-energy collimator is required.
-
Energy Windows: Dual or triple energy windows are centered on the principal photopeaks of Ga-67 (e.g., 93, 184, and 296 keV).[9]
-
Views: Whole-body planar images (anterior and posterior) are standard. Single-photon emission computed tomography (SPECT) or SPECT/CT may be performed for better localization of abnormal uptake.
-
Indium-111 Labeled Leukocyte Scintigraphy Protocol
This procedure is more complex, involving the handling of blood products under sterile conditions.
-
Blood Collection and Cell Separation:
-
Approximately 50 mL of whole blood is drawn from the patient into a syringe containing an anticoagulant (e.g., acid citrate dextrose).
-
Leukocytes are separated from red blood cells and platelets through techniques such as gravity sedimentation (using agents like hydroxyethyl starch) and differential centrifugation.[14]
-
-
Leukocyte Labeling (In Vitro):
-
The isolated leukocyte pellet is incubated with a sterile, pyrogen-free solution of In-111 oxine (typically ~20 MBq) at room temperature for approximately 10-15 minutes.[10]
-
The In-111 oxine complex is lipid-soluble and passively diffuses across the cell membrane, where the In-111 becomes bound to intracellular components.
-
After incubation, the cells are washed to remove unbound In-111.[10]
-
-
Quality Control: Labeling efficiency (typically 70-90%) is calculated. A sample may be checked for cell viability.
-
Re-injection and Imaging:
-
The labeled leukocyte suspension (final activity 10–18.5 MBq) is slowly re-injected intravenously into the patient.[10]
-
Timing: Imaging is typically performed 18-24 hours post-injection.[15]
-
Instrumentation: A gamma camera with a medium-energy collimator is used.
-
Energy Windows: Two energy windows are centered on the 173 keV and 247 keV photopeaks of In-111.[16]
-
Views: Planar images of the area of interest or whole-body scans are acquired. SPECT/CT is highly valuable for precise anatomic localization.
-
References
- 1. Comparisons of scintigraphy with In-111 leukocytes and Ga-67 in the diagnosis of occult sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMAGING OF INFECTION: A CORRELATIVE AND ALGORITHMIC APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. Prospective study of bone, indium-111-labeled white blood cell, and this compound scanning for the evaluation of osteomyelitis in the diabetic foot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
- 6. Role of nuclear medicine imaging in evaluation of orthopedic infections, current concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scintigraphic Diagnosis of Inflammation and Infection | Radiology Key [radiologykey.com]
- 8. Procedure guideline for gallium scintigraphy in inflammation - ProQuest [proquest.com]
- 9. snmmi.org [snmmi.org]
- 10. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indium-111-labeled white blood cells: dosimetry in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of effective dose for a patient under Ga-67 nuclear examination using TLD, water phantom and a simplified model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Medicine Infection Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. radiology.wisc.edu [radiology.wisc.edu]
- 16. greenkid.idv.tw [greenkid.idv.tw]
A Comparative Guide: Gallium-67 Scintigraphy versus FDG-PET for Lymphoma Staging and Restaging
For decades, Gallium-67 (Ga-67) scintigraphy was a primary tool in the functional imaging of lymphoma. However, the advent of 18F-fluorodeoxyglucose positron emission tomography (FDG-PET), particularly when combined with computed tomography (PET/CT), has revolutionized the management of lymphoma patients. This guide provides a detailed comparison of these two imaging modalities for lymphoma staging and restaging, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Overview of Imaging Modalities
This compound Scintigraphy is a nuclear medicine imaging technique that utilizes the radionuclide this compound. The uptake of Ga-67 is linked to several factors, including transferrin receptor expression on tumor cells, which is often increased in lymphomas.[1] It has been a valuable tool for assessing tumor viability, especially in differentiating viable tumor from fibrotic tissue after treatment.[2]
FDG-PET is a functional imaging modality that uses a glucose analog, 18F-fluorodeoxyglucose (FDG), to visualize metabolic activity. Cancer cells, including most lymphoma subtypes, exhibit increased glucose metabolism and therefore show high uptake of FDG. This allows for sensitive detection of malignant tissue.[3] FDG-PET is now considered the standard of care for staging and response assessment in most FDG-avid lymphomas.[4][5]
Quantitative Performance Data
The superiority of FDG-PET over this compound scintigraphy in terms of diagnostic accuracy for lymphoma has been demonstrated in numerous studies.
Staging of Lymphoma
For the initial staging of newly diagnosed lymphoma, FDG-PET has shown higher sensitivity in detecting nodal and extranodal sites of disease compared to Ga-67 scintigraphy.[6][7] In one study, FDG-PET detected 120 lesion sites for staging, while Ga-67 scintigraphy detected only 68 (56.7%) of those lesions.[8] Another study in pediatric lymphoma found FDG-PET to have a sensitivity of 94% for Hodgkin lymphoma (HL) and 90% for non-Hodgkin lymphoma (NHL), with specificities of 100% and 88% respectively, outperforming Ga-67 scanning.[9]
| Staging Performance | FDG-PET | This compound Scintigraphy | Reference |
| Sensitivity (Patient-based) | 96.0% | 72.0% | [6] |
| Lesion Detection Rate (Staging) | Detected 120 lesions | Detected 68 lesions (56.7%) | [8] |
| Pediatric HL Sensitivity | 94% | Not specified in direct comparison | [9] |
| Pediatric HL Specificity | 100% | Not specified in direct comparison | [9] |
| Pediatric NHL Sensitivity | 90% | Not specified in direct comparison | [9] |
| Pediatric NHL Specificity | 88% | Not specified in direct comparison | [9] |
Restaging and Recurrence Detection
In the context of restaging after therapy and detecting recurrence, the performance gap between the two modalities widens further. FDG-PET is significantly more sensitive in identifying residual or recurrent disease.[8] A comparative study on restaging for relapse found that FDG-PET detected 110 lesions, whereas Ga-67 scintigraphy detected only 17 (15.5%).[8] FDG-PET is particularly useful in distinguishing between active tumor and scar tissue in residual masses seen on CT after treatment.[2][10]
| Restaging/Recurrence Performance | FDG-PET | This compound Scintigraphy | Reference |
| Lesion Detection Rate (Relapse) | Detected 110 lesions | Detected 17 lesions (15.5%) | [8] |
| Accuracy (Patient-based) | 83% | 63% | [11] |
| Accuracy (Site-based) | 87% | 33% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate application and interpretation of these imaging techniques.
This compound Scintigraphy Protocol
The protocol for this compound scintigraphy involves a longer waiting period between injection and imaging compared to FDG-PET.
| Step | Procedure | Details | Reference |
| Patient Preparation | Bowel preparation may be required to reduce physiological bowel uptake. Patients should discontinue cytotoxic chemotherapy for at least 3 weeks prior to the scan. | Dulcolax and Magnesium Citrate may be suggested. | [12][13] |
| Radiopharmaceutical | This compound Citrate | Typical adult dose is 370 MBq (10 mCi) administered intravenously. | [12][14] |
| Injection to Imaging Time | 72 to 96 hours post-injection. | Imaging for tumors is typically delayed to allow for background clearance. | [12][15] |
| Imaging Acquisition | Planar whole-body imaging and/or Single Photon Emission Computed Tomography (SPECT). | Anterior and posterior planar views are acquired. SPECT or SPECT/CT may be performed over specific areas of interest like the chest and abdomen. | [12][15] |
FDG-PET/CT Protocol
The FDG-PET/CT protocol is generally faster and has become more standardized.[3]
| Step | Procedure | Details | Reference |
| Patient Preparation | Fasting for at least 6 hours is required to ensure low blood glucose and insulin levels. | Patients are advised to rest and avoid strenuous activity before and after injection to prevent muscle uptake of FDG. | [3] |
| Radiopharmaceutical | 18F-Fluorodeoxyglucose (FDG) | Dose is typically weight-based, for example, 0.21mg/Kg. | [16] |
| Injection to Imaging Time | Approximately 60 minutes post-injection. | This "uptake phase" allows for the distribution and accumulation of FDG in tissues. | [17] |
| Imaging Acquisition | PET/CT scan. | A low-dose CT scan is first performed for attenuation correction and anatomical localization, followed by the PET emission scan. | [3] |
Visualizing the Processes
Experimental Workflow for Lymphoma Imaging
Caption: Workflow for lymphoma imaging with this compound Scintigraphy and FDG-PET/CT.
Logical Comparison of Imaging Modalities
Caption: FDG-PET demonstrates superiority over this compound in key performance metrics for lymphoma.
Conclusion
The evidence strongly supports the use of FDG-PET/CT over this compound scintigraphy for both the initial staging and subsequent restaging of the majority of lymphoma subtypes. FDG-PET/CT offers significantly higher sensitivity and accuracy in detecting disease, which can lead to more appropriate treatment planning and better prediction of patient outcomes.[6][8][18] While this compound scintigraphy was historically important, its role in lymphoma imaging has been largely superseded by the superior performance and more efficient workflow of FDG-PET/CT.[2] Current clinical guidelines recommend FDG-PET/CT as the standard imaging modality for FDG-avid lymphomas.[4]
References
- 1. Mechanism involved in this compound (Ga-67) uptake by human lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound scintigraphy: a cornerstone in functional imaging of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear Medicine PET/CT Lymphomas Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. FDG-PET/CT in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 18F-fluoro-2-deoxyglucose positron emission tomography and this compound citrate scintigraphy for detecting malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDG-PET is superior to gallium scintigraphy in staging and more sensitive in the follow-up of patients with de novo Hodgkin lymphoma: a blinded comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Underperformance of this compound scan is greater in relapse than in initial staging, compared with FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of (18)F Flurodeoxyglucose PET with Ga-67 scintigraphy and conventional imaging modalities in pediatric lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDG PET/CT versus CT, MR imaging, and 67Ga scintigraphy in the posttherapy evaluation of malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. radiology.wisc.edu [radiology.wisc.edu]
- 13. nuclearmed.org [nuclearmed.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. pubs.rsna.org [pubs.rsna.org]
Advantages of Gallium-67 over other radionuclides for specific applications
For decades, Gallium-67 (⁶⁷Ga) has been a cornerstone in nuclear medicine, particularly for imaging tumors and inflammatory processes. While newer agents and imaging modalities have emerged, ⁶⁷Ga retains specific advantages in certain clinical scenarios. This guide provides an objective comparison of ⁶⁷Ga with other radionuclides, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate imaging agent for their needs.
Key Advantages of this compound
This compound's unique physical and biological properties offer distinct benefits in specific applications:
-
Optimal Half-Life for Biological Processes: With a physical half-life of 78.3 hours, ⁶⁷Ga is well-suited for imaging processes that occur over several days, such as the gradual accumulation of radiotracer in tumors or chronic inflammatory sites.[1] This extended imaging window allows for delayed scanning, which can significantly improve the target-to-background ratio by allowing for the clearance of the radiopharmaceutical from non-target tissues.
-
Established Radiochemistry: The radiochemistry of gallium is well-understood, largely due to the widespread use of Gallium-68 (⁶⁸Ga) in PET imaging. This extensive knowledge base facilitates the development and synthesis of ⁶⁷Ga-labeled compounds.
-
Cost-Effectiveness and Availability: Compared to some newer, more specialized radionuclides, ⁶⁷Ga is relatively inexpensive and widely available, making it a practical option for many institutions.
-
Superiority in Specific Infections: For certain conditions, such as spinal osteomyelitis, ⁶⁷Ga scintigraphy is considered superior to imaging with labeled white blood cells (WBCs).[2]
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to other radionuclides for key applications.
Infection and Inflammation Imaging
Table 1: Comparison of Radionuclides for Diagnosing Occult Sepsis
| Radionuclide | Sensitivity | Specificity | Accuracy | Key Findings |
| This compound | 81%[3] | 91% (site-based)[3] | - | More sensitive for chronic infections (>2 weeks duration).[3][4] |
| Indium-111 Labeled Leukocytes | 73%[3] | 97.5% (site-based)[3] | - | More effective for acute infections (<1 week duration).[3][4] |
Table 2: Comparison of Radionuclides for Diagnosing Bone and Joint Infections
| Radionuclide | Sensitivity | Specificity | Accuracy | Application |
| This compound Citrate | 94.1%[5] | 93%[5] | 93.5%[5] | Acute Bone & Joint Infections |
| Technetium-99m(V)-DMSA | 100%[5] | 93%[5] | 96.8%[5] | Acute Bone & Joint Infections |
| This compound/Technetium-99m-MDP | - | - | 39%[6] | Osteomyelitis at Fracture Nonunion Sites |
| Indium-111-WBC/Technetium-99m-MDP | 84% | 97% | 88%[6] | Osteomyelitis at Fracture Nonunion Sites |
Table 3: Diagnostic Yield in Fever of Unknown Origin (FUO)
| Imaging Modality | Diagnostic Yield (95% CI) |
| This compound Citrate Scintigraphy | 35% (25%–46%)[7] |
| Labeled Leukocyte Scintigraphy | 20% (14%–28%)[7] |
| ¹⁸F-FDG PET/CT | 58% (51%–64%)[7] |
Tumor Imaging
Table 4: Comparison of Radionuclides for Malignant Lymphoma Detection
| Radionuclide/Modality | Sensitivity | Specificity | Accuracy | Key Findings |
| This compound Scintigraphy | 72%[8] | - | 63% (patient-based)[9] | Inferior to FDG-PET for initial staging.[9][10][11] |
| ¹⁸F-FDG PET | 96%[8] | - | 83% (patient-based)[9] | Significantly more accurate in defining active disease.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for key imaging procedures.
This compound Citrate Scintigraphy for Infection/Inflammation
-
Radiopharmaceutical and Dose:
-
Patient Preparation:
-
Bowel preparation with laxatives or enemas is often recommended to reduce colonic uptake, which can interfere with abdominal imaging.[13]
-
-
Imaging Acquisition:
-
A gamma camera equipped with a medium-energy collimator is used.[2]
-
Multiple energy peaks of ⁶⁷Ga are utilized (typically 93, 184, and 296 keV).[1][14]
-
Imaging is typically performed at 24, 48, and sometimes 72 hours post-injection to allow for optimal target-to-background contrast.[1][15]
-
Planar whole-body scans and/or SPECT (Single Photon Emission Computed Tomography) of specific regions of interest are acquired.[15] SPECT/CT can provide more precise anatomical localization.[16][17]
-
Indium-111 Labeled Leukocyte Scintigraphy
-
Cell Labeling:
-
Dose and Administration:
-
The labeled leukocytes are administered intravenously. The typical adult dose is 10–18.5 MBq.[20]
-
-
Imaging Acquisition:
Technetium-99m-HMPAO Labeled Leukocyte Scintigraphy
-
Cell Labeling:
-
The process is similar to that for ¹¹¹In-leukocyte labeling, involving the separation and incubation of leukocytes with ⁹⁹mTc-hexamethylpropyleneamineoxime (HMPAO).[23]
-
-
Dose and Administration:
-
The usual administered activity for adults is 185–370 MBq (5–10 mCi).[18]
-
-
Imaging Acquisition:
-
Imaging is performed earlier than with ¹¹¹In-WBCs, typically at 1 and 4 hours post-injection, with delayed imaging up to 24 hours if necessary.[21]
-
A gamma camera with a low-energy, high-resolution collimator is used, centered on the 140 keV photopeak of ⁹⁹mTc.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the biological pathways and experimental workflows associated with this compound imaging.
Caption: Mechanism of this compound uptake in tumors and inflammatory sites.
Caption: General experimental workflow for this compound scintigraphy.
Conclusion
While this compound has been surpassed by other radionuclides like ¹⁸F-FDG in certain applications such as lymphoma staging, it remains a valuable and often advantageous imaging agent in specific clinical contexts. Its long half-life, favorable radiochemistry, and proven efficacy in conditions like spinal osteomyelitis and in the workup of fever of unknown origin (when PET/CT is unavailable) ensure its continued relevance in nuclear medicine. The choice of radiopharmaceutical should always be guided by the specific clinical question, the availability of technology, and a thorough understanding of the comparative performance data.
References
- 1. youtube.com [youtube.com]
- 2. Scintigraphic Diagnosis of Inflammation and Infection | Radiology Key [radiologykey.com]
- 3. Comparisons of scintigraphy with In-111 leukocytes and Ga-67 in the diagnosis of occult sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Diagnostic efficacy of technetium-99m pentavalent-dimercapto succinic acid versus this compound citrate, imaging in patients with highly suspected acute bone and joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajronline.org [ajronline.org]
- 7. Nuclear Medicine Imaging Tools in Fever of Unknown Origin: Time for a Revisit and Appropriate Use Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 18F-fluoro-2-deoxyglucose positron emission tomography and this compound citrate scintigraphy for detecting malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. tandfonline.com [tandfonline.com]
- 11. FDG-PET is superior to gallium scintigraphy in staging and more sensitive in the follow-up of patients with de novo Hodgkin lymphoma: a blinded comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snmmi.org [snmmi.org]
- 13. radiology.wisc.edu [radiology.wisc.edu]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. radiology.unm.edu [radiology.unm.edu]
- 16. Gallium citrate-67 single-photon emission computed tomography/computed tomography for localizing the foci of classic fever and inflammation of unknown origin: A retrospective study of diagnostic yield - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 67-Gallium SPECT/CT in febrile syndromes of unknown origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ref.mcbradiology.com [ref.mcbradiology.com]
- 19. radiopaedia.org [radiopaedia.org]
- 20. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medfordradiology.com [medfordradiology.com]
- 22. radiology.wisc.edu [radiology.wisc.edu]
- 23. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
A Comparative Guide to Gallium-67 Imaging and Anatomical Modalities (MRI & CT)
In the landscape of medical imaging, the convergence of functional and anatomical techniques provides a powerful diagnostic arsenal for researchers, scientists, and drug development professionals. This guide offers a comprehensive comparison of Gallium-67 (Ga-67) scintigraphy, a functional imaging modality, with Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), which provide anatomical detail. The cross-validation of these techniques is crucial for accurate disease staging, monitoring treatment response, and elucidating biological pathways.
Quantitative Performance Analysis
The diagnostic accuracy of an imaging modality is paramount. The following tables summarize the performance metrics of Ga-67 imaging in comparison to MRI and CT in various clinical contexts, primarily focusing on lymphoma and infection, where Ga-67 has historically been most utilized.
Table 1: Performance in Mediastinal Hodgkin's Lymphoma Evaluation
| Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Accuracy | Reference |
| This compound Scan | 85.7% | 100% | 100% | Not Reported | [1] |
| MRI | 92.8% | 80.6% | 68.4% | Not Reported | [1] |
| This compound Scan | 50.0% | 88.5% | 40.0% | 83.3% | [2] |
| MRI | 75.0% | 96.2% | 75.0% | 93.3% | [2] |
| This compound Scan (at restaging) | Lower than CT and MR (90%) | Superior to CT, equivalent to MR (98%) | Not Reported | Not Reported | [3][4] |
| CT (at restaging) | Higher than Ga-67 (96%) | Lower than Ga-67 and MR (45%) | Not Reported | Not Reported | [3][4] |
| MRI (at restaging) | Highest (100%) | High (92%) | Not Reported | Not Reported | [3][4] |
Table 2: Performance in Infection Imaging
| Modality | Sensitivity | Specificity | Accuracy | Reference |
| This compound Citrate Scintigraphy | 81% | 79% | Not Reported | [5] |
| Gallium-68 Citrate PET-CT | 69% | 67% | Not Reported | [5] |
| This compound Scan (Lymphoma Assessment) | 80% | 88% | Not Reported | [6] |
| This compound Scan (Infection Assessment) | 80% | 100% | Not Reported | [6] |
Table 3: Performance in Head and Neck Tumor Differentiation
| Modality | Mean Accuracy (before Ga-67) | Mean Accuracy (after Ga-67) | Reference |
| CT and/or MRI | 70.7% | 83.3% | [7] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental data. The following are generalized protocols for this compound scintigraphy, MRI, and CT based on common clinical practices for lymphoma and infection imaging.
This compound Scintigraphy Protocol
-
Dosage: For adults, typically 5 mCi (185 MBq) for infection imaging and up to 10 mCi (370 MBq) for tumor imaging, administered via intravenous injection.[8]
-
Patient Preparation: A mild laxative may be prescribed to reduce bowel activity, which can interfere with image interpretation.[8]
-
Imaging Timeline:
-
Instrumentation: A dual-head rotating gamma camera with a medium-energy collimator is preferred.[8] Energy windows are centered at approximately 93, 185, and 300 keV.[8]
-
Image Acquisition:
MRI Protocol for Lymphoma and Infection
-
Patient Preparation: Patients should remove all metallic objects. A consent form is required, and for contrast-enhanced scans, renal function (GFR) should be assessed.[12]
-
Positioning: The patient is positioned supine, head-first for head and neck studies, within the appropriate coil (e.g., head coil, body coil).[12]
-
Core Sequences:
-
T1-weighted images: Provide excellent anatomical detail.
-
T2-weighted images: Sensitive for detecting edema and fluid, which are often associated with inflammation and malignancy. High signal intensity on T2-weighted images can be indicative of active disease.[2]
-
Diffusion-Weighted Imaging (DWI): Measures the random motion of water molecules and is highly sensitive for detecting cellular tumors and abscesses, which appear as areas of restricted diffusion.[13]
-
Post-Contrast T1-weighted images (with Gadolinium): Areas of inflammation or viable tumor typically show enhancement after the administration of a gadolinium-based contrast agent.
-
-
Advanced Techniques (for infection):
CT Protocol for Lymphoma Staging
-
Patient Preparation: Patients may be given oral contrast to opacify the bowel. Intravenous iodinated contrast is typically administered.[14]
-
Scanning Technique: Modern staging is performed on multidetector-row CT scanners.[14] The scan typically covers the area from the neck to the pelvis.
-
Image Interpretation:
-
Nodal involvement is primarily determined by size criteria, with a short-axis diameter greater than 10 mm generally considered positive.[14]
-
CT provides excellent anatomical detail of nodal and extranodal disease.[14] However, it cannot reliably distinguish between active tumor and residual fibrotic tissue after treatment.[1][15]
-
-
Staging Systems: The Lugano classification, which incorporates findings from both CT and PET-CT, is the current standard for staging and response assessment in lymphoma.[16][17][18]
Visualization of Methodologies and Logical Relationships
To better illustrate the interplay between these imaging modalities, the following diagrams, created using the DOT language, depict the experimental workflow and the logical framework for their application.
References
- 1. Current role of gallium scan and magnetic resonance imaging in the management of mediastinal Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of magnetic resonance imaging and (67)gallium scintigraphy in the evaluation of posttherapeutic residual mediastinal mass in the patients with Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of gallium scan, computed tomography, and magnetic resonance in patients with mediastinal Hodgkin's disease [iris.hunimed.eu]
- 4. Comparison of gallium scan, computed tomography, and magnetic resonance in patients with mediastinal Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Scintigraphy in the Era of Positron Emission Tomography and Computed Tomography: Tertiary centre experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does supplementation of CT and MRI with this compound SPECT improve the differentiation between benign and malignant tumors of the head and neck? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.ausrad.com [apps.ausrad.com]
- 9. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. radiology.unm.edu [radiology.unm.edu]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. mrimaster.com [mrimaster.com]
- 13. radiopaedia.org [radiopaedia.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Monitoring bulky mediastinal disease with this compound, CT-scan and magnetic resonance imaging in Hodgkin's disease and high-grade non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
- 17. pubs.rsna.org [pubs.rsna.org]
- 18. radiopaedia.org [radiopaedia.org]
A Comparative Guide to Gallium-67 Chelators for Radiolabeling Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical determinant in the development of Gallium-67 (⁶⁷Ga) based radiopharmaceuticals. The chelator's properties directly influence the radiolabeling efficiency, the stability of the final product, and its in vivo performance. This guide provides a comparative analysis of commonly used chelators for ⁶⁷Ga, supported by experimental data to aid in the selection of the optimal chelator for your research and development needs.
This compound, a gamma-emitting radionuclide with a half-life of 78.3 hours, is utilized for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] The stable coordination of ⁶⁷Ga³⁺ is paramount for the successful application of these imaging agents. Bifunctional chelators (BFCs) are employed, which possess a strong metal-binding site and a reactive functional group for covalent attachment to a targeting biomolecule, such as a peptide or antibody.[3]
This comparison focuses on several key classes of chelators: macrocyclic chelators like DOTA and NOTA, and acyclic chelators such as HBED, Desferrioxamine (DFO), and Tris(hydroxypyridinone) (THP).
Comparative Performance of this compound Chelators
The choice of chelator significantly impacts the radiolabeling process and the stability of the resulting ⁶⁷Ga-complex. Key performance indicators include radiochemical yield (RCY), the conditions required for labeling (temperature and pH), and the stability of the complex in the presence of competing metals or biological molecules.
| Chelator | Type | Typical Radiolabeling Conditions | Radiochemical Yield (RCY) | Stability (log K) | Key Advantages | Key Disadvantages |
| DOTA | Macrocyclic | 90-95°C, pH 3.5-5.5 | >95% (at high temp) | ~21.3 | Versatile for theranostics (can chelate therapeutic radiometals), good in vivo properties with certain vectors.[1] | Requires heating, which can be detrimental to sensitive biomolecules; lower thermodynamic stability with Ga³⁺ compared to NOTA.[1][2] |
| NOTA | Macrocyclic | Room Temperature, pH 4.0-5.5 | >95% | ~31.0 | High thermodynamic stability, mild reaction conditions, excellent in vivo stability.[2] | May exhibit higher kidney uptake compared to DOTA conjugates in some cases.[4] |
| HBED | Acyclic | Room Temperature, near-neutral pH | Near-quantitative | High | Rapid labeling at room temperature, used in clinically relevant agents (e.g., PSMA-11).[5][6] | Can exhibit complex speciation in solution.[5] |
| DFO | Acyclic | Room Temperature, near-neutral pH | Near-quantitative at low concentrations | ~29.7 | Excellent chelator at near-neutral pH and room temperature, high stability constant.[2][5] | Lower stability compared to NOTA. |
| THP | Acyclic | Room Temperature, pH > 5 | Near-quantitative at very low concentrations | High | Very effective at near-neutral pH and room temperature, ideal for kit-based preparations.[5] | Newer class of chelators, less historical data compared to DOTA/NOTA. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible radiolabeling of biomolecules. Below are generalized protocols for key experiments.
1. Radiolabeling of a Peptide with ⁶⁷Ga using DOTA
-
Materials: DOTA-conjugated peptide, ⁶⁷GaCl₃ in 0.04 M HCl, Sodium acetate buffer (2.5 M), Metal-free water, Heating block, Radio-TLC or HPLC system.
-
Procedure:
-
To a sterile, metal-free microcentrifuge tube, add 10-20 µg of the DOTA-conjugated peptide.
-
Add 100-200 µL of 2.5 M sodium acetate buffer to adjust the pH to 3.5-4.0.
-
Add 50-100 MBq of ⁶⁷GaCl₃ solution to the tube.
-
Vortex the reaction mixture gently.
-
Incubate the mixture at 95°C for 15-20 minutes.[7]
-
Allow the reaction to cool to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
2. Radiolabeling of an Antibody with ⁶⁷Ga using NOTA
-
Materials: NOTA-conjugated antibody, ⁶⁷Ga-citrate, HEPES buffer (0.4 M), Metal-free water, HPLC system.
-
Procedure:
-
Dissolve the NOTA-conjugated antibody in 0.4 M HEPES buffer (pH 4.0) to a concentration of 2 mM.
-
In a sterile, metal-free microcentrifuge tube, add 25 µL of the antibody solution.
-
Add 50 µL of ⁶⁷Ga-citrate solution (e.g., 74 MBq/mL).[8]
-
The reaction can proceed at room temperature for 30-60 minutes.[9] For some conjugates, gentle heating at 37°C may improve efficiency.
-
Purify the labeled antibody using size-exclusion chromatography or HPLC.
-
Assess the radiochemical purity by radio-HPLC.
-
3. In Vitro Stability Assay
-
Materials: ⁶⁷Ga-labeled conjugate, Phosphate-buffered saline (PBS), Human or mouse serum.
-
Procedure:
-
Incubate the purified ⁶⁷Ga-labeled conjugate in PBS and in serum at 37°C.
-
At various time points (e.g., 1h, 4h, 24h), take an aliquot of the mixture.
-
Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus dissociated ⁶⁷Ga.[8]
-
Visualizing Experimental Workflows
Understanding the sequence of steps in a radiolabeling procedure is crucial for successful execution. The following diagrams, generated using Graphviz, illustrate the typical workflows for radiolabeling with different types of chelators.
Conclusion
The selection of a chelator for ⁶⁷Ga radiolabeling is a multifaceted decision that depends on the nature of the targeting biomolecule, the desired labeling conditions, and the required in vivo stability. Macrocyclic chelators like NOTA offer superior thermodynamic stability and allow for mild, room-temperature labeling, making them ideal for sensitive biomolecules.[2] DOTA, while requiring more stringent heating conditions, remains a valuable tool, particularly in theranostic applications where the same chelator can be used for both diagnosis with ⁶⁷Ga and therapy with other radiometals.[1] Acyclic chelators such as HBED, DFO, and THP provide the advantage of rapid, room-temperature labeling at near-neutral pH, which is highly beneficial for kit-based preparations and for use with pH-sensitive biomolecules.[5]
Ultimately, the optimal chelator must be empirically determined for each new radiopharmaceutical construct, taking into account the specific requirements of the application. This guide provides a foundational understanding of the comparative performance of common ⁶⁷Ga chelators to inform this critical decision-making process.
References
- 1. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60304K [pubs.rsc.org]
- 2. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Radiogallium-Labeled Cationic Amphiphilic Peptides as Tumor Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Methods for the Site-Specific Radiolabeling of Targeting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Diagnostic Accuracy of Gallium-67 Scintigraphy in Specific Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-67 (Ga-67) citrate scintigraphy, a functional imaging modality, has historically played a significant role in the diagnosis and management of various pathologies characterized by inflammation or neoplastic cell proliferation. This guide provides a comprehensive evaluation of the diagnostic accuracy of Ga-67 scintigraphy in three key clinical scenarios: lymphoma, sarcoidosis, and fever of unknown origin (FUO). We present a comparative analysis with alternative imaging techniques, supported by quantitative data from experimental studies, and detail the methodologies employed. This objective overview is intended to inform researchers, scientists, and drug development professionals on the utility and limitations of this compound in these specific disease contexts.
Mechanism of this compound Uptake
This compound's localization in tumors and inflammatory sites is a multifactorial process. As a ferric iron (Fe3+) analog, Ga-67 binds to transferrin in the plasma.[1] This Ga-67-transferrin complex is then transported to tissues with increased blood flow and capillary permeability, characteristic of both tumors and areas of inflammation.[1][2] The uptake is further facilitated by the presence of transferrin receptors on the surface of tumor cells and inflammatory cells.[3] Additionally, Ga-67 can bind to lactoferrin, which is present in high concentrations at sites of infection and inflammation, and to ferritin.[1][2] The accumulation of Ga-67 is therefore dependent on adequate blood supply and the presence of these binding proteins and receptors.[2]
Diagnostic Accuracy of this compound Scintigraphy
The diagnostic performance of this compound scintigraphy varies depending on the disease, the specific subtype, and the imaging technique employed (planar versus single-photon emission computed tomography - SPECT).
Lymphoma
This compound scintigraphy has been extensively used in the management of lymphoma, particularly for staging, assessing treatment response, and detecting recurrence.[4] Its overall sensitivity for detecting Hodgkin's disease is approximately 90%.[5] However, its avidity in non-Hodgkin's lymphoma (NHL) can be variable, with lower sensitivity in low-grade lymphomas.[6]
Data Presentation: Diagnostic Accuracy in Lymphoma
| Imaging Modality | Sensitivity | Specificity | Notes |
| Ga-67 Planar Scintigraphy | 63% - 78%[7][8] | 96% - 97%[7] | Sensitivity is lower, especially in the abdomen.[9] |
| Ga-67 SPECT | 85% - 96%[7][8][10][11] | 98% - 100%[7][10][11] | SPECT significantly improves sensitivity compared to planar imaging.[7][8][10][11] |
| 18F-FDG PET/CT | ~100%[12] | Superior to Ga-67[13][14] | Considered the gold standard for imaging most types of lymphoma.[12] |
| Thallium-201 (for low-grade lymphoma) | 100% (patient & site)[15] | Demonstrates greater avidity in low-grade lymphoma compared to Ga-67.[15] |
Experimental Protocol: this compound Scintigraphy for Lymphoma
A typical protocol for Ga-67 scintigraphy in the evaluation of lymphoma is as follows:
-
Patient Preparation: Bowel preparation with laxatives may be recommended to reduce colonic activity, which can interfere with the interpretation of abdominal and pelvic images.[16]
-
Radiopharmaceutical Administration: An adult dose of 8-10 mCi (370 MBq) of this compound citrate is administered intravenously.[6][16]
-
Imaging Acquisition:
-
Whole-body planar and SPECT imaging are typically performed 48 to 72 hours post-injection.[16][17]
-
For lymphoma, imaging at 96 hours may be beneficial.[16]
-
A gamma camera equipped with a medium-energy collimator is used.[16]
-
Energy windows are centered around the principal photopeaks of Ga-67 (93, 185, and 300 keV).[16]
-
-
Image Interpretation: Images are reviewed for areas of abnormal focal uptake that are more intense than the surrounding background activity. Correlation with anatomical imaging (CT or MRI) is crucial for accurate localization and characterization of lesions.[5]
Logical Relationship: Diagnostic Pathway in Lymphoma
Caption: Simplified workflow for lymphoma diagnosis and management.
Sarcoidosis
This compound scintigraphy is a sensitive tool for detecting active inflammatory granulomas in sarcoidosis.[18] It can provide information about the localization and extent of active disease.[18]
Data Presentation: Diagnostic Accuracy in Sarcoidosis
| Imaging Modality | Sensitivity | Specificity | Notes |
| Ga-67 Scintigraphy | 81% - 94%[19][20][21] | 77%[19] | High sensitivity for detecting active disease.[19][21] Specific patterns like the "lambda" and "panda" signs are suggestive of sarcoidosis.[22] |
| 18F-FDG PET/CT | 80% - 100%[20][23] | 75% - 78.5%[23] | Appears to be more accurate, especially for extrapulmonary involvement.[20][24] |
| Serum Angiotensin-Converting Enzyme (S-ACE) | 70%[19] | 85%[19] | A commonly used biomarker, but less sensitive than Ga-67.[19] |
| Chest X-ray | 79%[19] | Often the initial imaging modality, but may not reflect disease activity.[19] |
Experimental Protocol: this compound Scintigraphy for Sarcoidosis
The protocol is similar to that for lymphoma, with some potential variations in imaging timing.
-
Patient Preparation: Generally, no specific preparation is required.
-
Radiopharmaceutical Administration: An adult dose of 5-6 mCi (185-222 MBq) of this compound citrate is administered intravenously.[17]
-
Imaging Acquisition:
-
Image Interpretation: The presence of bilateral, symmetrical hilar and paratracheal lymph node uptake (the "lambda" sign) and lacrimal and salivary gland uptake (the "panda" sign) are highly suggestive of sarcoidosis.[22] Diffuse pulmonary parenchymal uptake can also be seen.
Signaling Pathway: Mechanism of Ga-67 Uptake in Sarcoid Granuloma
Caption: Ga-67 uptake in sarcoidosis granulomas.
Fever of Unknown Origin (FUO)
This compound scintigraphy can be a valuable tool in the investigation of FUO by localizing occult sources of infection, inflammation, or neoplasm.[25]
Data Presentation: Diagnostic Accuracy in Fever of Unknown Origin
| Imaging Modality | Sensitivity | Specificity | Diagnostic Yield |
| Ga-67 Scintigraphy | 60%[26][27] | 63%[26][27] | 35%[26] |
| 18F-FDG PET/CT | 86%[27] | 52%[27] | 58%[27] |
| Leukocyte Scintigraphy | 33%[26] | 83%[26] | 20%[26] |
Experimental Protocol: this compound Scintigraphy for FUO
The protocol for FUO is designed to survey the entire body for potential sources of fever.
-
Patient Preparation: Bowel preparation may be employed.[16]
-
Radiopharmaceutical Administration: An adult dose of 5-6 mCi (185-222 MBq) of this compound citrate is administered intravenously.[17]
-
Imaging Acquisition:
-
Image Interpretation: A meticulous review of the entire body is conducted to identify any focal areas of abnormal uptake that could represent the source of the fever.
Experimental Workflow: Ga-67 Scintigraphy for FUO
Caption: Workflow for FUO investigation using Ga-67.
Comparison with Alternatives and Limitations
While this compound scintigraphy has been a valuable tool, it has several limitations, including a relatively high radiation dose, poor image quality compared to modern techniques, and a long uptake phase requiring delayed imaging.[17] For many indications, particularly in oncology, 18F-FDG PET/CT has emerged as the superior imaging modality due to its higher sensitivity and better spatial resolution.[13][14]
In the context of lymphoma , FDG-PET/CT is now the standard of care for most subtypes.[12] However, Ga-67 may still have a role in specific situations or when PET/CT is unavailable.[29]
For sarcoidosis , while Ga-67 is highly sensitive for active disease, FDG-PET/CT is increasingly preferred for its ability to better delineate extrapulmonary involvement.[20][24]
In the investigation of FUO , FDG-PET/CT has demonstrated a higher diagnostic yield compared to Ga-67 scintigraphy.[27]
Conclusion
This compound scintigraphy remains a relevant, albeit historically more prominent, nuclear medicine procedure for the evaluation of specific inflammatory and neoplastic conditions. Its utility in lymphoma is now largely superseded by FDG-PET/CT, though it can still provide valuable information, especially when SPECT is utilized. In sarcoidosis, it remains a sensitive tool for assessing disease activity. For fever of unknown origin, it can aid in localizing an occult source, although with a lower diagnostic yield than FDG-PET/CT. Understanding the diagnostic accuracy, experimental protocols, and comparative performance of this compound scintigraphy is crucial for researchers and clinicians in selecting the most appropriate imaging modality for their specific diagnostic and research needs. The continued evolution of nuclear medicine imaging will likely further refine the role of this compound in the clinical and research arenas.
References
- 1. What is the mechanism of Gallium Citrate Ga-67? [synapse.patsnap.com]
- 2. Mechanism of this compound accumulation in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism involved in this compound (Ga-67) uptake by human lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound scintigraphy: a cornerstone in functional imaging of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenkid.idv.tw [greenkid.idv.tw]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Ga-67 SPECT before and after treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. Gallium citrate Ga 67 scanning: clinical usefulness in lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lymphoma: evaluation with Ga-67 SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. researchgate.net [researchgate.net]
- 13. FDG PET/CT versus CT, MR imaging, and 67Ga scintigraphy in the posttherapy evaluation of malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prognostic value of FDG-PET in malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of this compound-citrate and thallium-201 scintigraphy in peripheral and intrathoracic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. radiology.wisc.edu [radiology.wisc.edu]
- 17. radiopaedia.org [radiopaedia.org]
- 18. [Value of this compound scintigraphy in the diagnosis and assessment of activity in sarcoidosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Diagnosis in sarcoidosis. Sensitivity and specificity of 67-gallium scintigraphy, serum angiotensin converting enzyme levels, thoracic radiography and blood lymphocyte subpopulations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Evaluation of 18F-FDG PET and 67Ga Scintigraphy in Patients with Sarcoidosis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 21. Assessment of activity in Sarcoidosis. Sensitivity and specificity of 67Gallium scintigraphy, serum ACE levels, chest roentgenography, and blood lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Role of Gallium (Ga-67) Scintigraphy in the Diagnosis of Sarcoidosis [scirp.org]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. Comparative evaluation of 18F-FDG PET and 67Ga scintigraphy in patients with sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical value of this compound scintigraphy in the investigation of fever or inflammation of unknown origin in the ultrasound and computed tomography era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. captions.snmmi.org [captions.snmmi.org]
- 28. radiology.unm.edu [radiology.unm.edu]
- 29. This compound Scintigraphy in the Era of Positron Emission Tomography and Computed Tomography: Tertiary centre experience - PMC [pmc.ncbi.nlm.nih.gov]
Gallium-67 Imaging in Infectious and Inflammatory Diseases: A Comparative Meta-Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gallium-67 (Ga-67) scintigraphy's performance in diagnosing infectious and inflammatory diseases against alternative imaging modalities. The information is supported by data from meta-analyses and detailed experimental protocols.
This compound citrate scintigraphy, a long-standing nuclear medicine technique, has been extensively utilized for the localization of occult infection and inflammation. Its mechanism relies on the binding of Ga-67 to transferrin, lactoferrin, and siderophores produced by bacteria, leading to its accumulation at sites of increased vascular permeability, leukocytic infiltration, and bacterial presence.[1][2] While newer modalities like 18F-fluorodeoxyglucose positron emission tomography/computed tomography (18F-FDG PET/CT) have emerged, Ga-67 imaging continues to play a role, particularly in specific clinical scenarios or when PET/CT is unavailable.
Diagnostic Performance of this compound Scintigraphy
The diagnostic accuracy of this compound scintigraphy varies depending on the underlying pathology. Below is a summary of its performance in several key infectious and inflammatory conditions based on meta-analysis data.
| Condition | Sensitivity | Specificity | Reference |
| Fever of Unknown Origin (FUO) | 60% (95% CI, 45%–73%) | 63% (95% CI, 37%–84%) | [3] |
| Lower-Limb Osteomyelitis (SPECT/CT) | 91% | 96% | [4] |
| Active Sarcoidosis | 92% - 97% | 77% | [2][5] |
| General Infection/Inflammation | 80% - 90% | 64% - 100% | [1][6] |
Comparison with Alternative Imaging Modalities
The advent of hybrid imaging techniques has provided alternatives to traditional Ga-67 scintigraphy. Here's a comparative look at the diagnostic performance of Ga-67 versus other common modalities.
| Condition | Imaging Modality | Sensitivity | Specificity | Reference |
| Fever of Unknown Origin (FUO) | Ga-67 Scintigraphy | 60% | 63% | [3] |
| 18F-FDG PET/CT | 86% (95% CI, 81%-90%) | 52% (95% CI, 36%-67%) | [7] | |
| Leukocyte Scintigraphy | - | - | [3] | |
| Lower-Limb Osteomyelitis | Ga-67 Planar Imaging | 71% | 33% | [4] |
| Ga-67 SPECT | 80% | 35% | [4] | |
| Ga-67 SPECT/CT (Quantitative) | 91% | 96% | [4] | |
| CT | 69% | 92% | [4] | |
| Sarcoidosis (Active) | Ga-67 Scintigraphy | 92% | 77% | [5] |
| Chest X-ray | 79% | - | [5] | |
| Serum Angiotensin-Converting Enzyme (S-ACE) | 70% | 85% | [5] |
Experimental Protocols
Standardized protocols are crucial for reproducible and reliable results in nuclear medicine imaging. The following outlines a typical experimental workflow for this compound scintigraphy in the context of infectious and inflammatory diseases.
Patient Preparation
-
Informed Consent: Obtain informed consent from the patient after explaining the procedure, potential risks, and benefits.
-
Clinical History: A thorough clinical history is essential to aid in image interpretation.
-
Bowel Preparation: To minimize interference from physiologic bowel activity, laxatives and/or enemas are often recommended, starting from the day of injection until the final images are acquired.[7][8][9]
-
Contraindications: Assess for contraindications such as pregnancy. If a patient is breastfeeding, it is recommended to discontinue for at least 2 to 4 weeks post-injection.[7][8]
-
Interfering Factors: Inquire about recent blood transfusions, gadolinium-enhanced MRI, or iron transfusions, as these can alter the biodistribution of Ga-67.[5]
Radiopharmaceutical Administration
-
Radiopharmaceutical: this compound Citrate.
-
Dosage (Adults): The typical intravenous dose is 150–220 MBq (4–6 mCi).[8] For larger patients, up to 330 MBq (9 mCi) may be used.[8]
-
Dosage (Pediatrics): The usual administered activity is 1.5–2.6 MBq/kg (0.04–0.07 mCi/kg), with a minimum dose of 9–18 MBq (0.25–0.5 mCi).[8]
-
Administration: Administered via a standard intravenous injection.[4]
Imaging Acquisition
-
Imaging Timing: Imaging is typically performed at 24, 48, and sometimes 72 hours post-injection to allow for clearance from non-target tissues and accumulation at the site of pathology.[4][10] For suspected intra-abdominal infections, earlier imaging at 4-6 hours may be beneficial.
-
Instrumentation: A dual-head rotating gamma camera equipped with a medium-energy, parallel-hole collimator is preferred.[4]
-
Energy Windows: Three photopeaks of this compound are typically used for imaging: 93 keV, 185 keV, and 300 keV, each with a 20% window.[4][10]
-
Imaging Protocol:
-
Planar Imaging: Whole-body scans are acquired at a speed of approximately 8 cm/min, or static images are obtained for 10 minutes per view.[4]
-
SPECT/CT Imaging: For better anatomical localization, Single Photon Emission Computed Tomography (SPECT) or SPECT/CT may be performed. This typically involves a 360° rotation with 60 projections at 30 seconds per projection.[4][10]
-
Visualizing the Workflow and Decision-Making Process
To better illustrate the procedural and logical flow of using this compound imaging, the following diagrams are provided.
Caption: A typical workflow for a this compound scintigraphy study.
Caption: A decision-making pathway for imaging in Fever of Unknown Origin.
References
- 1. auntminnie.com [auntminnie.com]
- 2. Scintigraphic Diagnosis of Inflammation and Infection | Radiology Key [radiologykey.com]
- 3. Gallium scan | Research Starters | EBSCO Research [ebsco.com]
- 4. apps.ausrad.com [apps.ausrad.com]
- 5. Nuclear Medicine Infection Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. thekingsleyclinic.com [thekingsleyclinic.com]
- 7. UpToDate 2018 [doctorabad.com]
- 8. snmmi.org [snmmi.org]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Info - Gallium scan [info.radntx.com]
The Waning Crescent of Gallium-67: A Cost-Effectiveness Comparison with Modern PET/CT Imaging
For decades, Gallium-67 (Ga-67) citrate scintigraphy was a cornerstone in nuclear medicine for imaging tumors, inflammation, and infections. However, the advent of newer agents, particularly 18F-Fluorodeoxyglucose (FDG) Positron Emission Tomography/Computed Tomography (PET/CT), has largely relegated Ga-67 to a secondary role. This guide provides an objective, data-driven comparison of the cost-effectiveness of Ga-67 scintigraphy against modern PET/CT imaging, tailored for researchers, scientists, and drug development professionals.
While Ga-67 remains a tool in specific clinical scenarios, evidence overwhelmingly supports FDG-PET/CT's superior diagnostic accuracy.[1][2] The primary debate now centers on cost-effectiveness, where the high upfront cost of PET/CT is weighed against potential savings from improved diagnostic efficiency, reduced hospital stays, and optimized treatment planning.[3][4]
Quantitative Comparison: Diagnostic Accuracy and Cost
The superior sensitivity and specificity of FDG-PET/CT are evident across major applications like lymphoma staging and the investigation of fever of unknown origin (FUO).[1][5] While direct cost comparisons are variable and depend on geography and institutional pricing, the available data suggest that the higher procedural cost of PET/CT can be offset by its clinical benefits.
Table 1: Diagnostic Accuracy of Ga-67 Scintigraphy vs. FDG-PET/CT
| Indication | Modality | Sensitivity | Specificity | Source(s) |
| Pediatric Lymphoma | Ga-67 Scintigraphy | Lower than FDG-PET | Lower than FDG-PET | [5] |
| FDG-PET/CT | 90-94% | 88-100% | [5] | |
| Fever of Unknown Origin (FUO) | Ga-67 SPECT | 25% | - | [6] |
| FDG-PET/CT | 45% | - | [6] | |
| Sarcoidosis (Extrapulmonary) | Ga-67 Scintigraphy | Lower than FDG-PET | - | [7] |
| FDG-PET/CT | 90% | - | [7] |
Table 2: Cost-Effectiveness Considerations
| Metric | This compound Scintigraphy | FDG-PET/CT | Source(s) |
| Procedure Cost (USA) | $1,316 - $3,441 | Generally higher than Ga-67 | [8] |
| Cost-Effectiveness in FUO | Not established as cost-effective | Can be cost-effective if used early, potentially saving ~€5,471 per patient by reducing hospital stay and other tests. | [3][9][10] |
| Cost-Effectiveness in Lymphoma | Largely replaced by FDG-PET/CT | Considered cost-effective for staging early-stage Follicular Lymphoma, reducing overall costs and improving Quality-Adjusted Life Years (QALYs). | [4][11] |
Mechanisms of Uptake: A Tale of Two Tracers
The diagnostic differences between Ga-67 and FDG stem from their distinct biological uptake mechanisms. Ga-67 mimics ferric iron (Fe³⁺), allowing it to bind to transferrin in the blood. It accumulates in areas of inflammation and infection through increased vascular permeability and binding to lactoferrin and bacterial siderophores.[12] In tumors, uptake is linked to transferrin receptor expression.[12]
FDG, a glucose analog, is transported into cells by glucose transporters (GLUTs). Cancer cells and inflammatory cells (like macrophages and neutrophils) exhibit high rates of glycolysis—the "Warburg effect"—leading to high FDG uptake.[13] The tracer is then phosphorylated and trapped inside the cell, allowing for imaging.
Experimental Protocols
Detailed and standardized protocols are critical for ensuring the quality and reproducibility of imaging results. Below are representative methodologies for Ga-67 scintigraphy and FDG-PET/CT.
This compound Scintigraphy Protocol (Inflammation/Tumor)
1. Patient Preparation:
-
No fasting is required. Patients should be well-hydrated.[12]
-
Bowel preparation with laxatives is often recommended to reduce colonic activity, which can interfere with abdominal imaging.[6]
-
A detailed clinical history is obtained, including information on recent surgeries, trauma, or blood transfusions, which can alter Ga-67 localization.[14]
-
Certain medications like chemotherapy should be paused for up to 3 weeks before the scan.[15]
2. Radiopharmaceutical Administration:
-
Agent: 67Ga-citrate.
-
Dose: For adults, typically 150-370 MBq (4-10 mCi) administered intravenously.[6][14] Pediatric doses are weight-based (e.g., 1.5-2.6 MBq/kg).[6]
3. Imaging Acquisition:
-
Instrumentation: Gamma camera equipped with a medium-energy collimator.
-
Timing: Imaging is delayed to allow for background clearance. Scans are typically performed at 24, 48, and sometimes 72 hours post-injection.[12][16] Early imaging at 4-6 hours may be useful in acute inflammation.[6]
-
Views: Whole-body planar (anterior and posterior) scans are standard. Single Photon Emission Computed Tomography (SPECT) or SPECT/CT of specific regions (e.g., chest, abdomen) is often performed for better localization.[6][16]
18F-FDG PET/CT Protocol (Oncology/Infection)
1. Patient Preparation:
-
Fasting: Patients must fast for at least 4-6 hours prior to FDG injection to minimize competitive inhibition from blood glucose.[17][18]
-
Hydration: Good hydration is encouraged. Water is permitted, but sugary drinks are prohibited.[17]
-
Medication Review: A review of medications is essential, as drugs like corticosteroids can affect FDG uptake. Intravenous fluids containing glucose must be stopped.[13][17]
-
Blood Glucose Check: Blood glucose levels are measured before FDG administration. Levels should ideally be below 150-200 mg/dL to ensure good image quality.[13][18]
-
Physical Activity: Strenuous physical activity should be avoided for 24 hours before the scan to prevent muscle uptake of FDG.
2. Radiopharmaceutical Administration:
-
Agent: 18F-FDG.
-
Dose: Typically weight-based, around 5 MBq/kg.[17]
-
Uptake Period: Following intravenous injection, the patient rests quietly for approximately 60 minutes to allow for FDG distribution and uptake.[13]
3. Imaging Acquisition:
-
Instrumentation: An integrated PET/CT scanner.
-
CT Scan: A low-dose CT scan is first acquired for attenuation correction and anatomical localization. A diagnostic-quality CT with intravenous contrast may also be performed.[17]
-
PET Scan: The PET emission scan is acquired, typically from the base of the skull to the mid-thigh.
-
Image Fusion: PET and CT data are automatically fused to provide co-registered anatomical and metabolic images.
Conclusion
The transition from this compound scintigraphy to FDG-PET/CT represents a significant advancement in nuclear medicine. While the upfront cost of PET/CT is higher, its superior diagnostic accuracy, faster workflow, and potential to reduce downstream healthcare costs through more precise diagnoses make it a more cost-effective option in many clinical settings, particularly in oncology and the workup of complex infectious/inflammatory conditions.[11][19] For researchers and drug development professionals, understanding the technical, clinical, and economic distinctions between these modalities is crucial for designing effective preclinical and clinical imaging strategies. Ga-67's utility is now confined to niche applications where FDG is suboptimal or unavailable, marking it as a legacy technology in the age of molecular imaging.
References
- 1. FDG PET/CT versus CT, MR imaging, and 67Ga scintigraphy in the posttherapy evaluation of malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Camera-based FDG PET and 67Ga SPECT in evaluation of lymphoma: comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Analysis of cost-effectiveness in the diagnosis of fever of unknown origin and the role of (18)F-FDG PET-CT: a proposal of diagnostic algorithm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role and Cost Effectiveness of PET/CT in Management of Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of (18)F Flurodeoxyglucose PET with Ga-67 scintigraphy and conventional imaging modalities in pediatric lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Procedure guideline for gallium scintigraphy in inflammation - ProQuest [proquest.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. mdsave.com [mdsave.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of cost-effectiveness in the diagnosis of fever of unknown origin and the role of 18F-FDG PET–CT: A proposal of diagnostic algorithm | Revista Española de Medicina Nuclear e Imagen Molecular (English Edition) [elsevier.es]
- 11. PET-Based Staging Is Cost-Effective in Early-Stage Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. nuclearmed.org [nuclearmed.org]
- 16. radiopaedia.org [radiopaedia.org]
- 17. FDG PET and PET/CT: EANM procedure guidelines for tumour PET imaging: version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PET and PET-CT Imaging Protocols | Radiology Key [radiologykey.com]
- 19. FDG-PET/CT for investigation of pyrexia of unknown origin: a cost of illness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gallium-67: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of radioactive materials is paramount. This document provides essential safety and logistical information for the proper disposal of Gallium-67 (⁶⁷Ga), a gamma-emitting radionuclide commonly used in medical imaging and research. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Understanding this compound's Radioactive Properties
This compound is a radioactive isotope with a physical half-life of approximately 3.26 days (78.3 hours).[1][2][3] It decays via electron capture to the stable isotope Zinc-67 (⁶⁷Zn), emitting gamma radiation at various energy levels, primarily 93 keV, 185 keV, and 300 keV.[1][3][4][5] Due to its relatively short half-life, the primary method for the disposal of ⁶⁷Ga waste is through decay-in-storage.
Key Quantitative Data for this compound
The following table summarizes the essential radiological data for this compound, crucial for safe handling and disposal planning.
| Property | Value |
| Half-Life | 3.26 days (78.3 hours)[1][2][3] |
| Decay Mode | Electron Capture[2][4] |
| Decay Product | Stable Zinc-67 (⁶⁷Zn)[2][5] |
| Primary Gamma Emissions | 93 keV (39%), 185 keV (21%), 300 keV (17%)[1][4][5] |
Experimental Protocol: Decay-in-Storage for this compound Waste
The decay-in-storage method involves securely storing the radioactive waste for a sufficient period to allow its radioactivity to decay to background levels. For this compound, a general rule of thumb is to store the waste for at least 10 half-lives.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Properly segregate ⁶⁷Ga waste from other radioactive and non-radioactive waste streams at the point of generation.
-
Use designated, clearly labeled containers for solid and liquid ⁶⁷Ga waste.
-
-
Waste Labeling and Record Keeping:
-
Each waste container must be labeled with the radiation symbol, the words "Caution, Radioactive Material," the isotope (this compound or ⁶⁷Ga), the initial activity, and the date.
-
Maintain a detailed log of all ⁶⁷Ga waste, including the date of generation, initial activity, and container identification.
-
-
Shielding and Storage:
-
Decay Period:
-
Store the waste for a minimum of 10 half-lives. For ⁶⁷Ga, this is approximately 33 days.
-
After 10 half-lives, the radioactivity will have decayed to less than 0.1% of its initial activity.
-
-
Verification of Decay:
-
Before disposal as non-radioactive waste, the container must be monitored with a suitable radiation detection instrument (e.g., a Geiger-Mueller survey meter) to confirm that the radiation levels are indistinguishable from background radiation.[8]
-
Monitoring should be performed on all surfaces of the container.
-
-
Final Disposal:
-
Once the waste has decayed to background levels, the radioactive labels must be defaced or removed.
-
The waste can then be disposed of as regular biomedical or chemical waste, in accordance with institutional and local regulations.[9]
-
Mandatory Visualization: this compound Decay-in-Storage Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste through decay-in-storage.
Caption: Workflow for the decay-in-storage disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult and adhere to the specific regulations and procedures established by your institution's Radiation Safety Officer and relevant governmental agencies.[9][10]
References
- 1. RetroSPECT: this compound as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopes of gallium - Wikipedia [en.wikipedia.org]
- 3. radiacode.com [radiacode.com]
- 4. Gallium scan - Wikipedia [en.wikipedia.org]
- 5. ionactive.co.uk [ionactive.co.uk]
- 6. lantheus.com [lantheus.com]
- 7. lantheus.com [lantheus.com]
- 8. hpschapters.org [hpschapters.org]
- 9. drugs.com [drugs.com]
- 10. curiumpharma.com [curiumpharma.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Gallium-67
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with radioactive materials like Gallium-67 (Ga-67). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and build deep trust in your laboratory practices.
This compound is a gamma-emitting radionuclide with a physical half-life of approximately 78.3 hours (3.26 days).[1][2][3] It is crucial to handle Ga-67 with care to minimize external radiation exposure and prevent contamination.[4][5]
Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the correct use of Personal Protective Equipment. The minimum required PPE includes:
-
Disposable Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or holes before use and remove them before leaving the work area to prevent cross-contamination.[6][7]
-
Lab Coats: A chemical-resistant lab coat should be worn to protect clothing and skin from minor spills.[6][7] In case of significant contamination, the lab coat must be removed immediately.[7]
-
Safety Glasses: Safety glasses with side shields or chemical splash goggles are necessary to protect the eyes.[6][7]
Operational Plan for Handling this compound
A structured operational plan is critical for minimizing exposure and ensuring safety.
1. Designated Area and Shielding:
-
All work with this compound should be conducted in a designated and clearly labeled area.[4][6]
-
Store Ga-67 in lead shielding.[4] Use remote handling tools like tongs to manipulate unshielded containers.[4]
2. Dosimetry and Monitoring:
-
Personnel handling millicurie (mCi) quantities of Ga-67 must wear whole body and extremity dosimeters to monitor their radiation dose.[4]
-
Regularly monitor the work area for contamination using a NaI scintillation detector or a pancake GM detector.[4]
3. Engineering Controls:
-
Conduct operations that may produce airborne contamination in a properly ventilated fume hood.[4][6]
-
Use spill trays lined with absorbent paper to contain any potential spills.[4]
4. Personal Hygiene:
-
Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory where Ga-67 is handled.[4][6]
-
Wash hands thoroughly after handling the material and before leaving the laboratory.[3]
Radiological Data for this compound
The following table summarizes key quantitative data for this compound to aid in risk assessment and safety planning.
| Property | Value |
| Physical Half-Life | 78.3 hours (3.26 days)[1][2][3] |
| Primary Gamma Emissions | 93 keV (39%), 185 keV (21%), 300 keV (17%)[8][9] |
| Unshielded Exposure Rate | ~1.1 R/hr at 1 cm from a 1 mCi point source[3][4] |
| Lead Shielding: Half-Value Layer (HVL) | ~0.066 cm (0.026 inches)[4] |
| Lead Shielding: Tenth-Value Layer (TVL) | ~0.41 cm (0.16 inches)[4] |
| Annual Limit on Intake (Oral) | 7,000 µCi (259 MBq)[4] |
| Annual Limit on Intake (Inhalation) | 10,000 µCi (370 MBq)[4] |
Disposal Plan for this compound Waste
Proper disposal of radioactive waste is a critical component of laboratory safety and regulatory compliance.
-
Waste Segregation and Labeling: Isolate this compound waste in sealed, clearly labeled containers.[3][4] The label should include the radioactive symbol, the isotope (Ga-67), the activity level, and the date.[6]
-
Decay-in-Storage: Due to its relatively short half-life, the primary disposal method for Ga-67 is decay-in-storage. This involves storing the waste in a shielded and secure location until the radioactivity has decayed to background levels. A general rule of thumb is to store the waste for at least 10 half-lives (approximately 33 days).
-
Verification: Before disposing of the decayed waste as regular trash, it must be monitored with a radiation survey meter to confirm that its radioactivity is indistinguishable from background radiation.
-
Contaminated Clothing: If clothing becomes contaminated, it should be removed immediately and either disposed of as radioactive waste or held for decay.[3]
Below is a diagram illustrating the standard workflow for handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. radiacode.com [radiacode.com]
- 2. radiacode.com [radiacode.com]
- 3. lantheus.com [lantheus.com]
- 4. lantheus.com [lantheus.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. hpschapters.org [hpschapters.org]
- 7. benchchem.com [benchchem.com]
- 8. Gallium scan - Wikipedia [en.wikipedia.org]
- 9. ionactive.co.uk [ionactive.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
